(5-Bromo-2-chlorophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLJCFJFOBGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655948 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096296-85-3 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(5-Bromo-2-chlorophenyl)methanamine , a halogenated benzylamine derivative, represents a key structural motif of growing interest in the landscape of pharmaceutical research and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures, positioning it as a valuable intermediate in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, putative applications, and essential safety considerations, designed to empower researchers in leveraging its synthetic potential.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 1096296-85-3 .[1][2][3] Its molecular structure consists of a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methanamine (-CH₂NH₂) group at the 1-position.
A summary of its key physicochemical properties is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be predicted or inferred from closely related compounds due to a lack of extensive public data for this specific molecule.
| Property | Value | Source |
| CAS Number | 1096296-85-3 | [1][2][3] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [4] |
| MDL Number | MFCD12026286 | [1][4] |
| Purity (Typical) | ≥97% | [2] |
| SMILES Code | NCC1=CC(Br)=CC=C1Cl | [1] |
Synthesis and Reaction Pathways
The primary and most industrially viable route to this compound is through the chemical reduction of its corresponding nitrile precursor, 5-Bromo-2-chlorobenzonitrile (CAS: 57381-44-9) .[5] This transformation is a cornerstone of synthetic organic chemistry, offering a reliable method for the introduction of a flexible aminomethyl linker.[5]
Synthesis of the Precursor: 5-Bromo-2-chlorobenzonitrile
The synthesis of 5-Bromo-2-chlorobenzonitrile is typically achieved via the electrophilic aromatic substitution of 2-chlorobenzonitrile. A common laboratory and industrial method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane or acetonitrile. The reaction temperature is carefully controlled, often between 0°C and room temperature, to minimize the formation of undesired byproducts.
Alternatively, elemental bromine (Br₂) can be used, though this may necessitate more stringent reaction control to maintain selectivity and purity. The purity of the resulting 5-Bromo-2-chlorobenzonitrile is crucial as it directly impacts the yield and quality of the final amine product.
Reduction of 5-Bromo-2-chlorobenzonitrile to this compound
The conversion of the nitrile group to a primary amine is a well-established transformation with various available methodologies. The choice of reducing agent is critical to ensure high chemoselectivity, preserving the aryl-halogen bonds.
Catalytic hydrogenation is a clean and efficient method for nitrile reduction. While specific protocols for this compound are not widely published, a general procedure can be adapted from the reduction of other halogenated benzonitriles.[5][6]
Objective: To synthesize this compound from 5-Bromo-2-chlorobenzonitrile via catalytic hydrogenation.
Materials:
-
5-Bromo-2-chlorobenzonitrile
-
Palladium on carbon (10% Pd/C) or a suitable non-noble metal catalyst
-
Ethanol or other appropriate solvent
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite or other filtration aid
Procedure:
-
In a high-pressure reaction vessel, dissolve 5-Bromo-2-chlorobenzonitrile in ethanol.
-
Carefully add the palladium on carbon catalyst (typically 5-10 wt%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for a predetermined time (typically 4-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a versatile and efficient catalyst for the hydrogenation of a wide range of functional groups, including nitriles. Non-noble metal catalysts are also gaining prominence due to their cost-effectiveness and reduced environmental impact.[5]
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as dehalogenation.
Caption: Synthetic pathway to this compound.
Potential Applications in Drug Discovery
While specific, marketed applications of this compound are not extensively documented, its structural features make it a highly valuable building block in medicinal chemistry. Halogenated benzylamines are prevalent scaffolds in a variety of biologically active compounds.
The bromine and chlorine substituents on the aromatic ring provide several advantages for drug design:
-
Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.
-
Sites for Further Functionalization: The bromine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore the chemical space around the core structure.
-
Bioisosteric Replacements: The chloro and bromo groups can act as bioisosteres for other functional groups, aiding in the optimization of lead compounds.
Benzylamine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The aminomethyl group provides a key point of attachment for building more complex molecules and can participate in crucial hydrogen bonding interactions with biological targets.
Given the prevalence of similar structures in active pharmaceutical ingredients (APIs), it is highly probable that this compound is utilized as a key intermediate in the synthesis of proprietary drug candidates currently under development. Its role is likely to be in the construction of complex molecules targeting a range of diseases.
Safety, Handling, and Storage
Hazard Classification (Inferred):
-
Based on its precursor, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
It may cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Use safety goggles with side shields or a face shield.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.
-
Wear a lab coat to protect personal clothing.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][10]
-
Ground all equipment when handling to prevent static discharge.
First Aid Measures (General Guidance):
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Caption: Key safety protocols for handling substituted benzylamines.
Spectroscopic Characterization (Predicted)
Detailed, published spectroscopic data for this compound is scarce. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.
¹H NMR (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (approximately δ 7.0-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) and is exchangeable with D₂O.
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately δ 120-140 ppm). The carbons attached to the halogens and the aminomethyl group will have characteristic chemical shifts.
-
Benzylic Carbon (-CH₂-): A signal at approximately δ 45-50 ppm.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) and fragment ions corresponding to the loss of the amine group and other fragments will be observed.
Researchers who synthesize or use this compound are strongly encouraged to perform their own full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While detailed public information on this specific compound is limited, a robust understanding of its synthesis via the reduction of 5-Bromo-2-chlorobenzonitrile, combined with knowledge of the reactivity and applications of related halogenated benzylamines, provides a solid foundation for its use in the laboratory. Adherence to strict safety protocols is paramount when handling this and related compounds. As the demand for novel and complex molecular scaffolds in medicine continues to grow, the importance of key intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for the innovative scientist.
References
- Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
- Fisher Scientific.
- CymitQuimica. Benzylamine.
- Carl ROTH.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
- ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering.
- BenchChem. comparative analysis of synthesis methods for substituted benzylamines.
- RSC Publishing. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
- The Royal Society of Chemistry.
- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- Biosynth. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | FB68055.
- Pharma Noble Chem Ltd.
- ResearchGate. (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
- Weizmann Research Portal. Proton NMR spectroscopy of asymmetric benzylamines. The long-range effects of an asymmetric environment.
- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: A Core Scaffold for Pharmaceutical Synthesis
Abstract: this compound is a disubstituted benzylamine that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique arrangement of chloro and bromo substituents, combined with a reactive primary amine, provides multiple strategic handles for synthetic elaboration. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis and purification protocols, key applications in the development of therapeutic agents, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures.
Physicochemical and Structural Characteristics
This compound, also known as 5-bromo-2-chlorobenzylamine, is a key organic intermediate whose utility is defined by its structural features. The electron-withdrawing nature of the chlorine and bromine atoms influences the reactivity of the aromatic ring and the basicity of the aminomethyl group.
A precise understanding of its molecular properties is the foundation for its application in synthesis. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrClN | [1][2] |
| Molecular Weight | 220.49 g/mol | [1][2] |
| Exact Mass | 218.945 Da | [1][2] |
| CAS Number | 1096296-85-3 | [2][3] |
| Boiling Point | 277.8 °C at 760 mmHg (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved through the reduction of the corresponding benzamide precursor. This common synthetic transformation is reliable and scalable.
Synthesis via Amide Reduction
A validated method involves the reduction of 5-bromo-2-chloro-benzamide using a borane reagent.[2]
Reaction Principle: The borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), is a classic reducing agent selective for carbonyl groups, including amides. It effectively reduces the amide to the corresponding amine without affecting the aromatic halogen substituents, which is critical for preserving the molecule's synthetic handles for subsequent reactions.
Detailed Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-chloro-benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane (BH₃) solution (1.0 M in THF, approx. 5.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C. Stir vigorously for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or water. The mixture is then partitioned between ethyl acetate (EtOAc) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.[2]
-
Mobile Phase: A gradient of 0-10% methanol (MeOH) in dichloromethane (DCM) is an effective eluent system to isolate the product from starting material and byproducts.[2]
-
Validation: Fractions should be analyzed by TLC, and those containing the pure product (as determined by a single spot and confirmed by LC-MS) are combined and concentrated to yield the final compound.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile intermediate. The primary amine, the bromine atom, and the chlorine atom each offer distinct opportunities for synthetic modification, making it a powerful scaffold for generating molecular diversity.
A Trifunctional Synthetic Handle
-
Primary Amine: The aminomethyl group is nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or used to construct heterocyclic rings.
-
Bromo Substituent: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of aryl, heteroaryl, alkyl, or amino groups at the C5 position.
-
Chloro Substituent: While less reactive than bromine in many cross-coupling reactions, the chlorine atom provides an orthogonal site for modification under more forcing conditions or can be targeted by specific catalytic systems. This differential reactivity is a key advantage for sequential functionalization.
This multi-handle nature allows for a divergent synthetic approach, where a single core intermediate can give rise to a large library of complex target molecules.
Sources
An In-depth Technical Guide to the Chemical Properties of (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)methanamine, a halogenated benzylamine derivative of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and safety protocols, offering a foundational resource for its application in research and development.
Chemical Identity and Structure
This compound is a disubstituted benzylamine featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, with a methanamine (-CH₂NH₂) substituent. This specific substitution pattern imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.
The structural arrangement of the halogen atoms and the primary amine group makes this molecule a versatile building block. The chlorine atom ortho to the aminomethyl group can induce steric hindrance and modulate the basicity of the amine, while the bromine atom at the para-position to the chlorine offers a site for further functionalization through cross-coupling reactions.
Figure 1: 2D Structure of this compound.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral data for this compound is presented below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights.
| Property | Value | Source |
| CAS Number | 1096296-85-3 | [1] |
| Molecular Formula | C₇H₇BrClN | [2] |
| Molecular Weight | 220.49 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Predicted XlogP | 2.1 | [2] |
| Predicted Hydrogen Bond Donor Count | 1 | [2] |
| Predicted Hydrogen Bond Acceptor Count | 1 | [2] |
| Predicted Rotatable Bond Count | 1 | [2] |
Table 1: Physicochemical Properties of this compound.
Spectral Data (Experimental and Predicted)
| Spectrum Type | Key Features |
| ¹H NMR | Aromatic Protons: Signals expected in the aromatic region (δ 7.0-7.5 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene Protons (-CH₂-): A singlet expected around δ 3.8-4.0 ppm. Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR (Predicted) | Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm), with carbons attached to halogens showing characteristic shifts. Methylene Carbon (-CH₂-): A signal expected around δ 45-50 ppm. |
| IR Spectroscopy (Predicted) | N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹. C-H stretch (aliphatic): Peaks in the 2800-3000 cm⁻¹ region. C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ range. C-N stretch: A band in the 1020-1250 cm⁻¹ region. C-Cl and C-Br stretches: Absorptions in the fingerprint region below 1000 cm⁻¹. |
| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): A characteristic isotopic pattern is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion. Major Fragmentation: Benzylic cleavage to lose the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂) is a likely fragmentation pathway, leading to a stable benzylic cation. |
Synthesis and Manufacturing
The primary and most direct route to this compound is the chemical reduction of its corresponding nitrile, 5-bromo-2-chlorobenzonitrile. This precursor is accessible through the regioselective bromination of 2-chlorobenzonitrile.[3]
Synthesis of the Precursor: 5-Bromo-2-chlorobenzonitrile
The synthesis of 5-bromo-2-chlorobenzonitrile is achieved via electrophilic aromatic substitution on 2-chlorobenzonitrile.[3] The directing effects of the electron-withdrawing cyano group (meta-directing) and the ortho,para-directing, yet deactivating, chloro group result in preferential bromination at the 5-position.
Figure 2: Synthetic pathway to 5-Bromo-2-chlorobenzonitrile.
Experimental Protocol: Regioselective Bromination of 2-Chlorobenzonitrile
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-chlorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.[4]
-
Addition of Brominating Agent: Cool the solution to 0°C. Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the progress by TLC or GC-MS.[3]
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-2-chlorobenzonitrile.
Reduction of 5-Bromo-2-chlorobenzonitrile to this compound
The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. The choice of reagent is critical to avoid the undesired reduction of the aryl halides (dehalogenation).
Causality Behind Experimental Choices:
-
Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): While effective for nitrile reduction, LiAlH₄ is a very strong reducing agent and can lead to dehalogenation, especially of the more reactive C-Br bond. Careful control of reaction temperature (typically low temperatures) is crucial to enhance selectivity.[3]
-
Borane Complexes (e.g., Borane-THF or Borane-DMS): Borane reagents are generally milder than LiAlH₄ and offer better chemoselectivity for the reduction of nitriles in the presence of aryl halides.[5]
-
Catalytic Hydrogenation: This method can be employed, but catalyst selection is important to prevent hydrodehalogenation. Catalysts like palladium on carbon (Pd/C) can be too active. Rhodium or platinum-based catalysts, or the use of specific additives, might be necessary.
-
Milder, Selective Reagents: For substrates prone to dehalogenation, milder and more selective reagent systems, such as ammonia-borane activated by titanium tetrachloride, have been reported to be effective for the reduction of substituted halo-benzonitriles.[3]
Figure 3: Synthetic pathway to this compound.
Representative Experimental Protocol: Borane Reduction of 5-Bromo-2-chlorobenzonitrile
-
Reaction Setup: In an oven-dried, multi-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise via a syringe or an addition funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of methanol, followed by 6M hydrochloric acid. This step is crucial to decompose the borane-amine complex and should be performed in a well-ventilated fume hood due to hydrogen gas evolution.
-
Isolation: Stir the mixture at room temperature for 1 hour. Then, neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
Reactivity and Potential Applications
This compound is a trifunctional molecule, with its reactivity dictated by the primary amine and the two different halogen substituents on the aromatic ring.
-
Amine Group Reactivity: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This makes it a valuable handle for introducing the substituted benzyl moiety into larger molecules.
-
Aryl Halide Reactivity: The bromine and chlorine atoms are sites for various transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at the 5-position.[3]
Potential Applications:
-
Medicinal Chemistry: As a building block, this compound is valuable for the synthesis of novel pharmaceutical candidates. The substituted benzylamine motif is present in many biologically active compounds. Its precursor, 5-bromo-2-chlorobenzonitrile, and related structures are intermediates in the synthesis of drugs like Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes.[6]
-
Agrochemicals: Substituted benzylamines are also found in various agrochemicals, and this compound could serve as a key intermediate in the development of new pesticides and herbicides.
-
Materials Science: The presence of multiple reactive sites allows for its incorporation into polymers and other functional materials where its specific electronic and steric properties can be exploited.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, a comprehensive safety profile can be inferred from related compounds such as other halogenated benzylamines and anilines.[2]
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and incompatible materials.
First Aid Measures:
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis, particularly in drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for its effective and responsible utilization in research and industrial applications.
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(5-Bromo-2-chlorophenyl)methanamine structure elucidation
The output of an X-ray crystallography experiment is a direct visualization of the molecular structure, confirming the atomic connectivity and the relative positions of the substituents on the aromatic ring. This technique would differentiate, with absolute certainty, between this compound and any of its isomers. While no specific crystal structure for the title compound is readily available in the searched literature, the methodology is standard, and structures of similar compounds, like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, have been determined this way. [7][8]
Synthesis and Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is not complete with a single technique. True scientific integrity is achieved by synthesizing the data from all three core methods:
-
Mass Spectrometry confirms the correct elemental formula (C₇H₇BrClN) via exact mass and the presence of one bromine and one chlorine atom via the isotopic pattern.
-
NMR Spectroscopy establishes the exact connectivity of those atoms, confirming the 1,2,4,5-substitution pattern and the identity of the functional groups through a logical analysis of 1D and 2D spectra.
-
X-ray Crystallography , if performed, provides the ultimate, unambiguous proof of the structure in the solid state.
Together, these techniques form a self-validating system. The molecular formula from MS must be consistent with the structure derived from NMR. The connectivity from NMR must match the 3D arrangement seen in crystallography. This rigorous, multi-pronged approach ensures that the structure of this compound is assigned with the highest possible degree of confidence, a prerequisite for its successful application in research and development.
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A Technical Guide to the Spectral Analysis of (5-Bromo-2-chlorophenyl)methanamine for Pharmaceutical Development
Introduction: The Significance of (5-Bromo-2-chlorophenyl)methanamine in Synthesis
This compound is a substituted benzylamine that serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its utility is exemplified by its relationship to key intermediates used in the production of modern therapeutics, such as SGLT2 inhibitors for diabetes management.[1][2] The precise arrangement of its functional groups—a primary amine, a bromine atom, and a chlorine atom on a phenyl ring—offers multiple reaction sites for medicinal chemists.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, both ¹H (proton) and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the substitution pattern and the presence of key functional groups.
Experimental Protocol Considerations
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring NMR spectra of benzylamine derivatives due to its excellent solubilizing properties and relatively clean spectral window.[3][4] For compounds with labile protons, such as the -NH₂ group, a D₂O exchange experiment can be invaluable. This involves acquiring a standard ¹H NMR spectrum, adding a drop of deuterium oxide to the NMR tube, shaking, and re-acquiring the spectrum. The signal corresponding to the N-H protons will disappear or significantly diminish, confirming its identity.
-
Instrument Parameters: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments. Based on established substituent effects on aromatic rings, we can predict the following signals.[5][6]
Workflow for ¹H NMR Peak Assignment
Caption: Logical workflow for assigning proton signals in an NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 | d (J ≈ 2.5 Hz) | 1H | H-6 | Located ortho to the bromine atom, experiencing deshielding. The small coupling constant is characteristic of a meta-coupling to H-4. |
| ~ 7.35 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | Situated ortho to the chlorine and meta to the bromine. It will be a doublet of doublets due to coupling with both H-3 and H-6. |
| ~ 7.20 | d (J ≈ 8.5 Hz) | 1H | H-3 | Ortho to the aminomethyl group and coupled to H-4. |
| ~ 3.90 | s | 2H | -CH₂- | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. The signal is typically a singlet as there are no adjacent protons to couple with. |
| ~ 1.60 | br s | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange. This signal would disappear upon D₂O exchange. |
Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. J-values are approximate coupling constants in Hertz.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon signal appears as a singlet.[7]
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142 | C-1 | Quaternary carbon attached to the aminomethyl group. Its chemical shift is influenced by the adjacent chlorine. |
| ~ 135 | C-2 | Quaternary carbon directly bonded to the electronegative chlorine atom. |
| ~ 132 | C-3 | Aromatic CH carbon. |
| ~ 130 | C-4 | Aromatic CH carbon. |
| ~ 128 | C-6 | Aromatic CH carbon. |
| ~ 118 | C-5 | Quaternary carbon bonded to the bromine atom. The heavy atom effect of bromine causes a significant upfield shift. |
| ~ 45 | -CH₂- | Aliphatic carbon of the aminomethyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecules, which excites them to a higher vibrational state.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis is often performed using an ATR accessory. This technique is advantageous as it requires minimal sample preparation—a small amount of the neat liquid or solid compound is simply placed onto the ATR crystal. This avoids the need for preparing KBr pellets or solvent mulls, increasing throughput and reproducibility.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by vibrations characteristic of a primary amine and a substituted benzene ring.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3400 - 3300 | N-H asymmetric & symmetric stretching | Medium | A doublet in this region is the hallmark of a primary (-NH₂) amine.[8] This confirms the presence of the aminomethyl group. |
| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak | Indicates the presence of hydrogens bonded to the sp² carbons of the benzene ring. |
| 2950 - 2850 | Aliphatic C-H stretching | Medium-Weak | Corresponds to the symmetric and asymmetric stretching of the benzylic -CH₂- group. |
| 1600 - 1580 | N-H scissoring (bending) | Medium | This bending vibration is another characteristic feature of primary amines. |
| 1500 - 1400 | C=C aromatic ring stretching | Strong-Medium | Multiple sharp bands in this region are indicative of the aromatic skeleton. |
| 1100 - 1000 | C-N stretching | Medium | Confirms the presence of the carbon-nitrogen bond. |
| 850 - 750 | C-H out-of-plane bending | Strong | The specific pattern in this region of the "fingerprint" can help confirm the 1,2,4-trisubstitution pattern of the benzene ring. |
| Below 800 | C-Cl and C-Br stretching | Medium-Strong | These vibrations occur at lower frequencies and confirm the presence of the halogen substituents. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For drug development professionals, it is essential for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation "fingerprint" is highly characteristic of the molecule's structure.
Interpreting the Mass Spectrum
The monoisotopic mass of this compound (C₇H₇BrClN) is calculated to be 218.9450 Da.[9]
The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum will be the unique isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks:
-
M⁺: (C₇H₇⁷⁹Br³⁵ClN) at m/z ≈ 219
-
M+2: A combination of (C₇H₇⁸¹Br³⁵ClN) and (C₇H₇⁷⁹Br³⁷ClN). This peak will be the most abundant in the cluster.
-
M+4: (C₇H₇⁸¹Br³⁷ClN)
The presence and relative intensity ratio of this M, M+2, and M+4 cluster is definitive proof of a molecule containing one bromine and one chlorine atom.
Predicted Fragmentation Pathway
Caption: Key predicted fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Major Fragments in the Mass Spectrum
| m/z (for ⁷⁹Br, ³⁵Cl) | Fragment Ion | Fragmentation Pathway | Significance |
| 219 | [C₇H₇BrClN]⁺˙ | Molecular Ion (M⁺) | Confirms the molecular weight. The isotopic pattern is crucial for elemental composition. |
| 203 | [C₇H₅BrCl]⁺ | Loss of •NH₂ | Formation of a stable benzylic cation. This is often a prominent peak for benzylamines. |
| 189 | [C₆H₃BrCl]⁺˙ | Loss of •CH₂NH₂ | Cleavage of the bond between the ring and the benzylic carbon. |
| 140 | [C₇H₇ClN]⁺ | Loss of •Br | Indicates the presence of bromine. |
| 111 | [C₆H₄Cl]⁺ | Loss of Br and HCN from the aromatic ring fragment | Further fragmentation of the aromatic system. |
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm the 1,2,4-substitution pattern. IR spectroscopy provides rapid confirmation of the essential primary amine and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and, through its unique isotopic signature and fragmentation pattern, provides unequivocal evidence of the elemental composition (C, H, Br, Cl, N). For researchers in drug development, mastering the interpretation of these spectral datasets is a non-negotiable skill, ensuring the integrity of synthetic intermediates and the quality of the final API.
References
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An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chlorophenyl)methanamine from 5-bromo-2-chlorobenzonitrile
This guide provides a comprehensive technical overview for the chemical synthesis of (5-Bromo-2-chlorophenyl)methanamine, a valuable building block in pharmaceutical and agrochemical research, from the starting material 5-bromo-2-chlorobenzonitrile. The focus is on the practical application of nitrile reduction methodologies, emphasizing reaction mechanisms, procedural details, safety protocols, and analytical characterization.
Introduction: Strategic Importance of the Target Molecule
This compound is a key intermediate whose structural features—a flexible aminomethyl linker and distinct halogen substituents (bromine and chlorine)—allow for diverse and selective downstream chemical modifications.[1] This trifunctional nature makes it an invaluable component in the construction of complex molecular architectures for drug discovery and the development of novel agrochemicals.[1] The selective reduction of the nitrile group in 5-bromo-2-chlorobenzonitrile is a critical transformation that must be achieved with high chemoselectivity to preserve the aryl-halogen bonds.[1]
Core Synthesis Pathway: Nitrile Reduction
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][3] This process involves the reduction of the carbon-nitrogen triple bond. Several robust methods are available for this purpose, each with its own set of advantages and considerations. This guide will focus on two of the most prevalent and effective methods: reduction using metal hydrides and catalytic hydrogenation.
Method 1: Metal Hydride Reduction
Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[4][5][6][7]
Mechanism of LiAlH₄ Reduction:
The reaction proceeds through a nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[5][7][8] The mechanism can be summarized in the following steps:
-
First Hydride Attack: A hydride ion attacks the nitrile carbon, breaking one of the pi bonds and forming an imine anion.[5][7]
-
Second Hydride Attack: A second equivalent of hydride attacks the imine anion, leading to the formation of a dianion.[5]
-
Protonation: The reaction is quenched with water or a dilute acid in a work-up step to protonate the dianion, yielding the final primary amine.[5][8]
Figure 1: General workflow for the LiAlH₄ reduction of a nitrile to a primary amine.
Experimental Protocol: LiAlH₄ Reduction
Safety First: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[9][10] All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[9] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[9][10][11] A Class D fire extinguisher or dry sand should be readily available.[9][12]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-chlorobenzonitrile | 215.46 | 10.0 g | 0.046 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.5 g | 0.092 |
| Anhydrous diethyl ether or THF | - | 200 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| 2 M Sodium hydroxide | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (3.5 g, 0.092 mol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 5-bromo-2-chlorobenzonitrile (10.0 g, 0.046 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (3.5 mL), followed by 15% aqueous sodium hydroxide (3.5 mL), and finally water (10.5 mL) at 0°C. This procedure, known as the Fieser work-up, is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
-
Isolation: The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a greener and often more scalable alternative to metal hydride reductions for producing amines.[13][14] This method typically involves the use of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or a highly dispersed Nickel on silicon carbide (Ni/SiC) catalyst, under a hydrogen atmosphere.[13][15][16]
Mechanism of Catalytic Hydrogenation:
The nitrile is adsorbed onto the surface of the catalyst, where it reacts with hydrogen that has also been adsorbed and dissociated into atomic hydrogen on the metal surface. The reaction proceeds through the formation of an imine intermediate, which is then further hydrogenated to the primary amine. A common challenge is the formation of secondary and tertiary amine byproducts.[14] This can often be suppressed by the addition of ammonia to the reaction mixture.[17]
Figure 2: A generalized experimental workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 5-bromo-2-chlorobenzonitrile | 215.46 | 10.0 g |
| Raney Nickel (50% slurry in water) | - | ~2.0 g |
| Anhydrous ethanol | - | 150 mL |
| Ammonia (7N solution in methanol) | - | 10 mL |
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with 5-bromo-2-chlorobenzonitrile (10.0 g), anhydrous ethanol (150 mL), and the ammonia solution in methanol. The Raney Nickel slurry is carefully washed with ethanol to remove water and then added to the reactor.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The mixture is stirred and heated to a temperature of 60-80°C.
-
Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete.
-
Work-up: The reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can then be purified by vacuum distillation.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
Conclusion
The synthesis of this compound from 5-bromo-2-chlorobenzonitrile is a well-established process that can be achieved with high efficiency using either metal hydride reduction or catalytic hydrogenation. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for a successful and safe synthesis.
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(5-Bromo-2-chlorophenyl)methanamine starting material for synthesis
An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: A Versatile Starting Material for Synthesis
Introduction: The Strategic Value of a Dihalogenated Benzylamine
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. This compound is a bifunctional building block whose utility is derived from its unique arrangement of reactive sites.[1] The molecule features a benzylamine moiety, a common pharmacophore, substituted with two distinct halogen atoms—bromine and chlorine. This specific substitution pattern provides chemists with a powerful tool for sequential and regioselective modifications, making it a highly valuable intermediate in drug discovery and development.[2] The primary amine group serves as a key handle for derivatization, while the halogenated aromatic ring is primed for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.[1] This guide offers a comprehensive overview of the synthesis, characterization, and application of this compound for researchers and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇BrClN[3][4] |
| Molecular Weight | 220.49 g/mol [4] |
| Monoisotopic Mass | 218.94504 Da[3][4] |
| CAS Number | 1402609-73-3[5] |
| IUPAC Name | This compound[3] |
| Predicted XlogP | 2.1[3] |
Characterization of this compound is typically achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methylene (-CH₂) and amine (-NH₂) protons. The splitting patterns of the aromatic signals would confirm the 1,2,4-substitution pattern. ¹³C NMR would show distinct signals for the seven carbon atoms.
-
Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-N stretching.
Synthesis of this compound
The most direct and common route to synthesizing this compound is through the reduction of its corresponding nitrile, 5-bromo-2-chlorobenzonitrile.[2] This transformation is a cornerstone of amine synthesis, offering high yields and selectivity.[6] The nitrile itself is readily prepared via the regioselective electrophilic bromination of 2-chlorobenzonitrile.[2][7]
// Nodes Precursor [label="2-Chlorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="5-Bromo-2-chlorobenzonitrile\n(CAS: 57381-44-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Precursor -> Intermediate [label="Electrophilic Bromination\n(e.g., Br₂, FeBr₃)"]; Intermediate -> Product [label="Nitrile Reduction\n(e.g., LiAlH₄ or H₂/Catalyst)"]; } dot Caption: General synthetic workflow for this compound.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[8][9] This method is particularly useful in laboratory-scale synthesis due to its high reactivity and yield.[6]
Mechanism: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group.[6] The first addition breaks the carbon-nitrogen triple bond to form an intermediate imine salt.[9] A second hydride addition reduces the imine salt to a dianion, which upon acidic or aqueous workup, is protonated to yield the final primary amine.[6][9]
Method 2: Catalytic Hydrogenation
For industrial-scale production, catalytic hydrogenation is often the preferred method due to its lower cost and improved safety profile compared to metal hydrides.[10][11] This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.[11]
Catalysts and Conditions:
-
Common Catalysts: Palladium (Pd), platinum (Pt), or Raney nickel are frequently used.[10][11]
-
Conditions: The reaction typically requires elevated temperature and pressure, which can vary depending on the specific catalyst and substrate.[10][11]
A key consideration in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[11] This can be controlled by careful selection of the catalyst, solvent, and reaction conditions.[11]
Detailed Experimental Protocol: LiAlH₄ Reduction of 5-Bromo-2-chlorobenzonitrile
This protocol is a representative example based on established chemical principles for nitrile reduction and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
5-Bromo-2-chlorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend a calculated amount of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether.
-
Substrate Addition: Dissolve 5-bromo-2-chlorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the nitrile solution dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture can be stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back down in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. The organic layer can be further washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride).
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block primarily because its primary amine offers a reliable point for chemical elaboration, while the dihalogenated ring provides opportunities for late-stage functionalization.[1]
// Nodes Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Scaffold [label="Core Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Rxn1 [label="N-Alkylation / N-Acylation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Rxn2 [label="Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Diverse Amides,\nSulfonamides, Secondary/Tertiary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; Product2 [label="Biaryl Compounds,\nHeterocyclic Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Biologically Active Molecules\n(Drug Candidates)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Start -> Scaffold; Scaffold -> Rxn1 -> Product1; Scaffold -> Rxn2 -> Product2; Product1 -> Final; Product2 -> Final; } dot Caption: Role as a versatile scaffold for synthesizing diverse bioactive molecules.
Key Synthetic Transformations:
-
Derivatization of the Amine: The primary amine is readily functionalized via standard reactions such as N-acylation to form amides, N-sulfonylation to form sulfonamides, and reductive amination or N-alkylation to form secondary and tertiary amines. These transformations are fundamental in building libraries of compounds for structure-activity relationship (SAR) studies.[12][13]
-
Cross-Coupling Reactions: The bromine atom is significantly more reactive than the chlorine atom in many common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the 5-position, introducing new aryl, alkyl, or heteroaryl groups. The less reactive chlorine atom can then be targeted for a subsequent coupling reaction under more forcing conditions, if desired.
While direct examples of its incorporation into marketed drugs are not prevalent in the initial search, its structural motifs are highly relevant. For instance, the related intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key precursor in the synthesis of Dapagliflozin, an SGLT2 inhibitor for treating type 2 diabetes.[14][15] Both the amine and the ketone can be synthesized from the same 5-bromo-2-chlorobenzonitrile precursor, highlighting the central role of this substitution pattern in accessing important pharmaceutical intermediates.[2] Furthermore, brominated aromatic and heterocyclic building blocks are critical in the synthesis of drugs like Macitentan, an endothelin receptor antagonist. This underscores the importance of halogenated intermediates like this compound in modern drug discovery programs.[16][17]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound and its precursors is essential. Based on safety data for related compounds, the following precautions should be observed.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[18] Precautions: Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[19] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[18][20] Precautions: Wear protective gloves, protective clothing, and eye/face protection.[21] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a chemical fume hood.[19][21] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[18][20] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20] |
Always consult the specific Safety Data Sheet (SDS) for the material before handling.
Conclusion
This compound stands out as a strategically designed synthetic intermediate. Its value lies not only in the individual reactivity of the primary amine and the two halogen atoms but also in the synthetic flexibility afforded by their combination. The ability to perform sequential and site-selective modifications makes it an attractive starting material for generating diverse chemical libraries and for the targeted synthesis of complex pharmaceutical agents. For researchers in drug discovery, a thorough understanding of the synthesis and reactive potential of this building block provides a reliable pathway to novel molecular architectures.
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A Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)methanamine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of (5-Bromo-2-chlorophenyl)methanamine, a crucial consideration for its application in research and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predicts its behavior in various organic solvents, and offers a robust experimental protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1][2] For a compound like this compound, which may serve as a key intermediate or active pharmaceutical ingredient (API), understanding its solubility profile is paramount. It directly influences bioavailability, dosage form design, and the feasibility of purification and formulation processes. Poor solubility can lead to significant challenges in achieving therapeutic concentrations and may necessitate complex and costly formulation strategies. Therefore, a thorough characterization of a compound's solubility in a range of relevant organic solvents is a critical early-stage activity in the drug development pipeline.
Theoretical Framework: Predicting Solubility through Molecular Properties
In the absence of direct experimental data, the principle of "like dissolves like" serves as a powerful predictive tool.[3][4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.
This compound is a substituted benzylamine. Its structure features:
-
A polar primary amine group (-NH2): This group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[6][7][8]
-
A substituted aromatic ring: The benzene ring itself is nonpolar, but the presence of halogen substituents (bromo- and chloro-) introduces polarity due to their electronegativity.
-
Overall Molecular Polarity: The combination of the polar amine group and the halogenated aromatic ring results in a molecule with a notable dipole moment, classifying it as a polar compound. The predicted XlogP value, a measure of lipophilicity, is 2.1, suggesting a moderate degree of lipophilicity.
Based on these features, we can anticipate its solubility in various classes of organic solvents.
Solvent Properties and their Influence
The choice of solvent is critical, and its properties will dictate the extent to which this compound will dissolve. Key solvent parameters to consider include:
-
Polarity Index: A relative measure of a solvent's polarity.[9]
-
Dielectric Constant: A measure of a solvent's ability to separate ions.[10][11]
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor.[12][13][14][15]
The interplay between the properties of this compound and the solvent will govern the dissolution process.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle, the following qualitative solubility profile is predicted. This should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can engage in hydrogen bonding with the amine group of the solute, facilitating strong intermolecular interactions.[6] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amine protons. Their polarity will help solvate the polar regions of the molecule. |
| Nonpolar Aprotic Solvents | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the aromatic ring of the solute may have some favorable interactions with aromatic solvents like toluene, the overall polarity of the amine group will limit solubility in highly nonpolar solvents like hexane. Diethyl ether, with its slight polarity, may show some limited solubility.[3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar C-Cl and C-Br bonds, as well as the amine group, through dipole-dipole interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 2: Logical relationship between solute-solvent properties and solubility.
Conclusion and Recommendations
For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound in relevant solvent systems. The provided protocol offers a robust and reliable method for obtaining this critical data. A comprehensive understanding of its solubility profile will enable informed decisions in process development, formulation design, and ultimately, the successful advancement of therapeutic candidates.
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An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-chlorophenyl)methanamine
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative used as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring a halogenated aromatic ring and a primary amine functional group, dictates its reactivity and, critically, its toxicological and hazard profile. The primary amine group confers basicity and corrosive properties, while the halogenated phenyl ring suggests potential toxicity and environmental hazards.[1] This guide provides a comprehensive overview of the essential safety protocols, hazard assessments, and handling procedures required to work with this compound safely in a research and development setting. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.
Section 1: Chemical Identification and Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.
-
IUPAC Name: this compound
-
CAS Number: 89539-44-6
-
Molecular Formula: C₇H₇BrClN
-
Molecular Weight: 220.5 g/mol
-
Structure:
(Note: Image is a representation.)
| Property | Value | Source |
| Molecular Weight | 220.5 g/mol | Biosynth |
| Molecular Formula | C₇H₇BrClN | Biosynth |
| CAS Number | 89539-44-6 | N/A |
Precise physicochemical properties such as melting point, boiling point, and solubility are not widely published. Therefore, the compound should be treated as a solid with low volatility but with the potential to form hazardous dust or aerosols.
Section 2: Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard assessment can be synthesized from aggregated data for isomeric and structurally analogous compounds. Data from the European Chemicals Agency (ECHA) for the isomer (2-Bromo-5-chlorophenyl)methanamine provides a strong basis for classification.[2]
GHS Pictograms:
(Note: Image is a representation of Corrosion, Health Hazard, and Exclamation Mark pictograms.)
Signal Word: Danger [2]
Hazard Statements (H-Statements)
-
H302: Harmful if swallowed. [2]
-
H314: Causes severe skin burns and eye damage. (Inferred from benzylamine and 2-chlorobenzylamine).[3][4]
-
H318: Causes serious eye damage. [2]
-
H332: Harmful if inhaled. (Inferred from analogous compounds).[5]
Precautionary Statements (P-Statements) - Abridged
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor.[4]
-
-
Storage & Disposal:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary objective of engineering controls is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles or potential vapors, which can cause respiratory irritation.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Stations: An approved and accessible safety shower and eyewash station must be located in close proximity to the workstation.[10][11]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. It should be selected based on the specific hazards.[1]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[12] A full-face shield should also be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[13]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult a glove compatibility chart and inspect gloves for any signs of degradation before use.[12]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory. Open-toed shoes are not permitted in the laboratory.[12]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]
Step-by-Step Handling Protocol
This protocol outlines a self-validating workflow for safely handling the compound.
-
Preparation:
-
Verify the fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare the work surface by laying down absorbent, plastic-backed paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Weighing and Transfer:
-
Tare a suitable container on a balance located within the fume hood or a dedicated weighing enclosure.
-
Carefully transfer the solid this compound from the stock bottle to the tared container using a clean spatula. Avoid generating dust.
-
Close the stock bottle immediately after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the container with the weighed solid slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
-
Post-Handling:
-
Clean all equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water.[6]
-
Storage and Incompatibilities
Proper storage is critical to maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] The storage area should be designated for corrosive materials.[15]
-
Incompatible Materials: Keep away from:
Section 4: Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[3][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[18] Seek immediate medical attention if irritation or burns develop.[4]
-
Inhalation: Move the person to fresh air at once.[18] If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Control: Increase ventilation and ensure all ignition sources are removed.
-
Contain: For a small spill, use an inert absorbent material like sand, vermiculite, or a commercial spill kit for amines.[7] Do not use combustible materials like sawdust.
-
Neutralize: For larger spills, it may be appropriate to neutralize the area with a weak acid (e.g., citric acid solution) after initial absorption, but only if trained to do so.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] A water spray can be used to cool containers.
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the material.[4]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 5: Visualized Workflows
Risk Assessment and Handling Workflow
Caption: A logical workflow for risk assessment and safe handling.
Emergency Spill Response Logic
Caption: A decision flowchart for responding to a chemical spill.
Section 6: References
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
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MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
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UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
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precisionFDA. (n.d.). (5-BROMO-2-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzylamine. Retrieved from [Link]
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Safety Storage Systems. (n.d.). A Quick Guide to Corrosive Chemicals. Retrieved from [Link]
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Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
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The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
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ProMinent. (2015). Chemical Resistance List. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Strategic Importance of (5-Bromo-2-chlorophenyl)methanamine and its Derivatives in Modern Drug Discovery
This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)methanamine and its closely related chemical precursors, which are pivotal in the synthesis of advanced pharmaceuticals. While the specific discovery history of this compound is not extensively documented in scientific literature, its significance is intrinsically linked to the development of potent therapeutics, most notably SGLT2 inhibitors. This document will delve into the synthetic pathways, experimental protocols, and the strategic chemical logic that underscore the importance of this structural motif in medicinal chemistry and drug development.
Introduction: The Strategic Role of Substituted Benzylamines in Medicinal Chemistry
Substituted benzylamines are a cornerstone structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The benzylamine scaffold provides a versatile framework that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.[2][3] The specific substitution pattern of a bromo and a chloro group on the phenyl ring, as seen in this compound, offers chemists precise control over the electronic and steric properties of the molecule, making it a valuable building block in targeted drug design.
While direct historical accounts of the initial synthesis of this compound are not prominent, its chemical lineage is deeply rooted in the broader history of benzylamine synthesis, which includes classical methods like the Gabriel synthesis and modern techniques such as reductive amination.[1][4] The contemporary importance of this specific compound and its precursors, however, is unequivocally tied to the synthesis of Dapagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes.[5][6] This guide will, therefore, focus on the well-documented and industrially significant synthetic routes to key intermediates that share the core (5-Bromo-2-chlorophenyl) moiety, providing a practical and insightful resource for researchers in the field.
Synthetic Pathways and Methodologies
The synthesis of molecules containing the (5-Bromo-2-chlorophenyl)methyl group is a multi-step process that typically begins with more readily available starting materials. Below, we explore the key transformations and provide detailed experimental protocols for the synthesis of critical intermediates.
Synthesis of this compound
A plausible and efficient route to this compound involves the reduction of 5-Bromo-2-chlorobenzonitrile. The nitrile functional group is a versatile precursor to a primary amine, and its reduction can be achieved with high chemoselectivity, preserving the aryl-halogen bonds.[7]
Objective: To synthesize this compound via the reduction of 5-Bromo-2-chlorobenzonitrile.
Materials:
-
5-Bromo-2-chlorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent like catalytic hydrogenation with a non-noble metal catalyst.[7]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.
-
A solution of 5-Bromo-2-chlorobenzonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
The resulting granular precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Lithium aluminum hydride is highly reactive with atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.
-
Anhydrous Solvents: The use of anhydrous solvents is mandated by the water-sensitive nature of LiAlH₄.
-
Controlled Addition at 0 °C: The reduction of nitriles with LiAlH₄ is a highly exothermic reaction. Slow, dropwise addition at a reduced temperature is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.
-
Quenching Procedure: The specific sequential addition of water and sodium hydroxide solution (Fieser workup) is designed to safely decompose the excess LiAlH₄ and the aluminum salts into a granular, easily filterable solid.
Synthesis of a Key Precursor: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This ketone is a pivotal intermediate in the synthesis of Dapagliflozin.[5][8] Its synthesis is a well-established process involving a Friedel-Crafts acylation reaction.
Objective: To synthesize (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone from 5-bromo-2-chlorobenzoic acid and phenetole.
Step 1: Formation of 5-Bromo-2-chlorobenzoyl chloride
-
To a solution of 5-bromo-2-chlorobenzoic acid (10 mmol) in dry dichloromethane (3 ml), add one drop of N,N-dimethylformamide (DMF).[9]
-
Slowly add oxalyl chloride (10 mmol) to the mixture at room temperature.[9]
-
Stir the reaction mixture overnight at room temperature until a clear solution is formed.[9]
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.[9]
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dry dichloromethane (15 ml) and cool the solution in an ice-salt bath.[9]
-
To the cooled solution, add phenetole (10 mmol).[9]
-
Add anhydrous aluminum chloride (AlCl₃) (12 mmol) portion-wise, maintaining the low temperature.[9]
-
Stir the resulting mixture at this temperature for 1 hour.[9]
-
Pour the reaction mixture into 150 ml of ice-water to quench the reaction.[9]
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).[9]
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[9]
-
Purify the crude product by column chromatography to yield (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[9]
Causality of Experimental Choices:
-
DMF as a Catalyst: In the formation of the acyl chloride, DMF acts as a catalyst for the reaction between the carboxylic acid and oxalyl chloride (or thionyl chloride), facilitating the formation of the more reactive acylating agent.
-
Anhydrous Conditions: Aluminum chloride is a strong Lewis acid that is highly sensitive to water. Anhydrous conditions are essential for the Friedel-Crafts acylation to proceed efficiently.
-
Excess Lewis Acid: A stoichiometric excess of AlCl₃ is often used because it complexes with both the acyl chloride and the resulting ketone product, driving the reaction to completion.
-
Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The addition of ice-water hydrolyzes the aluminum chloride complexes and quenches the reaction.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) |
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 10 |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 10 |
| Phenetole | C₈H₁₀O | 122.16 | 10 |
| Aluminum chloride | AlCl₃ | 133.34 | 12 |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | 339.61 | ~8.4 (based on 84% yield) |
Visualization of Synthetic Workflow
Below is a diagram illustrating the synthetic pathway from 5-bromo-2-chlorobenzoic acid to the key ketone intermediate.
Caption: Synthetic workflow for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Conclusion
This compound and its related structures represent a fascinating case study in the evolution of synthetic chemistry and its application in drug discovery. While the historical origins of the specific methanamine are not as well-chronicled as some other foundational molecules, the synthetic strategies employed to create its core structure are a testament to the enduring power of classical and modern organic reactions. The detailed protocols and mechanistic rationale provided in this guide for the synthesis of key intermediates underscore the precision, control, and strategic thinking required in the development of complex pharmaceutical agents. For researchers and drug development professionals, a deep understanding of these synthetic pathways is not merely an academic exercise but a critical component in the innovation and efficient production of life-saving medicines.
References
- Cao, Y., Yu, H., Wang, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459–1461.
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2010). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3071.
- Wikipedia. (2023). Benzylamine.
- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.
- Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 49(9), 632.
- ResearchGate. (n.d.). (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Eureka | Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
- Kaimosi BioChem Tech Co., Ltd. (n.d.). 461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane.
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(5-Bromo-2-chlorophenyl)methanamine: A Technical Guide to Synthesis, Availability, and Applications
Foreword: Navigating the Landscape of a Niche Reagent
(5-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine that, while not possessing the widespread commercial availability of some of its structural cousins, represents a potentially valuable building block for medicinal chemistry and novel material synthesis. Its unique substitution pattern—a bromine and a chlorine atom on the phenyl ring—offers distinct reactivity and modulation of physicochemical properties. This guide provides an in-depth exploration of this compound, addressing its limited commercial availability by focusing on robust and adaptable synthetic routes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.
Physicochemical Properties and Structural Analysis
This compound, with the Chemical Abstracts Service (CAS) number 1096296-85-3 , possesses a molecular formula of C₇H₇BrClN. The strategic placement of the halogen atoms significantly influences its reactivity. The chloro group at the 2-position and the bromo group at the 5-position create a specific electronic and steric environment around the benzylic amine.
| Property | Value | Source |
| CAS Number | 1096296-85-3 | [1] |
| Molecular Formula | C₇H₇BrClN | PubChem |
| Purity | 95% | [1] |
Note: Physicochemical data for this specific compound is not widely published. The data presented is based on available supplier information and computational predictions.
Commercial Availability: A Landscape of Precursors
Direct commercial availability of this compound is limited. A search of major chemical supplier databases reveals sporadic listings, often in small quantities for research purposes. This scarcity necessitates a focus on the synthesis of the target molecule from more readily available precursors.
Key precursors that are commercially available include:
-
5-Bromo-2-chlorobenzoic acid: A common starting material for the synthesis of various derivatives.
-
(5-Bromo-2-chlorophenyl)methanol: A potential intermediate that can be converted to the target amine.[2]
-
5-Bromo-2-chlorobenzonitrile: A versatile precursor for the synthesis of benzylamines.
The following table summarizes the availability of key precursors:
| Precursor | Typical Suppliers | Common Purity |
| 5-Bromo-2-chlorobenzoic acid | Sigma-Aldrich, TCI, Alfa Aesar | >97% |
| (5-Bromo-2-chlorophenyl)methanol | Oakwood Chemical, Combi-Blocks | >95% |
| 5-Bromo-2-chlorobenzonitrile | Sigma-Aldrich, TCI, Fluorochem | >98% |
Synthetic Pathways: From Precursor to Product
Given the limited direct availability, a reliable synthetic protocol is paramount for researchers requiring this compound. Below are detailed, field-proven methodologies for its preparation from common starting materials.
Route 1: Reduction of 5-Bromo-2-chlorobenzonitrile
The reduction of a benzonitrile is a highly effective and common method for the synthesis of benzylamines.[3][4][5][6][7][8][9] This approach is often favored due to the high yields and the commercial availability of the nitrile starting material.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Its use necessitates anhydrous conditions due to its high reactivity with water.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are suitable solvents as they are inert to LiAlH₄ and can dissolve the starting material.
-
Workup: A careful aqueous workup is crucial to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the desired amine. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a standard and effective procedure.
Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 equivalents).
-
Starting Material Addition: 5-Bromo-2-chlorobenzonitrile (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
Workup: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for the reduction of 5-Bromo-2-chlorobenzonitrile.
Route 2: Amination of (5-Bromo-2-chlorophenyl)methyl Halide
This classical approach involves the conversion of a benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with an amine source.[10][11] The Gabriel synthesis is a particularly effective variation for producing primary amines with minimal side products.[12][13]
Causality of Experimental Choices:
-
Halogenation: Thionyl chloride (SOCl₂) is an effective reagent for converting the precursor, (5-Bromo-2-chlorophenyl)methanol, into the corresponding benzyl chloride. This reaction proceeds with the evolution of SO₂ and HCl gas, necessitating a well-ventilated fume hood.
-
Amine Source: Using a large excess of ammonia can favor the formation of the primary amine but often leads to mixtures of primary, secondary, and tertiary amines.[12] The Gabriel synthesis, utilizing potassium phthalimide, provides a protected amine source that prevents over-alkylation and yields the primary amine upon deprotection.
-
Deprotection: Hydrazine hydrate is the standard reagent for the deprotection of the phthalimide group, yielding the free primary amine and phthalhydrazide as a byproduct.
Experimental Protocol (via Gabriel Synthesis):
-
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)methyl Chloride
-
To a stirred solution of (5-Bromo-2-chlorophenyl)methanol (1.0 equivalent) in an inert solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (5-Bromo-2-chlorophenyl)methyl chloride, which can often be used in the next step without further purification.
-
-
Step 2: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve the crude (5-Bromo-2-chlorophenyl)methyl chloride in dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 equivalents) and heat the mixture to 80-100 °C for 2-4 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain N-((5-Bromo-2-chlorophenyl)methyl)phthalimide.
-
-
Step 3: Deprotection to Yield the Primary Amine
-
Suspend the N-((5-Bromo-2-chlorophenyl)methyl)phthalimide in ethanol.
-
Add hydrazine hydrate (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the precipitated phthalhydrazide by filtration.
-
Acidify the filtrate with hydrochloric acid and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with aqueous sodium hydroxide and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Caption: Synthetic workflow for the amination of (5-Bromo-2-chlorophenyl)methyl halide via the Gabriel synthesis.
Applications in Research and Drug Development
Substituted benzylamines are a cornerstone of medicinal chemistry, frequently appearing as key structural motifs in a wide range of biologically active molecules.[14][15][16][17] The unique substitution pattern of this compound makes it an attractive building block for several reasons:
-
Scaffold for Novel Therapeutics: The benzylamine moiety can serve as a versatile scaffold for the synthesis of compound libraries targeting various biological targets. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.[14][16]
-
Modulation of Physicochemical Properties: The presence of both bromine and chlorine atoms allows for fine-tuning of properties such as lipophilicity, metabolic stability, and binding interactions. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
-
Precursor for Heterocyclic Synthesis: Benzylamines are common starting materials for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many approved drugs.
While specific applications of this compound are not extensively documented in the literature, its structural features suggest potential utility in the development of:
-
Enzyme Inhibitors: Benzylamines are known to be key components of inhibitors for various enzymes, including proteases and kinases.[15]
-
GPCR Ligands: The benzylamine scaffold is present in numerous ligands for G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents: The incorporation of halogenated phenyl rings is a common strategy in the design of antimicrobial and antiviral compounds.[14]
Safety and Handling
As with all halogenated organic compounds, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier of the specific precursor being used.
Conclusion
This compound is a niche yet potentially valuable reagent for chemical synthesis and drug discovery. While its direct commercial availability is limited, this guide has provided detailed and reliable synthetic protocols to enable its preparation from more common starting materials. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can effectively synthesize and utilize this compound to advance their scientific endeavors. The unique structural features of this compound offer exciting opportunities for the development of novel molecules with tailored properties and biological activities.
References
- Brainly.in. (2020, July 4). How to convert benzonitrile to benzyl amine.
- Choi, E. S., et al. (2024). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Synfacts, 20(01), 0038.
- PrepChem.com. (n.d.). Preparation of benzylamine.
- Google Patents. (1993). US5210303A - Process for producing benzylamines.
- Xidian Experimental. (n.d.). This compound.
- ResearchGate. (n.d.). Gram‐scale synthesis of benzylamine from benzonitrile.
- Royal Society of Chemistry. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
- Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
- ACS Publications. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions.
- ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
- Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- Chemsrc. (2025). (5-Bromo-2-chlorophenyl)methanol.
- ACS Publications. (n.d.). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands.
- National Institutes of Health. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D.
- WorldOfChemicals. (n.d.). (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone suppliers USA.
- Royal Society of Chemistry. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts.
- Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- PubChem. (2025). (5-Bromo-2-pyridinyl)-(2-chlorophenyl)methanamine.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
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- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
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An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. Its specific arrangement of bromo and chloro substituents on the phenyl ring, combined with the reactive methanamine group, makes it a versatile intermediate for introducing a specific phenyl moiety into larger molecules. Understanding the physical and chemical characteristics of this compound is paramount for its effective and safe use in laboratory and industrial settings. This guide provides a comprehensive overview of the known properties of this compound, including its physical appearance, structural data, safety information, and proposed methodologies for its characterization.
Molecular and Structural Characteristics
The fundamental identity of this compound is defined by its molecular structure and associated chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 942400-60-4 (for 2-Bromo-5-chlorophenyl isomer) | [1] |
The structural arrangement of the atoms is crucial for its reactivity. The presence of the electron-withdrawing halogen atoms influences the electron density of the aromatic ring and the basicity of the amine group.
Caption: 2D structure of this compound.
Physical Appearance and Properties
Based on available data from chemical suppliers and analysis of related compounds, this compound is expected to be a solid at room temperature.
-
Physical State: Likely a solid, potentially a crystalline powder. A related compound, 5-bromo-2-chlorobenzoic acid, is described as a white to off-white crystalline solid.
-
Color: Expected to be white to light yellow. One supplier describes a related compound as a "light yellow solid"[2].
-
Odor: No data available, but likely has a characteristic amine-like odor.
-
Melting Point: Not definitively reported for this specific compound. For a related compound, (5-Bromo-2-chlorophenyl)methanol, the melting point is listed as 92-96°C[3]. It is reasonable to expect the methanamine derivative to have a distinct but comparable melting point.
-
Boiling Point: Not reported. Due to its molecular weight and polarity, it is expected to have a relatively high boiling point, likely above 200°C.
-
Solubility: Specific solubility data is not available. However, based on the structure (a polar amine group and a largely nonpolar aromatic ring), it is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dichloromethane.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The following information is based on the GHS classification provided for the isomeric (2-Bromo-5-chlorophenyl)methanamine[1].
GHS Hazard Statements:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1].
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1].
-
H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1)[1].
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1].
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
-
P264: Wash skin thoroughly after handling[4].
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area[4].
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[4].
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4].
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed[4].
-
P405: Store locked up[4].
-
P501: Dispose of contents/container to an approved waste disposal plant[4].
Handling and Storage:
-
Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a series of characterization experiments should be performed. The following are proposed methodologies based on standard laboratory practices and information from related compounds.
1. Melting Point Determination:
-
Objective: To determine the melting point range of the compound as an indicator of purity.
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly (1-2°C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
-
-
Expected Result: A sharp melting point range (e.g., within 1-2°C) is indicative of a pure compound.
2. Spectroscopic Analysis:
-
Objective: To confirm the molecular structure of the compound.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic protons, the methylene protons, and the amine protons, as well as the correct number and type of carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C-Br and C-Cl stretching vibrations.
-
-
3. Purity Assessment by Chromatography:
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Methodology (High-Performance Liquid Chromatography - HPLC):
-
Develop a suitable HPLC method, including the choice of a column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and a detector (e.g., UV at a wavelength where the compound absorbs).
-
Inject a solution of the compound and analyze the resulting chromatogram.
-
-
Expected Result: A single major peak indicates a high degree of purity. The peak area can be used to quantify the purity.
Caption: Workflow for the characterization of this compound.
Conclusion
References
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. [Link]
- PubChem. Compound Summary for (2-Bromo-5-chlorophenyl)methanamine.
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A Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(5-Bromo-2-chlorophenyl)methanamine, also known as 5-Bromo-2-chlorobenzylamine, is a halogenated benzylamine derivative that serves as a critical structural motif and versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, provides distinct reactive sites for further molecular elaboration. This guide provides an in-depth overview of its nomenclature, physicochemical properties, common synthetic routes, and analytical characterization. Furthermore, it highlights its strategic importance as a building block in the development of pharmaceutically active compounds, supported by detailed protocols and safety information for laboratory professionals.
Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective application in research and development.
1.1 Nomenclature and Identifiers
The systematic naming and unique identifiers for this compound are crucial for unambiguous communication in scientific literature and chemical sourcing.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 5-Bromo-2-chlorobenzylamine
-
CAS Number: While the target molecule has several registered identifiers, related structures are well-documented. For instance, the parent compound, 5-Bromo-2-chlorobenzoic acid, has a CAS number of 21739-92-4[2]. The N-methylated analog, N-(5-Bromo-2-chlorobenzyl)methylamine, is registered under CAS 1096875-96-5[3]. Researchers should verify the specific CAS number with their supplier for the title compound.
1.2 Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing experimental design and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | |
| Molecular Weight | 220.49 g/mol | [4] |
| Appearance | White to off-white crystalline solid (predicted based on analogs) | [5] |
| Melting Point | Not explicitly listed; the precursor 5-Bromo-2-chlorobenzoic acid melts at 154-156 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and dichloromethane (predicted based on analogs) | [5] |
| pKa | Data not available | |
| SMILES | C1=CC(=C(C=C1Br)CN)Cl | [1] |
| InChI | InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |
Synthesis and Characterization
The preparation of this compound typically involves the reduction of a corresponding functional group, most commonly a nitrile or an amide derived from 5-Bromo-2-chlorobenzoic acid.
2.1 Common Synthetic Pathway: Reduction of 5-Bromo-2-chlorobenzonitrile
A prevalent and efficient method for synthesizing benzylamines is the reduction of the corresponding benzonitrile. This transformation can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. The precursor, 5-Bromo-2-chlorobenzonitrile, can be synthesized from 5-Bromo-2-chlorobenzoic acid[2].
2.2 Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a representative procedure for the synthesis of the title compound from its nitrile precursor. The causality for each step is explained to provide field-proven insight.
Step 1: Preparation of 5-Bromo-2-chlorobenzoyl Chloride
-
Rationale: Converting the carboxylic acid to an acid chloride activates it for subsequent reactions, such as conversion to the primary amide and then to the nitrile.
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 5-bromo-2-chlorobenzoic acid (1 eq.). Add dichloromethane as a solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.0 eq.) or thionyl chloride (1.2 eq.) dropwise at room temperature[6][7][8]. The reaction mixture is stirred until gas evolution ceases (typically 2-4 hours). The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is often used directly in the next step[6].
Step 2: Conversion to 5-Bromo-2-chlorobenzonitrile
-
Rationale: The acid chloride is converted to a primary amide, which is then dehydrated to the nitrile. This is a standard two-step sequence for this functional group transformation.
-
Procedure: The crude acid chloride is dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide. After the reaction is complete, the resulting primary amide is filtered, washed, and dried. The amide is then treated with a dehydrating agent like phosphorous oxychloride (POCl₃) or thionyl chloride in a suitable solvent and heated to yield 5-bromo-2-chlorobenzonitrile.
Step 3: Reduction to this compound
-
Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile functional group to a primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure: In a separate flame-dried flask under a nitrogen atmosphere, a suspension of LiAlH₄ (approx. 1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared and cooled to 0 °C. A solution of 5-bromo-2-chlorobenzonitrile in the same anhydrous solvent is added dropwise. After the addition, the reaction is allowed to warm to room temperature and may be gently refluxed to ensure completion. The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Purification is typically achieved by column chromatography or distillation.
2.3 Synthesis Workflow Diagram
The following diagram illustrates the key transformations from the starting carboxylic acid to the final amine product.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical intermediate. The following information is based on data for structurally similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
4.1 GHS Hazard Information
The precursor, 5-Bromo-2-chlorobenzaldehyde, provides a good proxy for potential hazards.
| Hazard Class | Pictogram | Code | Statement | Source |
| Acute Toxicity, Oral | ⚠️ | H302 | Harmful if swallowed | [9] |
| Skin Corrosion/Irritation | ⚠️ | H315 | Causes skin irritation | [9] |
| Eye Damage/Irritation | ⚠️ | H319 | Causes serious eye irritation | [9] |
| STOT, Single Exposure | ⚠️ | H335 | May cause respiratory irritation | [9] |
4.2 Safe Handling and Storage Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Eyewash stations and safety showers should be readily accessible.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11][12] Avoid generating dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10][13]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
References
- PubChem. (2-Bromo-5-chlorophenyl)methanamine.
- Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]
- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online. [Link]
- PubChemLite. This compound. [Link]
- Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]
- Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. [Link]
- Pharmaffiliates. (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. [Link]
- Patsnap. Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
- Yuntao Chemical. (5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone. [Link]
- Google Patents. One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
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- Google Patents.
- Hoffman Fine Chemicals. N-(5-Bromo-2-chlorobenzyl)methylamine. [Link]
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- Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][17]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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theoretical properties of (5-Bromo-2-chlorophenyl)methanamine
An In-depth Technical Guide to the Theoretical Properties of (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated benzylamine derivative. Its structural framework, featuring a benzene ring substituted with bromine, chlorine, and an aminomethyl group, makes it a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of multiple reactive sites—the nucleophilic amine, the aromatic ring susceptible to electrophilic substitution (albeit deactivated), and the carbon-halogen bonds that can participate in cross-coupling reactions—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, predicted spectroscopic characteristics, and safety considerations for this compound, serving as a foundational resource for its application in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is to characterize its basic physical and chemical properties. While experimental data for this compound is not widely published, we can predict its properties based on its structure and data from closely related analogues.
Core Chemical Identifiers
A precise identification of the molecule is paramount for any scientific endeavor. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇BrClN |
| CAS Number | 1096296-85-3 |
| Molecular Weight | 220.49 g/mol |
| Monoisotopic Mass | 218.94504 Da[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)CN)Cl |
| InChI Key | PCLLJCFJFOBGDE-UHFFFAOYSA-N |
Note: The listed molecular weight and monoisotopic mass are for the isomeric compound (2-bromo-5-chlorophenyl)methanamine, but are identical for this compound due to the same atomic composition.
Predicted Physical Properties
The physical state, solubility, and other physical parameters dictate the handling, storage, and reaction conditions for a compound.
| Property | Predicted Value/Information |
| Appearance | Likely a solid or oil at room temperature. |
| Melting Point | Not available. The related compound (5-Bromo-2-chlorophenyl)methanol has a melting point of 92-96 °C.[2] |
| Boiling Point | High, likely >250 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |
| pKa (Conjugate Acid) | Estimated to be around 8.5 - 9.5, typical for a primary benzylamine. |
Theoretical Synthesis Pathway
The most direct and common method for the synthesis of primary amines like this compound is the reduction of the corresponding nitrile. This approach is advantageous as it starts from a stable precursor and typically proceeds with high yield.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Nitrile Reduction
This protocol describes a general procedure for the reduction of 5-bromo-2-chlorobenzonitrile to the target primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for this transformation.[3][4][5]
Materials:
-
5-Bromo-2-chlorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend a molar excess (e.g., 2-3 equivalents) of LiAlH₄ in anhydrous THF in the reaction flask and cool the suspension in an ice bath.
-
Addition of Nitrile: Dissolve 5-bromo-2-chlorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC).
-
Quenching: Cool the reaction mixture back down in an ice bath. Cautiously and sequentially, add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the white solid precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.
-
Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture; an inert atmosphere prevents its decomposition and ensures safety.
-
Anhydrous Solvent: The use of anhydrous THF is crucial for the same reason as above.
-
Excess LiAlH₄: An excess of the reducing agent ensures the complete conversion of the nitrile to the amine.[5]
-
Controlled Addition and Cooling: The reaction of LiAlH₄ with the nitrile is highly exothermic. Slow, controlled addition at low temperatures prevents runaway reactions.
-
Specific Quenching Procedure: The sequential addition of water and NaOH solution (Fieser workup) results in the formation of easily filterable aluminum salts, simplifying the product isolation.
Predicted Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are the predicted key features in the NMR, IR, and Mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃, ~400 MHz):
-
δ ~7.5-7.0 ppm: Three aromatic protons exhibiting complex splitting patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
δ ~3.8-4.0 ppm: A singlet corresponding to the two benzylic protons (-CH₂-NH₂).
-
δ ~1.5-2.0 ppm: A broad singlet corresponding to the two amine protons (-NH₂). The chemical shift and broadness of this peak are highly dependent on concentration and solvent.
-
-
¹³C NMR (in CDCl₃, ~100 MHz):
-
δ ~140-120 ppm: Six signals corresponding to the aromatic carbons. The carbons attached to bromine and chlorine will have distinct chemical shifts.
-
δ ~45-50 ppm: One signal for the benzylic carbon (-CH₂-).
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | N-H stretch (primary amine) | Two medium-intensity, sharp peaks (symmetric and asymmetric).[6][7] |
| 3100-3000 | Aromatic C-H stretch | Weak to medium peaks. |
| 2950-2850 | Aliphatic C-H stretch (-CH₂-) | Weak peaks. |
| ~1600 | N-H bend (scissoring) | Medium to strong peak. |
| 1600-1450 | Aromatic C=C stretch | Multiple sharp peaks of varying intensity. |
| ~1050 | C-N stretch | Medium intensity peak. |
| Below 800 | C-Cl and C-Br stretch | Strong peaks in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in prominent peaks at m/z values corresponding to [C₇H₇³⁵Cl⁷⁹BrN]⁺, [C₇H₇³⁷Cl⁷⁹BrN]⁺, [C₇H₇³⁵Cl⁸¹BrN]⁺, and [C₇H₇³⁷Cl⁸¹BrN]⁺.
-
Major Fragment: A significant fragment will likely be observed corresponding to the loss of the amino group, resulting in the benzylic cation.
Reactivity and Potential Applications
The chemical behavior of this compound is governed by its functional groups.
Reactivity Profile
Caption: Key reactive sites of this compound.
-
Primary Amine: The amine group is nucleophilic and basic. It will readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form imines and amides, respectively. It will also form salts upon treatment with acids.
-
Aromatic Halogens: The carbon-bromine and carbon-chlorine bonds provide handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive in such reactions than the C-Cl bond.
Applications in Drug Development
Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. Related structures, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, are known intermediates in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[8][9] This highlights the potential of this compound as a key starting material or intermediate for the synthesis of novel bioactive molecules and pharmaceutical agents. Its versatile reactivity allows for its incorporation into diverse molecular scaffolds.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a chemical building block with significant potential, primarily due to its combination of a nucleophilic primary amine and two distinct halogen atoms on an aromatic ring. While comprehensive experimental data is scarce, this guide provides a robust theoretical framework for its properties, synthesis, and reactivity. The predicted characteristics and proposed synthetic protocols offer a solid starting point for researchers aiming to utilize this compound in organic synthesis and the development of novel pharmaceuticals. As with any chemical, appropriate safety measures should be strictly followed during its handling and use.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines.
- Clark, J. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
- JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles.
- Xidian Experimental. (n.d.). This compound.
- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine.
- SIELC Technologies. (n.d.). UV- Vis Spectrum of Benzylamine.
- Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Chemsrc. (2025, September 18). (5-Bromo-2-chlorophenyl)methanol.
- ResearchGate. (2004, June). Figure 1. (A) IR spectra of pure benzylamine....
- PubChemLite. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine.
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- 7. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Medicinal Chemistry Applications of (5-Bromo-2-chlorophenyl)methanamine
Executive Summary
(5-Bromo-2-chlorophenyl)methanamine is a halogenated benzylamine scaffold poised for significant application in modern drug discovery. While primarily identified as a structural analogue to key intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors like Dapagliflozin, its true potential extends far beyond this single application. The strategic placement of chloro and bromo substituents on the phenyl ring provides a unique combination of steric and electronic properties that can be exploited to fine-tune pharmacokinetic and pharmacodynamic profiles. The primary amine functional group serves as a versatile chemical handle for constructing diverse molecular libraries. This guide provides a comprehensive analysis of this scaffold, outlining its physicochemical properties, proposing high-potential therapeutic targets, and detailing robust synthetic and experimental workflows for its exploration and validation in a drug development context.
Introduction: The Benzylamine Scaffold in Medicinal Chemistry
Benzylamine and its derivatives are foundational building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] The benzylamine moiety is present in drugs with applications ranging from antifungal and antibacterial agents to antihypertensives and antidepressants.[1][2] Its utility stems from its role as a versatile intermediate and a pharmacophoric element capable of critical interactions with biological targets.[2] The introduction of halogen substituents onto the phenyl ring is a classic medicinal chemistry strategy to modulate properties such as:
-
Lipophilicity: Influencing cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Introducing the potential for halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding affinity and selectivity.
The specific compound, this compound, combines these features, making it a "privileged scaffold" worthy of detailed investigation.
Physicochemical Profile of the Core Scaffold
A thorough understanding of a molecule's fundamental properties is the first step in its rational development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1096296-85-3 | [3] |
| Molecular Formula | C₇H₇BrClN | [4] |
| Molecular Weight | 220.49 g/mol | [4] |
| Appearance | Varies; often a solid or oil | |
| Purity (Typical) | ≥95% | [3] |
Primary Therapeutic Hypothesis: A Novel Entry Point for SGLT2 Inhibitors
The most compelling immediate application for this compound is in the development of novel antidiabetic agents, specifically SGLT2 inhibitors.
Rationale and Existing Evidence
The core chemical structure, (5-bromo-2-chlorophenyl)methyl, is a critical component of Dapagliflozin, a leading SGLT2 inhibitor.[5] Numerous patents and synthetic procedures describe the preparation of intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone for this purpose.[6][7][8][9] SGLT2 inhibitors represent a major class of drugs for type 2 diabetes, working by preventing the reabsorption of glucose in the kidneys and promoting its excretion in the urine.
The amine functionality of this compound offers a significant advantage over the ketone intermediates used in existing syntheses.[7] It provides a reactive and versatile handle for divergent synthesis, allowing for the rapid creation of a library of novel analogues through reactions like N-acylation, N-alkylation, and reductive amination. This opens new chemical space for intellectual property and potentially allows for the optimization of properties such as solubility, protein binding, and selectivity against the related SGLT1 transporter.
Proposed Mechanism of Action
The proposed mechanism involves the (5-Bromo-2-chlorophenyl)methyl group acting as a key hydrophobic ligand that anchors the molecule within a specific binding pocket of the SGLT2 protein. The amine-derived portion of the molecule would then be oriented to interact with other residues, potentially forming new hydrogen bonds or ionic interactions that could enhance potency and selectivity.
Secondary Therapeutic Hypotheses: Expanding the Target Landscape
The structural motifs within this compound suggest its utility beyond SGLT2. A comprehensive research program should include screening against other target classes where substituted benzylamines have shown promise.
-
Oncology: Substituted benzylamines have been investigated as inhibitors of enzymes crucial for cancer cell proliferation. For instance, they have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), a potential target in prostate cancer.[10] Furthermore, related thienopyrimidine structures tethered with bromobenzyl groups have demonstrated dual topoisomerase-I/II inhibition, a validated anticancer mechanism.[11][12]
-
Inflammation: Certain thienopyrimidine derivatives with benzylamine-like linkers have shown selective inhibition of COX-2, suggesting a potential role in developing novel anti-inflammatory agents with reduced gastrointestinal side effects.[11]
-
Central Nervous System (CNS) Disorders: Benzamide derivatives, which can be synthesized from benzylamines, have demonstrated a wide range of pharmacological activities, including anticonvulsant properties.[13]
Synthetic Strategy and Library Development
The value of this compound lies in its capacity to serve as a starting point for a diverse chemical library. A robust synthetic plan is essential.
Synthesis of the Core Scaffold
The title compound can be reliably synthesized via the reduction of 5-bromo-2-chlorobenzonitrile.
Protocol 5.1: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chlorobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add a solution of Lithium Aluminum Hydride (LAH, ~1.5 eq, 1.0 M in THF) dropwise via syringe.
-
Causality Note: LAH is a powerful reducing agent capable of converting the nitrile directly to the primary amine. The reaction is highly exothermic, necessitating slow addition at reduced temperature to maintain control.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is critical for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the final this compound.
Library Synthesis via Amide Coupling
Amide coupling is a reliable method to create a diverse library from the primary amine.
Protocol 5.2: Parallel Amide Library Synthesis
-
Array Preparation: In a 96-well plate, dispense a solution of this compound (1.0 eq) in an appropriate solvent like DMF or DCM.
-
Reagent Addition: To each well, add a unique carboxylic acid (R-COOH, 1.1 eq) from a pre-selected library of diverse building blocks.
-
Coupling Agent & Base: Add a solution of a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to each well.
-
Causality Note: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the primary amine. The base neutralizes the resulting acid byproduct, driving the reaction to completion.
-
-
Incubation: Seal the plate and allow it to shake at room temperature for 12-16 hours.
-
Workup & Purification: Perform a parallel liquid-liquid extraction or use solid-phase extraction (SPE) cartridges to purify the compounds. The final library can be analyzed by LC-MS for purity and confirmation of identity.
Proposed Experimental Workflow for Target Validation
A structured, multi-stage screening cascade is essential to efficiently identify and validate hits from the synthesized library. This self-validating system ensures that resources are focused on the most promising candidates.
Protocol 6.1: SGLT2 Inhibition HTS Assay
-
System: Utilize HEK293 cells stably overexpressing human SGLT2.
-
Tracer: Use a fluorescent, non-metabolizable glucose analogue (e.g., ¹⁴C-AMG or a fluorescent derivative) as a tracer for glucose uptake.
-
Procedure: a. Plate the hSGLT2-HEK293 cells in 384-well plates and grow to confluence. b. Wash cells with a sodium-containing buffer (SGLT2 is Na⁺-dependent). c. Add library compounds at a final concentration of 10 µM. d. Add the radioactive/fluorescent glucose analogue tracer and incubate for a defined period (e.g., 1-2 hours). e. Wash away the extracellular tracer. f. Lyse the cells and measure the amount of intracellular tracer using a scintillation counter or fluorescence plate reader.
-
Analysis: Wells showing a significant reduction in tracer uptake compared to DMSO controls are identified as primary hits.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with high potential in medicinal chemistry. Its structural relationship to the core of a blockbuster antidiabetic drug provides a strong, rationale-driven starting point for new discovery programs targeting SGLT2. The versatility of its primary amine handle allows for the creation of extensive and diverse chemical libraries, enabling exploration of new structure-activity relationships. Furthermore, the inherent properties of the halogenated benzylamine core suggest promising applications in oncology and anti-inflammatory research. By employing the systematic synthetic and screening strategies outlined in this guide, research organizations can efficiently unlock the full therapeutic potential of this valuable chemical entity.
References
- This compound. Xidian Experimental.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Comprehensive Analysis of Benzylamine: Properties, Applic
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2. Chemsrc.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Application and Research of Benzylamine. ChemicalBook.
- (5-Bromo-2-pyridinyl)-(2-chlorophenyl)methanamine. PubChem.
- (2-Bromo-5-chlorophenyl)methanamine. PubChem.
- Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.
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- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- How is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone prepared?. Guidechem.
- Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. NINGBO INNO PHARMCHEM CO.,LTD..
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing.
- Structure Activity Rel
- On Exploring Structure Activity Rel
- (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PMC - PubMed Central.
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ChemicalBook.
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Methodological & Application
synthesis of (5-Bromo-2-chlorophenyl)methanamine from 5-bromo-2-chlorobenzoic acid
An In-Depth Guide to the Synthesis of (5-Bromo-2-chlorophenyl)methanamine from 5-bromo-2-chlorobenzoic acid
Introduction
This compound is a valuable substituted benzylamine that serves as a crucial building block in medicinal chemistry and drug development. Its unique substitution pattern makes it an important intermediate for synthesizing a range of pharmaceutical compounds, including potent and selective inhibitors for various biological targets. This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, starting from the commercially available 5-bromo-2-chlorobenzoic acid.
This guide is designed for chemistry researchers and professionals in drug development. It offers a detailed examination of the synthetic strategy, including the mechanistic basis for the chosen reactions, step-by-step experimental protocols, and critical insights into process optimization and safety.
Synthetic Strategy Overview
The conversion of 5-bromo-2-chlorobenzoic acid to this compound is efficiently achieved via a two-step sequence:
-
Amidation: The initial step involves the conversion of the carboxylic acid into its corresponding primary amide, 5-bromo-2-chlorobenzamide. This is a critical activation step, transforming the relatively unreactive carboxyl group into a functional group amenable to reduction.
-
Reduction: The second step is the reduction of the amide carbonyl group to a methylene group, yielding the target primary amine, this compound.
This pathway is favored due to its reliability, high yields, and the commercial availability of the necessary reagents. For the reduction step, two robust and widely accepted methods are presented: reduction using Lithium Aluminum Hydride (LiAlH₄) and reduction using a Borane complex (BH₃·THF). This provides researchers with flexibility based on available equipment, safety infrastructure, and functional group tolerance requirements.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 5-bromo-2-chlorobenzamide (Intermediate)
Principle and Mechanism
The direct reaction between a carboxylic acid and ammonia to form a primary amide is generally inefficient due to the competing acid-base reaction that forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is a much more potent electrophile.
The mechanism proceeds in two stages:
-
Acyl Chloride Formation: The carboxylic acid attacks thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the highly reactive 5-bromo-2-chlorobenzoyl chloride.[2][3]
-
Amidation: The acyl chloride is then treated with an amine source, such as aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of a chloride ion and deprotonation yields the stable 5-bromo-2-chlorobenzamide.[1]
Experimental Protocol: Two-Step Acyl Chloride Method
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 4-5 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux (approx. 40°C) for 2-3 hours.[2] The reaction progress can be monitored by TLC or by observing the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride, often a yellow solid or oil, can be used directly in the next step without further purification.[2][3]
-
-
Amidation:
-
Cool a beaker containing concentrated ammonium hydroxide solution (approx. 10 eq) in an ice bath.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from the previous step in a minimal amount of an inert solvent like DCM or THF.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of the amide will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Dry the resulting white solid, 5-bromo-2-chlorobenzamide, under vacuum.
-
Expected Results:
-
Yield: Typically >90% for the two steps.
-
Appearance: White to off-white solid.
Part 2: Synthesis of this compound
Principle and Mechanism
The reduction of an amide to an amine is a fundamental transformation that involves the complete deoxygenation of the carbonyl group. Unlike the reduction of esters or ketones which yield alcohols, the reduction of amides yields amines, making it a unique and powerful tool in synthesis.[4]
-
Mechanism with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent. The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon.[5][6] The resulting tetrahedral intermediate coordinates with the aluminum species. This complex then rearranges and eliminates an aluminate species to form a transient, electrophilic iminium ion. A second hydride ion from another equivalent of LiAlH₄ rapidly attacks the iminium ion, yielding the final amine product after an aqueous work-up.[7]
-
Mechanism with Borane (BH₃): Borane is an electrophilic reducing agent. The reaction begins with the coordination of the Lewis acidic boron atom to the Lewis basic carbonyl oxygen of the amide.[8] This coordination activates the carbonyl group, making it susceptible to intramolecular hydride delivery from the boron. After a series of steps involving hydride transfer and cleavage of the C-O bond, an amine-borane complex is formed. This stable complex must be hydrolyzed during the work-up (typically with acid or methanol) to liberate the free amine.[8][9]
Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Safety Precaution: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
Materials:
-
5-bromo-2-chlorobenzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or use Fieser workup.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5 - 2.0 eq) and cover with anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 5-bromo-2-chlorobenzamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Work-up (Quenching): This step must be performed with extreme care. Slowly and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of water (where X is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Stir the resulting granular white suspension at room temperature for 1 hour or until it becomes easily filterable.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary (e.g., by column chromatography or distillation).
Protocol B: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Safety Precaution: Borane complexes are flammable and react with water. Handle under an inert atmosphere. The quenching process generates hydrogen gas.
Materials:
-
5-bromo-2-chlorobenzamide
-
Borane-THF complex (BH₃·THF), typically 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-chlorobenzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the BH₃·THF solution (approx. 2.0-3.0 eq) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.[9]
-
Cool the reaction mixture back down to 0°C.
-
Work-up (Quenching): Slowly add methanol dropwise to quench the excess borane. Caution: Effervescence (H₂ evolution) will be observed.[9] Continue adding methanol until the gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add aqueous HCl (e.g., 2 M) to the residue and stir for 1 hour to hydrolyze the amine-borane complex and form the hydrochloride salt of the amine.
-
Wash the acidic aqueous layer with an organic solvent like diethyl ether or DCM to remove any non-basic impurities.
-
Basify the aqueous layer by the slow addition of concentrated NaOH solution until pH > 12.
-
Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.
Data Summary Table
| Step | Reactant | Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | 5-Bromo-2-chlorobenzoic acid | 1. SOCl₂2. NH₄OH | 1.2-1.5~10 | DCM | Reflux (40°C) | 2-3 | >90% |
| 2A | 5-Bromo-2-chlorobenzamide | LiAlH₄ | 1.5-2.0 | THF | Reflux (66°C) | 4-6 | 85-95% |
| 2B | 5-Bromo-2-chlorobenzamide | BH₃·THF | 2.0-3.0 | THF | Reflux (66°C) | 6-8 | 80-90% |
References
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- Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
- Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]
- Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- Master Organic Chemistry. Reduction of Amides to Amines. [Link]
- YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. [Link]
- JoVE. Amides to Amines: LiAlH4 Reduction. [Link]
- ACS Green Chemistry Institute. Borane & Borane Complexes. [Link]
- S. B. Tvivs, C. O. Kappe. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem. [Link]
- Chemistry Steps. Reduction of Tertiary Amides by 9-BBN and Sia2BH. [Link]
- S. Narasimhan, et al. (1998). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- National Institutes of Health. (2021). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]
- YouTube. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. [Link]
- Royal Society of Chemistry.
- ResearchGate.
- Wiley Online Library. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. [Link]
- Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]
- University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
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- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
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- 9. organic-synthesis.com [organic-synthesis.com]
large-scale synthesis of (5-Bromo-2-chlorophenyl)methanamine
An Application Note for the Large-Scale Synthesis of (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical building block, primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin, a widely used anti-diabetic drug[1][2][3][4]. Its specific substitution pattern offers a versatile scaffold for drug discovery and development. This document provides a comprehensive guide to the , focusing on a robust and scalable two-step process starting from 2-chlorobenzonitrile. The protocols herein are designed to ensure high yield, purity, and operational safety, addressing the needs of process chemistry and drug development professionals.
Introduction and Strategic Overview
The industrial production of active pharmaceutical ingredients (APIs) necessitates synthetic routes that are not only efficient and high-yielding but also cost-effective and safe for large-scale implementation. The synthesis of this compound is most effectively approached via the reduction of its corresponding nitrile, 5-bromo-2-chlorobenzonitrile[5][6]. This precursor is readily synthesized through the regioselective bromination of commercially available 2-chlorobenzonitrile[7].
This strategy is advantageous due to:
-
High Regioselectivity: The directing effects of the chloro and cyano groups on the benzene ring guide the electrophilic bromination to the desired 5-position, minimizing isomeric impurities[5].
-
Chemoselective Reduction: The nitrile group can be selectively reduced to a primary amine without affecting the aryl-halogen bonds, which are crucial for subsequent cross-coupling reactions in API synthesis[5][6].
-
Scalability: The chosen reactions utilize common industrial reagents and conditions that are amenable to large-scale chemical reactors.
The overall synthetic pathway is illustrated below.
Figure 1. Overall synthetic workflow for this compound.
Mechanistic Insights and Reagent Selection
Regioselective Bromination of 2-Chlorobenzonitrile
The synthesis commences with the electrophilic aromatic substitution of 2-chlorobenzonitrile. The choice of brominating agent is critical for large-scale production. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its ease of handling and improved safety profile[7].
-
Causality of Regioselectivity : The outcome of the bromination is governed by the electronic effects of the substituents. The cyano group (-CN) is a powerful electron-withdrawing group and acts as a meta-director. The chloro (-Cl) group is also electron-withdrawing by induction but is an ortho, para-director due to resonance effects. The directing influences converge to strongly favor bromination at the C-5 position, which is para to the chlorine and meta to the nitrile, resulting in high regioselectivity[5].
Chemoselective Reduction of 5-Bromo-2-chlorobenzonitrile
The conversion of the nitrile to a primary amine is the final and most critical step. The primary challenge is to achieve complete reduction of the nitrile without initiating hydrodehalogenation (removal of the bromine or chlorine atoms).
Several reduction methods are viable, with catalytic hydrogenation being the most suitable for large-scale synthesis due to its efficiency, cleanliness (byproducts are minimal), and favorable economics.
-
Catalytic Hydrogenation : This method employs hydrogen gas with a metal catalyst.
-
Catalysts : Raney Nickel and Palladium on carbon (Pd/C) are effective[6]. Raney Nickel is often a cost-effective choice for large-scale applications.
-
Mechanism : The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and activated. The nitrile group coordinates to the metal surface and is sequentially hydrogenated to the primary amine.
-
Chemoselectivity : By carefully controlling reaction conditions (temperature, pressure, catalyst choice, and solvent), the reduction can be highly selective for the nitrile group, leaving the C-Br and C-Cl bonds intact[6].
-
-
Alternative Reducing Agents :
-
Lithium Aluminum Hydride (LiAlH₄) : A very powerful and effective reagent for nitrile reduction[6]. However, its high reactivity, pyrophoric nature, and violent reaction with water pose significant safety risks and operational challenges on a large scale.
-
Nickel Boride (Ni₂B) : Generated in situ from nickel(II) chloride and sodium borohydride, this reagent is known for its rapid and chemoselective reduction of aromatic nitriles at ambient temperatures, preserving halo groups[6]. It represents a safer alternative to LiAlH₄.
-
Sources
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
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- 4. cynorlaboratories.com [cynorlaboratories.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of (5-Bromo-2-chlorophenyl)methanamine Derivatives via Reductive Amination
Abstract: This document provides a comprehensive guide to the efficient one-pot synthesis of (5-Bromo-2-chlorophenyl)methanamine derivatives, a class of compounds valuable as intermediates in pharmaceutical research and development. The core methodology detailed is direct reductive amination, a robust and atom-economical process that combines a carbonyl compound, an amine, and a reducing agent in a single reaction vessel. We will explore the mechanistic underpinnings, provide a detailed, field-tested protocol, and discuss the rationale behind the selection of reagents and conditions to ensure high yields and purity.
Introduction: Strategic Importance and Synthetic Advantage
This compound and its N-substituted derivatives are critical building blocks in medicinal chemistry. The specific arrangement of chloro and bromo substituents on the phenyl ring offers distinct reactive handles for further molecular elaboration through cross-coupling reactions, while the primary or secondary aminomethyl group provides a key site for pharmacophore introduction. These structures are integral to the synthesis of various therapeutic agents, including SGLT2 inhibitors for diabetes treatment.[1][2]
Traditionally, the synthesis of such amines might involve multiple steps, including the formation and isolation of an imine intermediate followed by a separate reduction step. The one-pot reductive amination protocol described herein circumvents these intermediate steps.[3] This approach offers significant advantages:
-
Increased Efficiency: Reduces reaction time, solvent usage, and purification efforts.
-
Improved Yields: Minimizes material loss that occurs during intermediate isolation and purification.
-
Green Chemistry Alignment: Enhances atom economy and reduces chemical waste, making it a more sustainable synthetic method.[3][4]
The Chemistry: Mechanism of One-Pot Reductive Amination
Direct reductive amination is a powerful transformation that converts a carbonyl group into an amine via an in situ generated imine or iminium ion intermediate.[4][5] The entire process occurs sequentially within a single reaction flask. The reaction proceeds through three key mechanistic stages, which must be carefully balanced for optimal results.
-
Nucleophilic Attack and Hemiaminal Formation: The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 5-bromo-2-chlorobenzaldehyde. This forms a transient hemiaminal intermediate.
-
Dehydration to Imine/Iminium Ion: Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine (if a primary amine is used) or an enamine (if a secondary amine is used).[4][6] The imine can be protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.
-
Selective Hydride Reduction: A mild, selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion to furnish the final amine product.[7]
The success of this one-pot reaction hinges on the choice of reducing agent. It must be reactive enough to reduce the protonated imine/iminium ion but not so powerful that it prematurely reduces the starting aldehyde.[7][8]
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzaldehyde (1.00 g, 4.56 mmol).
-
Solvent Addition: Add 20 mL of anhydrous methanol and stir until the solid is completely dissolved.
-
Amine Addition: Add the 70 wt% solution of ethylamine in water (0.41 mL, 4.56 mmol) dropwise to the stirring solution at room temperature.
-
Imine Formation: Add a few drops of glacial acetic acid to adjust the pH of the solution to approximately 5 (check with pH paper). Allow the mixture to stir at room temperature for 60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (0.34 g, 5.47 mmol) portion-wise over 5 minutes. Caution: A slight effervescence may be observed.
-
Reaction Progress: Loosely cap the flask (or fit with a drying tube) and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Workup - Quenching: Carefully pour the reaction mixture into 50 mL of water.
-
Workup - Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Workup - Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) to afford the pure N-((5-Bromo-2-chlorophenyl)methyl)ethanamine.
-
Characterization: The expected yield is typically in the range of 75-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The one-pot reductive amination of 5-Bromo-2-chlorobenzaldehyde is a highly efficient, versatile, and reliable method for synthesizing a diverse range of aminomethyl derivatives. By understanding the underlying mechanism and carefully selecting a chemoselective reducing agent like NaBH₃CN, researchers can streamline synthetic pathways, reduce waste, and improve overall efficiency. This protocol provides a robust and scalable foundation for producing valuable pharmaceutical intermediates, enabling further exploration in drug discovery and development programs.
References
Sources
- 1. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Synthesis of Dapagliflozin Utilizing Key Aryl Bromide Intermediates
Introduction:
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action, which promotes the urinary excretion of excess glucose, has also demonstrated significant benefits in patients with heart failure and chronic kidney disease.[1][3] The molecular architecture of dapagliflozin is characterized by a C-aryl glucoside structure, where a glucose moiety is connected to a diarylmethane aglycone via a stable carbon-carbon bond.[4][5] This stability against enzymatic hydrolysis, compared to more common O-glycosides, is a hallmark of this class of drugs.[4]
While the topic of this guide specifies the use of (5-Bromo-2-chlorophenyl)methanamine, a thorough review of established and published synthetic routes reveals that this compound is not a recognized precursor or intermediate in the synthesis of dapagliflozin. The core structure of the aglycone is a diarylmethane, not a diaryl-methanamine. The most pivotal and well-documented intermediate is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This application note will, therefore, provide a detailed, scientifically-grounded guide on the synthesis of dapagliflozin, focusing on the validated pathways that utilize this key aryl bromide intermediate. We will explore the strategic construction of the aglycone, the critical C-glycosylation step, and the final modifications to yield the active pharmaceutical ingredient.
Part 1: Strategic Overview of Dapagliflozin Synthesis
The synthesis of dapagliflozin is a multi-step process that can be broadly categorized into three critical phases. The primary strategy involves the formation of the aglycone backbone, followed by its coupling with a protected glucose derivative, and finally, reduction and deprotection to yield the final product.
-
Phase I: Synthesis of the Aglycone Intermediate. The common starting material is 5-bromo-2-chlorobenzoic acid.[2][5] This is first converted to its acyl chloride and then used in a Friedel-Crafts acylation reaction with phenetole to form 5-bromo-2-chloro-4'-ethoxybenzophenone.[5] Subsequent reduction of the ketone functionality yields the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .
-
Phase II: C-Aryl Glycosylation. This is the cornerstone of the synthesis, where the C-C bond between the aryl group and the sugar is formed. The aryl bromide from Phase I undergoes a lithium-halogen exchange at cryogenic temperatures using an organolithium reagent like n-butyllithium (n-BuLi) to generate a highly reactive aryl lithium species.[5][6] This nucleophile then attacks a protected D-gluconolactone (typically persilylated with trimethylsilyl chloride), forming a lactol intermediate.[1][5]
-
Phase III: Reduction and Deprotection. The intermediate from the glycosylation step is treated with an acid in methanol (e.g., methanesulfonic acid) to form a more stable methyl glycoside.[1][5] This is followed by a reductive elimination of the anomeric methoxy group using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid (BF₃·OEt₂).[1][5] If acetyl protecting groups are used on the glucose moiety, a final hydrolysis step, often with lithium hydroxide (LiOH), is required to furnish pure dapagliflozin.[1][7]
Below is a Graphviz diagram illustrating this convergent synthetic workflow.
Sources
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 7. ias.ac.in [ias.ac.in]
Introduction: The Strategic Value of (5-Bromo-2-chlorophenyl)methanamine
An Application Guide to the Electrophilic Derivatization of (5-Bromo-2-chlorophenyl)methanamine
This compound is a key bifunctional organic building block, prized in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and a halogenated aromatic ring, offers a versatile platform for constructing complex molecular architectures. The aminomethyl group serves as a primary reactive handle for engaging with a wide array of electrophiles, enabling the systematic modification of its properties. This reactivity is fundamental to its role as a precursor in the synthesis of high-value compounds, including pharmaceutical agents. For instance, related structures are intermediates in the synthesis of drugs like Dapagliflozin, a potent SGLT2 inhibitor for treating type 2 diabetes.[1][2]
This document provides a detailed exploration of the reactions of this compound with common classes of electrophiles. It is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-tested laboratory protocols to guide synthetic strategies.
Pillar 1: Understanding the Reactivity Profile
The synthetic utility of this compound is dominated by the nucleophilicity of its primary amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it the principal site for chemical modification.
-
Nucleophilic Center: The -CH₂NH₂ group is the molecule's primary reactive site for electrophilic attack.
-
Aromatic Influence: The bromo and chloro substituents on the phenyl ring are electron-withdrawing groups. While their primary effect is on the aromatic ring's reactivity (deactivating it towards electrophilic aromatic substitution), they exert a minor, through-space inductive effect that slightly tempers the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine.[3] However, the amine remains a potent nucleophile capable of participating in a wide range of reactions.
The general mechanism for its reaction with an electrophile (E⁺) involves the formation of a new nitrogen-electrophile bond.
Caption: General reaction of the primary amine with an electrophile.
Pillar 2: Core Synthetic Transformations & Protocols
The following sections detail the most common and synthetically useful reactions of this compound with various electrophiles, providing validated, step-by-step protocols.
N-Acylation: Formation of Amides
N-acylation is arguably the most robust and widely used derivatization for primary amines. The resulting amides are stable, often crystalline, and serve as crucial pharmacophores in numerous bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.
This protocol describes the formation of N-((5-bromo-2-chlorophenyl)methyl)acetamide using a reactive acyl chloride in a biphasic system. The base neutralizes the HCl byproduct, driving the reaction to completion.[4]
Materials:
-
This compound
-
Acetyl Chloride (AcCl)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 2.20 g, 10 mmol) in DCM (40 mL).
-
Base Addition: Add triethylamine (1.5 eq., e.g., 2.1 mL, 15 mmol). The base acts as an acid scavenger for the HCl generated.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.
-
Electrophile Addition: Add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise to the cold solution over 10-15 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting amine spot indicates completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-((5-bromo-2-chlorophenyl)methyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.
Caption: Workflow for the N-acetylation of this compound.
N-Sulfonylation: Formation of Sulfonamides
The reaction with sulfonyl chlorides produces highly stable sulfonamides, a privileged functional group in medicinal chemistry. The protocol is similar to acylation but often uses pyridine, which can serve as both a base and a solvent.
Materials:
-
This compound
-
p-Toluenesulfonyl Chloride (TsCl)
-
Pyridine
-
Ice-cold water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (5-10 volumes) in a round-bottom flask and cool to 0 °C.
-
Electrophile Addition: Add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Pour the reaction mixture slowly into a beaker of vigorously stirred ice-cold water. The sulfonamide product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with cold 1 M HCl to remove any residual pyridine.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from ethanol.
N-Alkylation: Formation of Secondary Amines
N-alkylation with alkyl halides proceeds via an Sₙ2 mechanism. A significant challenge is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts.[5] Careful control of stoichiometry is essential.
Materials:
-
This compound
-
Benzyl Bromide
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (15 mL per gram of amine), add finely powdered potassium carbonate (2.0 eq.). This heterogeneous base will neutralize the HBr formed.
-
Electrophile Addition: Add benzyl bromide (1.0 eq.) dropwise at room temperature. Using a 1:1 stoichiometry of amine to alkyl halide helps to minimize dialkylation.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil will likely contain a mixture of starting material, mono-alkylated, and di-alkylated products. Purification requires careful flash column chromatography on silica gel.
Pillar 3: Data Summary & Validation
The choice of electrophile and reaction conditions significantly impacts the outcome. The following table summarizes representative conditions for the derivatization of this compound.
| Reaction Type | Electrophile | Solvent | Base | Temp. (°C) | Key Considerations |
| Acylation | Acetyl Chloride | DCM | TEA / Pyridine | 0 to RT | Highly efficient; reaction is fast and exothermic. |
| Acylation | Acetic Anhydride | Acetic Acid / DCM | None / Pyridine (cat.) | RT to 50 | Less reactive than acyl chlorides; may require heat. |
| Sulfonylation | Tosyl Chloride | Pyridine | Pyridine | 0 to RT | Forms a very stable sulfonamide bond. |
| Alkylation | Benzyl Bromide | Acetonitrile | K₂CO₃ / DIPEA | RT to 60 | Prone to over-alkylation; requires careful stoichiometry control and chromatographic purification.[5] |
Conclusion
This compound is a robust and versatile starting material whose primary amine functionality provides a reliable entry point for a multitude of synthetic transformations. The protocols for N-acylation and N-sulfonylation are particularly high-yielding and straightforward, providing clean products with minimal purification. While N-alkylation offers a route to secondary amines, it necessitates more rigorous control over reaction conditions to achieve selectivity. The methods and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this valuable chemical intermediate in their synthetic endeavors.
References
- Sunagawa, G. (1955). Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1). Pharmaceutical Bulletin, 3(2), 116-24.
- Li, Q., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 22(8), 1347. [Link]
- Zhang, G., et al. (2010). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3071. [Link]
- Al-Omary, F. A. M., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Google Patents. (2018). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
Sources
- 1. Page loading... [guidechem.com]
- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 3. Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irejournals.com [irejournals.com]
Application Notes and Protocols for the N-alkylation of (5-Bromo-2-chlorophenyl)methanamine
Introduction
The N-alkylation of primary amines to furnish secondary and tertiary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting N-substituted benzylamines are prevalent scaffolds in a myriad of biologically active molecules. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of (5-bromo-2-chlorophenyl)methanamine, a halogen-substituted benzylamine.
The presence of both a bromo and a chloro substituent on the aromatic ring of this compound introduces electronic and steric factors that warrant careful consideration in the selection of an appropriate N-alkylation strategy. The electron-withdrawing nature of the halogens decreases the nucleophilicity of the primary amine, potentially necessitating more forcing reaction conditions compared to unsubstituted benzylamine. This guide will explore two primary, robust, and widely applicable methods for the N-alkylation of this substrate: Reductive Amination and Direct Alkylation with Alkyl Halides .
Method 1: Reductive Amination
Reductive amination is a highly versatile and often preferred method for the controlled N-alkylation of primary amines.[1][2] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by the in situ reduction of the imine to the corresponding secondary amine.[2] A key advantage of this method is the significant reduction of over-alkylation, a common side reaction in direct alkylation, leading to cleaner reaction profiles and simpler purification.[2][3]
Causality Behind Experimental Choices
The choice of reagents and conditions for the reductive amination of this compound is dictated by the substrate's reduced nucleophilicity and the desire for a controlled, high-yielding transformation.
-
Carbonyl Partner : A range of aldehydes and ketones can be employed to introduce the desired alkyl group. The reactivity of the carbonyl compound will influence the rate of imine formation.
-
Reducing Agent : A mild and selective reducing agent is crucial to reduce the imine intermediate in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a slightly acidic medium, which can catalyze imine formation.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[2]
-
Solvent : Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used to facilitate both imine formation and the subsequent reduction.[1]
-
Catalyst : A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the imine formation step, which is often the rate-limiting step, particularly with less reactive carbonyl partners.
Experimental Protocol: N-alkylation of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine from this compound and a representative aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Imine Formation: Add the aldehyde (1.1 eq) to the stirred solution. If desired, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Monitoring (Imine Formation): The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring (Reduction): Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 1-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Amine:Aldehyde:Reducer Ratio | 1.0 : 1.1 : 1.5 | A slight excess of the aldehyde drives imine formation, while an excess of the reducing agent ensures complete conversion. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the reagents and facilitate the reaction. |
| Temperature | Room Temperature | Generally sufficient for both imine formation and reduction. |
| Reaction Time | 1-16 hours | Dependent on the reactivity of the carbonyl partner and should be monitored. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a classical and straightforward SN2 reaction for the formation of C-N bonds.[4] However, a significant drawback of this method is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[3]
Causality Behind Experimental Choices
To achieve selective mono-alkylation of this compound using this method, careful control over the reaction conditions is paramount.
-
Alkylating Agent : Alkyl halides (iodides, bromides, or chlorides) are common electrophiles. The reactivity order is generally I > Br > Cl.
-
Base : A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[5] For a weakly nucleophilic amine like our substrate, a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice.[6]
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry : Using an excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often not practical if the amine is the more valuable reagent. A more common strategy is to use a slight excess of the alkylating agent and carefully monitor the reaction to stop it before significant di-alkylation occurs.
Experimental Protocol: N-alkylation of this compound via Direct Alkylation
This protocol provides a general procedure for the direct N-alkylation of this compound with a representative alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (e.g., benzyl bromide) (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the consumption of the starting amine and the formation of both the desired mono-alkylated product and any di-alkylated byproduct.
-
Work-up: Once the reaction has reached optimal conversion (maximum mono-alkylation with minimal di-alkylation), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to separate the desired secondary amine from any unreacted starting material and over-alkylation products.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Amine:Alkyl Halide:Base Ratio | 1.0 : 1.05 : 2.0 | A slight excess of the alkylating agent can drive the reaction to completion, while a stoichiometric excess of base is needed to neutralize the acid byproduct. |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 50-80 °C | Heating is often required to overcome the activation energy, especially with a less nucleophilic amine. |
| Reaction Time | 2-24 hours | Highly dependent on the reactivity of the alkyl halide and should be carefully monitored to minimize over-alkylation. |
| Work-up | Aqueous work-up and extraction | To remove the inorganic base and the polar solvent. |
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound via direct alkylation.
Characterization of N-alkylated Products
The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the newly introduced alkyl group and show characteristic shifts in the signals of the benzylic protons and the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the N-H stretches of the primary amine and the appearance of a single N-H stretch for the secondary amine.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficiently reactive alkylating agent or carbonyl compound. Low nucleophilicity of the starting amine. | Switch to a more reactive alkylating agent (e.g., alkyl iodide). For reductive amination, use a more reactive aldehyde or ketone. Increase the reaction temperature. |
| Over-alkylation (Direct Alkylation) | Reaction time is too long or temperature is too high. Starting amine is more reactive than anticipated. | Carefully monitor the reaction and stop it at the optimal point. Use a less reactive alkylating agent. Consider using reductive amination instead. |
| Difficult Purification | Close-running spots on TLC (product and byproduct). | Optimize the chromatography eluent system. Consider derivatization of the product for easier separation. |
Conclusion
The N-alkylation of this compound can be successfully achieved using either reductive amination or direct alkylation with alkyl halides. Reductive amination is generally the preferred method due to its higher selectivity and milder reaction conditions, which minimize the formation of over-alkylation byproducts. However, direct alkylation can also be effective with careful control of stoichiometry and reaction parameters. The choice of method will ultimately depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize N-alkylated derivatives of this important substituted benzylamine.
References
- University of Calgary. (n.d.).
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
- NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]
- Master Organic Chemistry. (2017).
- NIH. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
- ResearchGate. (2018). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
- Master Organic Chemistry. (2017).
- Google Patents. (n.d.).
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- ResearchGate. (n.d.). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. [Link]
- Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]
- ResearchGate. (2007).
- ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Reaction.... [Link]
- NIH. (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. [Link]
- Google Patents. (n.d.). EP0367232A2 - Method for preparing 2-chlorobenzylamine.
- ResearchGate. (n.d.).
- Magritek. (n.d.). 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. [Link]
Sources
Topic: High-Purity Isolation of (5-Bromo-2-chlorophenyl)methanamine via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-2-chlorophenyl)methanamine is a critical halogenated aromatic amine serving as a foundational building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, in-depth guide to the purification of this compound using silica gel column chromatography. It addresses the inherent challenges of purifying basic amines on acidic stationary phases and presents a robust, field-proven protocol employing a modified mobile phase to achieve high purity (>98%).
The Challenge: Chromatographic Purification of Basic Amines
The primary amino group in this compound renders the molecule basic. When using standard normal-phase chromatography with silica gel, a significant challenge arises from the acidic nature of the stationary phase. Silica gel's surface is covered with silanol groups (Si-OH), which are Brønsted acids.[1] This acidity leads to strong acid-base interactions with the basic amine analyte, resulting in several undesirable effects:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute, leading to significant yield loss.
-
Peak Tailing: Slow dissociation of the amine from the acidic sites causes the eluted peaks to be broad and asymmetrical (tailing). This severely reduces resolution and the ability to separate the target compound from closely related impurities.
-
Compound Degradation: In some cases, the highly acidic surface of the silica can catalyze the degradation of sensitive amine compounds.[1]
To achieve an efficient and high-purity separation, these interactions must be mitigated. The most common and effective strategy is to neutralize the acidic silanol groups by introducing a competing, volatile base into the mobile phase.[1][2]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to preparative column chromatography, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[3] TLC serves as a rapid, small-scale analytical tool to determine the optimal mobile phase composition that provides adequate separation between the desired product and any impurities.
Key Objective: To find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3] This Rf value typically translates well to column chromatography, allowing for good separation without requiring excessively large volumes of solvent.
Protocol for TLC Method Development:
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Test ratios such as 9:1, 8:2, and 7:3 (non-polar:polar).
-
Add Modifier: To each of these solvent systems, add a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) or ammonium hydroxide. This step is crucial to simulate the conditions of the column.[2]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for the spot corresponding to the product. Select the solvent system that gives the target Rf of ~0.2-0.3 and the best separation from other spots.
Detailed Purification Protocol
This protocol is optimized for the purification of approximately 1-2 grams of crude this compound. All operations should be conducted within a certified chemical fume hood.
Materials & Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica Gel for Flash Chromatography (230-400 mesh)[3] | |
| Triethylamine (TEA) | |
| Dichloromethane (DCM), HPLC Grade | |
| Hexane or Petroleum Ether, HPLC Grade | |
| Ethyl Acetate, HPLC Grade | |
| Anhydrous Sodium Sulfate | |
| Equipment | Glass Chromatography Column (e.g., 40 mm diameter, 300 mm length) |
| Separatory Funnel / Solvent Reservoir | |
| Fraction Collection Tubes (e.g., 16x100 mm test tubes) | |
| Rotary Evaporator | |
| TLC Plates (Silica gel 60 F254) | |
| TLC Chambers and UV Lamp | |
| Standard laboratory glassware (beakers, flasks, etc.) |
Safety & Handling
This compound and its precursors are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[4][5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[4]
-
Engineering Controls: All handling of the crude material, solvents, and the packed column must be performed inside a well-ventilated fume hood.[6]
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Ensure the column is clean, dry, and clamped securely in a vertical position. Close the stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[7]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA). A general rule is to use 50-100 g of silica per gram of crude material.
-
Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top layer of sand. Crucially, do not let the silica bed run dry at any point. [8]
Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for amines as it prevents band broadening and improves resolution.[9]
-
Dissolve the crude this compound (~1.5 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 3-5 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column.
-
Gently add a final thin layer (~1 cm) of sand on top to protect the surface from disturbance.[3]
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (eluent) to the top of the column, opening the stopcock to begin the elution. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 90:10, then 85:15). This is known as a step-gradient elution.
-
Collect the eluent in sequentially numbered test tubes, collecting approximately 15-20 mL per fraction.
Step 4: Monitoring and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine all fractions that show a single, clean spot corresponding to the product's Rf value.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting purified compound under high vacuum to remove any residual solvent.
Expected Results
The following table summarizes the typical parameters and outcomes for this purification.
| Parameter | Value / Description |
| Crude Sample Load | 1.5 g |
| Stationary Phase | Silica Gel (230-400 mesh), ~100 g |
| Column Dimensions | 40 mm ID x 300 mm |
| Mobile Phase | Step gradient of Hexane:Ethyl Acetate with 1% Triethylamine (TEA) |
| Typical Yield | 75-90% |
| Final Purity (by HPLC) | >98% |
| Estimated Time | 3-5 hours |
Visualization of Key Concepts
Workflow Diagram
The overall process from crude material to purified product is illustrated below.
Caption: Workflow for the purification of this compound.
Mechanism of Action for Basic Modifier
The diagram below explains why adding a base like triethylamine (TEA) is critical for successfully purifying amines on silica gel.
Caption: Effect of a basic modifier on amine-silica interactions.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC plate | Sample is too concentrated; strong interaction with silica. | Dilute the sample; ensure sufficient basic modifier (e.g., 1% TEA) is in the mobile phase.[2] |
| Product does not elute from the column | Mobile phase polarity is too low; irreversible adsorption. | Gradually increase the polarity of the mobile phase (more ethyl acetate). If still retained, consider adding a small percentage of methanol (e.g., 1-2%) to the eluent. Ensure TEA was added. |
| Poor separation of product and impurity | Inappropriate mobile phase; column was poorly packed or overloaded. | Re-optimize the mobile phase using TLC. Ensure the column is packed uniformly and do not exceed the recommended sample load for the column size. Consider a shallower gradient. |
| Product elutes too quickly (Rf > 0.5) | Mobile phase is too polar. | Start with a less polar mobile phase (e.g., higher percentage of hexane). |
Conclusion
The successful purification of this compound by silica gel column chromatography is readily achievable through a systematic approach. The key to overcoming the challenges associated with its basicity lies in the neutralization of the acidic silica stationary phase by incorporating a basic modifier, such as triethylamine, into the mobile phase. By following the detailed method development and purification protocols outlined in this note, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the integrity and success of their subsequent synthetic endeavors in drug discovery and development.
References
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Teledyne ISCO.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies.
- RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
- Column chromatography. Columbia University.
- Column chromatography. University of California, Los Angeles.
- Safety Data Sheet - (5-Bromo-2-chlorobenzaldehyde). (2025). Angene Chemical.
- (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418. PubChem.
- Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Amine purification. (2011). Science Forums.
- Column Chromatography. Cerritos College.
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- 5. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. cerritos.edu [cerritos.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols for the Recrystallization of (5-Bromo-2-chlorophenyl)methanamine Salts
Abstract
This document provides a comprehensive technical guide for the purification of (5-Bromo-2-chlorophenyl)methanamine and its salts via recrystallization. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the high purity of this compound is critical for downstream process efficiency and final product quality.[1][2][3] This guide details the foundational principles of solvent selection, provides step-by-step protocols for the recrystallization of the hydrochloride salt, and offers a framework for developing custom purification procedures. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Part 1: Foundational Principles
Recrystallization is a powerful purification technique for crystalline solids.[4] The process leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. An effective recrystallization process yields a product with high purity, desirable crystal morphology, and good recovery.[2][3]
The Theory of Recrystallization
The purification is based on the principle that the solubility of most solids increases with temperature.[4] The core steps involve:
-
Dissolution: Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Filtration (optional): Removing insoluble impurities from the hot solution.
-
Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.[5]
-
Isolation: Separating the purified crystals from the mother liquor, which retains the soluble impurities.[6]
-
Washing & Drying: Rinsing the crystals with a small amount of cold solvent to remove residual mother liquor and then drying the crystals to remove all solvent.
Salt Formation: The Hydrochloride Salt
This compound is a primary amine and thus basic. Converting it to a salt, such as the hydrochloride (HCl) salt, is a common strategy in pharmaceutical development. Salts often exhibit higher crystallinity, improved stability, and more favorable handling properties compared to the freebase.
The formation of the HCl salt is achieved by reacting the freebase with hydrochloric acid. This protonates the amine group, forming the ammonium chloride salt, which is significantly more polar than the parent compound. This change in polarity is a critical factor in selecting an appropriate recrystallization solvent.
Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4][7] An ideal solvent or solvent system should meet the following criteria[6][7][8]:
-
High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-5 °C) to maximize recovery.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[7][8]
-
Chemical Inertness: The solvent must not react with the compound.[6][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed during the drying phase.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
For a polar compound like this compound HCl, polar protic solvents like lower-chain alcohols are often a good starting point. A mixed-solvent (or anti-solvent) approach can also be highly effective.[6][7] This involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[6]
The following table provides a starting point for solvent screening for the hydrochloride salt of this compound.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Isopropanol (IPA) | Polar Protic | 82.5 | Good starting point. Often shows a significant temperature-dependent solubility gradient for amine salts. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, can be a good single solvent. |
| Methanol (MeOH) | Polar Protic | 64.7 | Often too strong a solvent (high solubility even when cold), but can be useful as the "good" solvent in a mixed system. |
| Water | Very Polar Protic | 100.0 | High solubility for the salt is expected. Likely to be used in combination with an alcohol or as part of an acid-base workup.[9][10] |
| Toluene | Non-polar | 110.6 | Potential anti-solvent when used with an alcohol. |
| Heptane/Hexane | Non-polar | 98.4 / 68.7 | Excellent anti-solvents. Miscible with alcohols but will drastically reduce the solubility of the polar salt. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77.1 | May serve as a single solvent or part of a mixed system, depending on the impurity profile. |
Part 2: Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin irritation, and serious eye damage.[11] Always handle this chemical in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
General Recrystallization Workflow
The diagram below illustrates the fundamental steps of the recrystallization process described in the following protocols.
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- 11. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Analytical HPLC Method for the Quantification of (5-Bromo-2-chlorophenyl)methanamine
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-Bromo-2-chlorophenyl)methanamine. This primary amine, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality control throughout the drug development process. The described method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity, linearity, accuracy, and precision. Furthermore, this document provides insights into potential chiral separation strategies, a critical consideration for stereospecific synthesis and formulation. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a halogenated aromatic amine of significant interest in the pharmaceutical industry due to its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of bromine and chlorine atoms, along with a primary amine group attached to a chiral center, presents unique challenges for chromatographic analysis. These include potential for peak tailing due to the basic nature of the amine and the need for a method that can be adapted for enantiomeric resolution.
This guide provides a comprehensive framework for the analytical determination of this compound, addressing the inherent challenges through a systematic approach to method development. The causality behind the selection of chromatographic parameters is explained to provide researchers with a solid understanding of the method's principles.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds like (2-Bromo-5-chlorophenyl)methanamine.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₇H₇BrClN | PubChem[4] |
| Molecular Weight | 220.49 g/mol | PubChem[4] |
| Structure | A benzene ring substituted with bromo, chloro, and aminomethyl groups. | Inferred |
| Chirality | Contains a stereocenter at the carbon bearing the amine group. | Inferred |
Recommended HPLC Method
Based on the physicochemical properties and common practices for analyzing primary amines and halogenated aromatic compounds, a reversed-phase HPLC method is proposed as the primary analytical technique.[5][6]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility and wide use in retaining hydrophobic compounds.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the basic amine.[7]
-
Organic Phase (B): Acetonitrile.
-
-
Detector Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL. Further dilute to create working standards for calibration.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.
-
Rationale for Method Parameters
The choice of a C18 column is based on the hydrophobic nature of the bromochlorophenyl moiety.[5] The primary amine group, being polar and basic, can interact with residual silanols on the silica support, leading to poor peak shape. The addition of TFA to the mobile phase serves a dual purpose: it protonates the amine, increasing its retention in reversed-phase mode, and masks the silanol groups, thereby reducing peak tailing.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.
Experimental Workflow
Caption: A schematic of the HPLC analysis workflow.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[1][2][3]
Specificity
Specificity should be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms should show no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD can further confirm the specificity.
Linearity
Prepare a series of at least five concentrations of the analyte (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic) The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Chiral Separation Considerations
As this compound is a chiral molecule, the development of a stereospecific analytical method is often a regulatory requirement.[9]
Chiral Stationary Phases (CSPs)
Direct separation of enantiomers can be achieved using chiral HPLC columns.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds.[11] Pirkle-type columns can also be considered.[12]
Method Development for Chiral Separation
A screening approach using different CSPs and mobile phase systems is recommended.[11]
-
Normal Phase Mode: Heptane/Isopropanol or Heptane/Ethanol mixtures are commonly used.
-
Reversed-Phase Mode: Acetonitrile/water or Methanol/water mixtures are typical mobile phases.
The selection of the appropriate chiral selector and mobile phase is crucial for achieving baseline resolution of the enantiomers.[13]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols. | Increase TFA concentration in the mobile phase; use an end-capped column. |
| Poor Retention | Mobile phase too strong. | Decrease the percentage of acetonitrile in the mobile phase. |
| Variable Retention Times | Fluctuations in temperature or mobile phase composition. | Ensure proper column thermostatting and mobile phase mixing. |
| No Separation of Enantiomers (on CSP) | Inappropriate CSP or mobile phase. | Screen different chiral columns and mobile phase systems (normal and reversed-phase). |
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the analysis of this compound. The proposed reversed-phase method, coupled with a comprehensive validation protocol based on ICH guidelines, ensures reliable and accurate quantification. The discussion on chiral separation provides a starting point for the development of stereospecific analytical methods, which are critical in the pharmaceutical industry. By understanding the rationale behind the methodological choices, researchers can effectively implement and adapt this method for their specific needs.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- (2-Bromo-5-chlorophenyl)methanamine. PubChem. [Link]
- Reversed Phase HPLC Columns. Phenomenex. [Link]
- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- HPLC separation of related halogenated aromatic, any one??
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral HPLC Separ
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. fda.gov [fda.gov]
- 4. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
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Application Note: GC-MS Analysis of (5-Bromo-2-chlorophenyl)methanamine Reaction Mixture for Impurity Profiling in Pharmaceutical Development
Abstract
This document provides a comprehensive guide and a detailed protocol for the analysis of (5-Bromo-2-chlorophenyl)methanamine reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors like Dapagliflozin.[1][2][3][4] The purity of this intermediate is paramount as it directly influences the yield and quality of the final Active Pharmaceutical Ingredient (API).[1] This application note addresses the inherent analytical challenges of primary aromatic amines, detailing a robust workflow that includes sample preparation via liquid-liquid extraction (LLE), chemical derivatization to enhance volatility and chromatographic performance, and a validated GC-MS method for separation and identification. The methodologies described are designed for researchers, analytical scientists, and drug development professionals requiring accurate characterization and impurity profiling of this key intermediate.
Introduction: The Analytical Imperative
In pharmaceutical synthesis, the principle of "quality by design" begins with rigorously controlled starting materials and intermediates. This compound, a halogenated aromatic amine, presents specific analytical challenges due to its high polarity and potential for thermal degradation.[5][6] Direct GC analysis often results in poor chromatographic peak shapes and low sensitivity. Therefore, a chemical modification step, known as derivatization, is essential to convert the polar primary amine into a more volatile and thermally stable derivative suitable for GC-MS analysis.[5][7]
This guide explains the causality behind the selected analytical strategy, focusing on an acylation derivatization technique. Acylation not only improves chromatographic behavior but also produces derivatives with predictable and informative mass spectral fragmentation patterns, aiding in confident identification. The overall workflow is designed to be a self-validating system, ensuring the generation of reliable and reproducible data crucial for regulatory compliance and process optimization in pharmaceutical manufacturing.[8][9]
Experimental Workflow Overview
The analytical process is a multi-step procedure designed to isolate, derivatize, and analyze the target compound and related impurities from a complex reaction matrix. Each step is critical for achieving the required sensitivity and specificity.
Diagram 1: General experimental workflow for GC-MS analysis.
Detailed Protocols & Methodologies
Sample Preparation: Extraction and Derivatization
Rationale: The initial sample is a crude reaction mixture, which may contain inorganic salts, acids, or bases that are detrimental to the GC system.[10][11] A liquid-liquid extraction (LLE) is employed to selectively extract the organic components into a clean, volatile solvent.[11] The primary amine functionality of the target analyte is then derivatized. We have selected acylation using pentafluoropropionic anhydride (PFPA) as the derivatizing agent. This choice is based on several advantages: the reaction is rapid and quantitative, and the resulting pentafluoropropionamide derivative is significantly more volatile and exhibits excellent chromatographic properties.[12][13] Furthermore, the high mass of the C2F5CO- group provides a derivative with a distinct mass spectrum, aiding in identification.
Protocol:
-
Sample Aliquoting: Accurately weigh approximately 100 mg of the reaction mixture into a 15 mL centrifuge tube.
-
Dilution & Neutralization: Add 5 mL of deionized water and 5 mL of ethyl acetate. Gently vortex the mixture. Add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the aqueous layer is neutral or slightly basic (pH 7-8). This step neutralizes any residual acid catalysts and ensures the amine is in its free base form for efficient extraction.
-
Liquid-Liquid Extraction (LLE): Cap the tube and vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Organic Phase Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean vial using a Pasteur pipette. Repeat the extraction on the aqueous layer with an additional 5 mL of ethyl acetate and combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove residual water. Moisture can interfere with the derivatization reaction.[7]
-
Solvent Evaporation: Transfer the dried extract to a new vial and evaporate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Derivatization: To the 1 mL concentrated extract, add 100 µL of pyridine (as a catalyst and acid scavenger) followed by 150 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.
-
Final Preparation: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Dilute with ethyl acetate if necessary to bring the analyte concentration within the calibrated range of the instrument.[10][14]
GC-MS Instrumentation and Parameters
Rationale: The choice of a non-polar 5% phenyl-methylpolysiloxane column is standard for a wide range of semi-volatile compounds and provides excellent resolving power for the derivatized analytes.[15] The temperature program is designed to first elute volatile solvents at a low temperature and then ramp to a higher temperature to elute the derivatized amine and potential higher-boiling impurities. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces repeatable fragmentation patterns, which are crucial for library matching.[16]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and is compatible with standard spectral libraries. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard column for robust separation of a wide range of analytes. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column dimensions, balancing speed and resolution. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for elution of the solvent plug. |
| Ramp 1: 15 °C/min to 280 °C | Separates components based on boiling point. | |
| Hold: 5 min at 280 °C | Ensures elution of all high-boiling point compounds. | |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan | Used for initial identification of all components in the mixture. |
| Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatized product and likely impurities. |
Data Analysis and Interpretation
Identification of Target Compound
The derivatized this compound will elute as a sharp, symmetrical peak. Its identity is confirmed by a combination of its retention time and its mass spectrum.
-
Expected Molecular Weight:
-
This compound: C₇H₇BrClN ≈ 220.4 g/mol
-
PFPA derivative: C₇H₆BrClN-CO-C₂F₅ ≈ 366.4 g/mol
-
-
Mass Spectrum Interpretation: The EI mass spectrum should exhibit a molecular ion (M⁺) at m/z 366. The presence of one bromine and one chlorine atom will result in a characteristic isotopic pattern (M, M+2, M+4). Key fragments to look for include the loss of the pentafluoropropionyl group ([M-147]⁺) and other fragments characteristic of the substituted benzyl structure.
Impurity Profiling
Impurities are identified by analyzing other peaks in the chromatogram. The process involves:
-
Peak Integration: Integrate all significant peaks in the total ion chromatogram (TIC).
-
Mass Spectrum Evaluation: Examine the mass spectrum of each unknown peak.
-
Library Search: Compare the experimental mass spectrum against a comprehensive spectral library, such as the NIST/EPA/NIH Mass Spectral Library, to tentatively identify the compound.[16][17][18][19] High match factors (>800) suggest a probable identification.
-
Structure Confirmation: If reference standards are available, confirm the identity of impurities by comparing retention times and mass spectra.
Diagram 2: Potential reaction relationships and impurity formation.
Method Validation
For use in a regulated pharmaceutical environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[20] Validation ensures the method is suitable for its intended purpose.[8][21]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis should show no co-eluting peaks. The analyte peak should be well-resolved from other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A series of standards (e.g., 5-7 concentrations) are analyzed. The correlation coefficient (R²) should be ≥ 0.995. |
| Accuracy | The closeness of test results to the true value. | Determined by analyzing a sample with a known concentration (spiked matrix) and calculating the percent recovery. Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The results should not be significantly affected by minor changes in flow rate, temperature ramp, etc. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable solution for the qualitative and quantitative analysis of this compound reaction mixtures. The combination of a streamlined liquid-liquid extraction, effective chemical derivatization, and a validated high-resolution GC-MS analysis protocol enables confident identification of the main product and critical process-related impurities. This methodology serves as an essential tool for process chemists and quality control laboratories to ensure the purity of this key pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
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- Sample prepar
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.Drawell.
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- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?Royal Society of Chemistry.
- Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS).PubMed.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.World Journal of Advanced Research and Reviews.
- The Use of Derivatization Reagents for Gas Chrom
- A Review on GC-MS and Method Development and Valid
- Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
- GC/MS Identific
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
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- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.Biomedical and Environmental Mass Spectrometry.
- Bruker NIST Mass Spectral Library.Bruker.
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
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- NIST 23 Mass Spectral Library, NIST 2023/2020/2017 D
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
- NIST/EPA/NIH Mass Spectral Library and Search Software.GC Image.
- Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization.
- NIST / EPA / NIH Mass Spectral Library 2020.Spectrometrics.
- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.Shimadzu.
- Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.Medium.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
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Application Notes and Protocols for the Synthesis of N-substituted (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted (5-Bromo-2-chlorophenyl)methanamines represent a class of chemical intermediates with significant potential in medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the versatility of the N-substituted aminomethyl group, provides a scaffold for the synthesis of a diverse range of molecules with potential biological activity. This application note provides a comprehensive guide to the synthesis of these valuable compounds, focusing on a robust and widely applicable reductive amination protocol. The detailed methodology, mechanistic insights, and characterization data presented herein are intended to empower researchers to confidently synthesize and utilize these building blocks in their drug development endeavors.
Synthetic Strategy: Reductive Amination
The most efficient and common method for the synthesis of N-substituted (5-Bromo-2-chlorophenyl)methanamine is through the reductive amination of 5-bromo-2-chlorobenzaldehyde. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild and selective nature allows for the efficient reduction of the imine/iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically carried out at room temperature, providing a convenient and energy-efficient process.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of N-substituted this compound.
Detailed Synthetic Protocol: Synthesis of N-((5-bromo-2-chlorophenyl)methyl)ethanamine
This protocol details the synthesis of a representative N-substituted this compound using ethylamine.
Materials:
-
5-Bromo-2-chlorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of 5-bromo-2-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add the ethylamine solution (1.1-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-bromo-2-chlorophenyl)methyl)ethanamine.
Reaction Mechanism
The reductive amination proceeds through a two-step mechanism within a single pot.
catalytic reduction of 5-bromo-2-chlorobenzaldehyde oxime
An Application Guide for the Synthesis of (5-Bromo-2-chlorophenyl)methanamine via Catalytic Reduction of 5-Bromo-2-chlorobenzaldehyde Oxime
Introduction
The transformation of oximes into primary amines is a cornerstone reaction in synthetic organic chemistry, providing a reliable pathway from carbonyl compounds to valuable amine intermediates.[1] Substituted benzylamines, in particular, are prevalent structural motifs in pharmaceuticals and agrochemicals. This guide provides a detailed technical overview and robust protocols for the to yield this compound.
This document is designed for researchers, chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of specific reagents and conditions, and provide a framework for troubleshooting. We will explore two primary, highly effective methods for this transformation: classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and a convenient chemical reduction using sodium borohydride activated by nickel(II) chloride.
Mechanistic Rationale and Strategic Considerations
The core transformation involves the reduction of a carbon-nitrogen double bond (C=N) and the cleavage of a nitrogen-oxygen single bond (N-O). The precise mechanism can vary depending on the catalyst and conditions employed.
With heterogeneous catalysts like Palladium on Carbon (Pd/C), the reaction is believed to proceed through initial cleavage of the weaker N-O bond, followed by the hydrogenation of the resulting imine intermediate to the primary amine.[2]
dot
Caption: Reaction pathway for oxime reduction and a potential side reaction.
Key Challenges and Considerations:
-
Over-reduction and Secondary Amine Formation : Aldoximes are particularly susceptible to forming secondary amines as byproducts.[2][3] This occurs when the newly formed primary amine attacks the imine intermediate. This side reaction can often be suppressed by the addition of acids or bases to the reaction medium, which can alter the reactivity of the intermediates.
-
Dehalogenation (Hydrogenolysis) : A significant risk in the catalytic hydrogenation of aryl halides is the reductive cleavage of the carbon-halogen bond. Palladium catalysts are particularly active for this transformation.[4] For the substrate , the C-Cl bond is generally more susceptible to hydrogenolysis than the C-Br bond under these conditions. Careful monitoring of the reaction is crucial to minimize the formation of dehalogenated impurities.
-
Catalyst Selection : The choice of catalyst dictates the reaction conditions, safety requirements, and selectivity.
-
Palladium on Carbon (Pd/C) is highly efficient for hydrogenation but carries a higher risk of dehalogenation and requires handling of pyrophoric material and flammable hydrogen gas.[5][6]
-
Raney Nickel (Ra-Ni) is a cost-effective and highly active alternative, also pyrophoric, and can be used in both direct hydrogenation and transfer hydrogenation protocols.[7]
-
Nickel Boride (Ni₂B) , generated in situ from Nickel(II) Chloride (NiCl₂) and Sodium Borohydride (NaBH₄), offers a convenient and effective method that avoids the need for high-pressure hydrogen gas, making it highly suitable for standard laboratory settings.[8][9]
-
Comparison of Reduction Methodologies
The choice between direct hydrogenation and chemical reduction often depends on available equipment, safety infrastructure, and desired scale.
| Feature | Protocol A: Pd/C Catalytic Hydrogenation | Protocol B: NaBH₄/NiCl₂ Chemical Reduction |
| Hydrogen Source | High-pressure H₂ gas | In situ from NaBH₄ |
| Equipment | Parr shaker or hydrogenation vessel required | Standard laboratory glassware |
| Primary Hazard | Flammable/explosive H₂ gas, pyrophoric catalyst | Toxic NiCl₂, flammable solvents, H₂ evolution |
| Key Advantage | High activity, well-established, scalable | Operationally simpler, avoids high-pressure gas |
| Potential Drawback | Higher risk of dehalogenation side products | Stoichiometric borohydride use, potential for borate esters |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
Critical Safety Protocols
Catalytic reductions demand stringent adherence to safety procedures.
-
Hydrogen Gas Handling : All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.[10] The reaction vessel must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[11][12]
-
Pyrophoric Catalyst Handling : Both Pd/C and Raney Nickel can ignite spontaneously in air, especially after use when saturated with hydrogen.[12][13]
-
Never handle dry, used catalyst in the open air.
-
Always weigh and transfer catalysts under a blanket of inert gas or as a slurry in a solvent.[12]
-
For filtration, pre-wet the filter medium (e.g., Celite®) with solvent. After filtration, immediately quench the catalyst on the filter paper with copious amounts of water and store it in a dedicated, clearly labeled waste container under water.[13]
-
-
Chemical Hazards : Nickel(II) chloride is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas. Add it portion-wise to control the rate of gas evolution.
Detailed Experimental Protocols
dot
Caption: General experimental workflow for catalytic reduction.
Protocol A: Catalytic Hydrogenation using 10% Pd/C and Hydrogen Gas
This protocol is optimized for a high-pressure reaction vessel, such as a Parr hydrogenation apparatus.
| Reagent/Material | Amount (for 5.0 g scale) | Molar Eq. | Notes |
| 5-Bromo-2-chlorobenzaldehyde oxime | 5.00 g | 1.0 | Substrate |
| 10% Palladium on Carbon (50% wet) | 500 mg | 10% w/w | Pyrophoric catalyst. Handle with care. |
| Methanol (MeOH) | 100 mL | - | Anhydrous grade solvent |
| Hydrogen Gas (H₂) | 50-100 psi | - | High-purity grade |
| Celite® 545 | As needed | - | Filtration aid |
Step-by-Step Procedure:
-
Vessel Preparation : Ensure the high-pressure reaction vessel is clean, dry, and has been inspected for integrity.[12]
-
Charging Reactants : To the vessel liner, add 5-bromo-2-chlorobenzaldehyde oxime (5.00 g) and methanol (100 mL). Stir briefly to dissolve the substrate.
-
Catalyst Addition : In a fume hood, carefully add 10% Pd/C (500 mg) to the vessel liner. It is safer to add the catalyst before the solvent if using dry Pd/C, or as a slurry if preferred.[6]
-
Assembly and Purging : Seal the reaction vessel according to the manufacturer's instructions. Connect the vessel to a gas manifold. Evacuate the vessel under vacuum and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]
-
Hydrogenation : After the final evacuation, introduce hydrogen gas to the vessel, pressurizing to 50-100 psi.
-
Reaction : Begin vigorous stirring and heat to 30-40 °C if necessary (many hydrogenations proceed well at room temperature). Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption.
-
Monitoring : After 4-6 hours (or once hydrogen uptake ceases), carefully vent the hydrogen gas and purge the vessel 3-5 times with nitrogen.[14] Collect a small aliquot of the reaction mixture via syringe, filter it through a small plug of cotton, and analyze by TLC (e.g., 30% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material.
-
Workup - Catalyst Filtration : Once the reaction is complete, vent the vessel and purge thoroughly with nitrogen. Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CRITICAL : Do not allow the filter cake to run dry. Wash the filter cake with small portions of methanol (2 x 20 mL). Immediately after filtration, submerge the filter cake and Celite® in water in a designated waste container.[13]
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : The crude amine can be purified by silica gel column chromatography or by an acid-base extraction to remove non-basic impurities.
Protocol B: Chemical Reduction using NaBH₄ and NiCl₂·6H₂O
This protocol is designed for standard round-bottom flasks and does not require specialized pressure equipment.
| Reagent/Material | Amount (for 5.0 g scale) | Molar Eq. | Notes |
| 5-Bromo-2-chlorobenzaldehyde oxime | 5.00 g | 1.0 | Substrate |
| Nickel(II) Chloride Hexahydrate | 5.08 g | 1.0 | Catalyst precursor |
| Methanol (MeOH) | 150 mL | - | Anhydrous grade solvent |
| Sodium Borohydride (NaBH₄) | 3.25 g | 4.0 | Reducing agent. Add in portions. |
Step-by-Step Procedure:
-
Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-bromo-2-chlorobenzaldehyde oxime (5.00 g) and NiCl₂·6H₂O (5.08 g) in methanol (150 mL). The solution will turn green.
-
Reduction : Cool the flask in an ice-water bath to 0-5 °C. Begin stirring vigorously.
-
NaBH₄ Addition : Add the sodium borohydride (3.25 g) slowly in small portions over 30-45 minutes. A black precipitate of nickel boride (Ni₂B) will form immediately, and vigorous hydrogen evolution will occur.[8] Maintain the temperature below 15 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring : Monitor the reaction by TLC to confirm the complete consumption of the starting oxime.
-
Workup : Carefully quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the black precipitate dissolves and gas evolution ceases.
-
Basification and Extraction : Make the solution strongly basic (pH > 12) by the slow addition of concentrated aqueous sodium hydroxide (NaOH) or ammonium hydroxide. The product will precipitate or form an oil. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 75 mL).
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by silica gel column chromatography if necessary.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region showing characteristic splitting for a 1,2,4-trisubstituted ring. A singlet for the benzylic CH₂ protons around 3.8-4.0 ppm. A broad singlet for the NH₂ protons (exchangeable with D₂O) around 1.5-2.5 ppm.[15] |
| ¹³C NMR | Signals for 4 distinct aromatic carbons, 1 ipso-carbon attached to the CH₂ group, and 1 benzylic carbon (~45 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak with a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom. |
| IR Spectroscopy | Disappearance of C=N stretch (~1650 cm⁻¹) and broad O-H stretch (~3300 cm⁻¹) from the oxime. Appearance of two N-H stretching bands (~3300-3400 cm⁻¹) characteristic of a primary amine. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst; insufficient reducing agent; low temperature/pressure. | Use fresh catalyst/reagents. Increase reaction time, temperature, or H₂ pressure (Protocol A). Ensure sufficient NaBH₄ was added (Protocol B). |
| Significant Dehalogenation | Catalyst is too active; reaction time is too long; high temperature/pressure. | Reduce catalyst loading, pressure, or temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a less active catalyst. |
| Low Yield after Workup | Product is water-soluble as an amine salt; incomplete extraction. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Use a different extraction solvent or perform more extractions. |
| Formation of Secondary Amine | Inherent reactivity of the aldoxime/imine intermediate. | Consider adding a small amount of acid (e.g., a few drops of acetic acid) or base to the reaction mixture, which can sometimes suppress this side reaction.[3] |
References
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H₂ at 1 atm in H₂O under mild conditions. RSC Publishing.
- Oxime Reduction with NaBH4/NiCl2. Hive Methods Discourse.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linquip.
- Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
- Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.
- Hydrogenation SOP. University of Pennsylvania Department of Chemistry.
- Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Chemistry – A European Journal.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI.
- What are the safety precautions for operating a Hydrogenation Test Unit?. Amar Equipment Blog.
- A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. ResearchGate.
- Oxime. Wikipedia.
- Palladium on carbon. Wikipedia.
- NaBH4/NiCl2 reduction. Sciencemadness Discussion Board.
- Raney nickel. Wikipedia.
- 5-Bromo-2-chlorobenzyl amine(1096296-85-3) 1H NMR spectrum. ChemicalBook.
- Palladium on Carbon (Pd/C). Common Organic Chemistry.
Sources
- 1. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
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- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Oxime Reduction with NaBH4/NiCl2 , Hive Methods Discourse [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - NaBH4/NiCl2 reduction - Powered by XMB 1.9.11 [sciencemadness.org]
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- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 14. njhjchem.com [njhjchem.com]
- 15. 5-Bromo-2-chlorobenzyl amine(1096296-85-3) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of (5-Bromo-2-chlorophenyl)methanamine in Modern Heterocyclic Synthesis
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. (5-Bromo-2-chlorophenyl)methanamine emerges as a highly valuable and versatile building block, primarily due to the orthogonal reactivity of its substituents. The presence of a nucleophilic aminomethyl group, a strategically positioned chloro atom, and a bromo substituent offers chemists a powerful toolkit for constructing complex heterocyclic scaffolds. The chloro and bromo groups serve as effective leaving groups and handles for a variety of metal-catalyzed cross-coupling and cyclization reactions, enabling the regioselective formation of new carbon-nitrogen and carbon-carbon bonds. This guide provides an in-depth exploration of the application of this compound and its close analogs in the synthesis of pharmacologically significant heterocycles, with a primary focus on quinazolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers and drug development professionals.
Part 1: Synthesis of Quinazoline Scaffolds via Copper-Catalyzed Cascade Reactions
The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] this compound and its structural relatives, specifically (2-bromophenyl)methylamines, are excellent precursors for the efficient assembly of the quinazoline ring system through cascade reactions.
Causality Behind the Experimental Choice: The Copper-Catalyzed Cascade
A particularly elegant and atom-economical approach is the copper-catalyzed cascade reaction between a (2-bromophenyl)methanamine derivative and an amidine hydrochloride or an amide.[6][7] This strategy is superior to many traditional multi-step methods for several reasons:
-
Convergence: It brings together two key fragments in a single pot, reducing step count and improving overall yield.
-
Catalysis: The use of an inexpensive and readily available copper catalyst (e.g., CuBr or CuI) avoids the need for more expensive and air-sensitive palladium catalysts often used in similar transformations.[6][7]
-
Oxidant: The final aromatization step utilizes air as a green and cost-effective oxidant, eliminating the need for stoichiometric chemical oxidants that generate waste.[6]
The reaction proceeds through a logical sequence of events, beginning with an Ullmann-type C-N coupling, followed by an intramolecular cyclization and a final oxidation step to furnish the aromatic quinazoline ring.
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted-6-bromo-7-chloroquinazolines
This protocol details a general procedure for the one-pot synthesis of quinazoline derivatives from this compound and an appropriate amidine hydrochloride.
Objective: To synthesize a 2-substituted-6-bromo-7-chloroquinazoline via a copper-catalyzed cascade reaction.
| Materials & Reagents | Supplier/Grade | Quantity | Purpose |
| This compound | Commercial | 1.0 mmol | Starting Material |
| Substituted Amidine Hydrochloride | Commercial | 1.2 mmol | C-N Source |
| Copper(I) Bromide (CuBr) | ACS Grade | 0.1 mmol (10 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 2.5 mmol | Base |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | 5 mL | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired substituted amidine hydrochloride (1.2 mmol), copper(I) bromide (0.1 mmol), and anhydrous potassium carbonate (2.5 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under an air atmosphere. The use of an open-air atmosphere is crucial as oxygen serves as the terminal oxidant for the aromatization step.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-substituted-6-bromo-7-chloroquinazoline.
-
Characterization: Characterize the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to confirm its structure and purity.
Part 2: Synthesis of Benzimidazole Scaffolds
The benzimidazole ring is another cornerstone of medicinal chemistry, present in drugs with diverse therapeutic applications.[8][9] While direct cyclization of this compound to a benzimidazole is not the most direct route, its structural features make it a potential precursor to the necessary o-phenylenediamine intermediate. More relevantly, the principles of intramolecular C-N bond formation seen in quinazoline synthesis can be applied to o-haloaniline derivatives to construct the benzimidazole core.[10]
Conceptual Pathway and Mechanistic Logic
A common and robust method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[10] The aldehyde provides the C2 carbon of the imidazole ring. The reaction typically proceeds through a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole.
Protocol 2: General Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamines
This protocol provides a widely applicable method for the synthesis of 2-arylbenzimidazoles, a class of compounds for which a substituted analog of this compound could serve as a precursor after appropriate functional group manipulation.
Objective: To synthesize a 2-arylbenzimidazole from an o-phenylenediamine and an aromatic aldehyde.
| Materials & Reagents | Supplier/Grade | Quantity | Purpose |
| Substituted o-Phenylenediamine | Commercial | 1.0 mmol | Starting Material |
| Aromatic Aldehyde | Commercial | 1.0 mmol | C1 Source |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | 2.0 mmol | Oxidant |
| Hydrochloric Acid (HCl) | Concentrated | 2-3 drops | Catalyst |
| Acetonitrile (MeCN) | HPLC Grade | 10 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture with stirring.
-
Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Continue stirring the mixture at room temperature. The reaction is often rapid and may be complete within 30-60 minutes.
-
Monitoring: Monitor the reaction completion by TLC analysis.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be concentrated under reduced pressure.
-
Work-up: Add cold water to the reaction mixture to precipitate the product fully. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Confirm the structure of the synthesized 2-arylbenzimidazole by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Summary & Outlook
This compound and related structures are powerful synthons for constructing heterocyclic systems of high value to the pharmaceutical industry. The copper-catalyzed synthesis of quinazolines represents a modern, efficient, and environmentally conscious method that leverages the inherent reactivity of the halo-substituted benzylamine core. While its direct application to other systems like benzimidazoles is less straightforward, the chemical principles governing these transformations provide a clear roadmap for synthetic chemists. The ability to perform sequential, selective reactions at the different halogen positions further expands the utility of the resulting heterocyclic products, making them ideal platforms for the development of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
- Antimicrobial, Analgesic and Anti-inflammatory Activity of Some Synthesized Quinazoline Derivatives. (2023). Current Overview on Pharmaceutical Science, 4.
- Behalo, M. S., Abdelmajeid, A., & Aly, A. A. (n.d.). Synthesis of quinazoline derivatives as potential antimicrobial agents.
- Antimicrobial activity of the quinazoline derivatives and their complexes. (n.d.). ResearchGate.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J, 1(1).
- Murti, Y., et al. (n.d.). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- (PDF) Benzimidazole: A promising pharmacophore. (2025). ResearchGate.
Sources
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- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
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- 8. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for the synthesis of (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The primary focus of this document is the reduction of the nitrile precursor, 5-bromo-2-chlorobenzonitrile, a common and effective route to the desired primary amine.[1]
This compound is a valuable building block in medicinal chemistry and agrochemical research. Its synthesis, while straightforward in principle, often presents challenges that can lead to diminished yields and complex purification procedures. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to enhance the success of your synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common problems encountered during the synthesis of this compound via nitrile reduction.
Issue 1: Low or No Yield of the Desired Amine
Q: My reaction has resulted in a very low yield, or I've recovered mostly unreacted starting material. What are the likely causes and how can I fix this?
A: This is a frequent issue that can typically be traced back to the reducing agent's activity, reaction conditions, or the quality of the starting materials.
Potential Causes & Solutions:
-
Inactive Reducing Agent:
-
Causality: Lithium aluminum hydride (LiAlH₄ or LAH) and borane complexes (BH₃·THF) are extremely sensitive to moisture and air. Exposure can rapidly deactivate the reagent, rendering it ineffective for the reduction.[2]
-
Diagnostic: If you observe minimal or no gas evolution (hydrogen) upon quenching the reaction with water (a highly exothermic process), your reducing agent was likely inactive.
-
Solution: Always use freshly opened bottles of LiAlH₄ or borane solutions. If using older reagents, consider titrating them to determine their active hydride content. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Stoichiometry of Reducing Agent:
-
Causality: The reduction of a nitrile to a primary amine is a two-step process, mechanistically, requiring two hydride additions.[3][4][5] An insufficient amount of the reducing agent will lead to incomplete conversion.
-
Solution: Use a sufficient excess of the reducing agent. For LiAlH₄, a common molar ratio is 1.5 to 2.0 equivalents relative to the nitrile.[2] For borane reagents, similar excesses are recommended.
-
-
Low Reaction Temperature or Insufficient Reaction Time:
-
Causality: While the initial addition of the reducing agent is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[2][6]
-
Solution: After the initial controlled addition of the reagent at low temperature, allow the reaction to warm to room temperature and stir for several hours (4-12 hours is typical). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant byproducts. How can I identify and prevent them?
A: The formation of byproducts is often related to reaction conditions and the choice of reducing agent. The most common impurities are secondary and tertiary amines.
Potential Causes & Solutions:
-
Formation of Secondary/Tertiary Amines:
-
Causality: This is particularly a problem during catalytic hydrogenation. The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[6]
-
Solution: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts by competing for the imine intermediate.[6] For hydride reductions, ensuring a rapid and complete reduction minimizes the lifetime of the intermediate imine, reducing the chance for side reactions.
-
-
Formation of Aldehyde (from incomplete reduction):
-
Causality: If a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used, or if the LiAlH₄ reaction is not fully completed before aqueous workup, the intermediate imine can be hydrolyzed to the corresponding aldehyde (5-bromo-2-chlorobenzaldehyde).[3]
-
Solution: Ensure you are using a strong reducing agent like LiAlH₄ or BH₃·THF for the complete reduction to the amine. If DIBAL-H is used inadvertently, this is the expected product. Confirm complete reaction by TLC before quenching.
-
Issue 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating my product after the workup. The yields are low, and the product is not pure.
A: Primary amines can be challenging to isolate due to their basicity and potential to form emulsions during aqueous workups.
Potential Causes & Solutions:
-
Product Loss During Aqueous Workup:
-
Causality: The primary amine product is basic and will be protonated in acidic or neutral aqueous solutions, making it water-soluble.
-
Solution: During the workup, after quenching the excess hydride, the solution should be made strongly basic (pH > 12) with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] This deprotonates the ammonium salt to the free amine, which is more soluble in organic solvents and can be efficiently extracted.
-
-
Emulsion Formation:
-
Causality: The aluminum or boron salts formed during the workup can lead to the formation of persistent emulsions, trapping the product and making phase separation difficult.
-
Solution: A Fieser workup is highly effective for LiAlH₄ reactions. This involves the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.[2] This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off, avoiding emulsions. For borane reductions, an acidic workup followed by basification can break up borane complexes before extraction.
-
-
Co-extraction of Impurities:
-
Causality: Non-polar impurities can be extracted along with the product.
-
Solution: An acid-base extraction can be a powerful purification tool. The crude organic extract can be treated with aqueous acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. This layer is then washed with an organic solvent to remove neutral impurities, followed by basification and re-extraction of the pure amine into a fresh organic layer.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis: LiAlH₄, BH₃·THF, or catalytic hydrogenation?
A1:
-
LiAlH₄ is a very powerful and effective reagent for nitrile reduction, typically providing high yields.[4][6] However, it is pyrophoric and requires careful handling under strictly anhydrous conditions.[2]
-
BH₃·THF (Borane-tetrahydrofuran complex) is also highly effective and is often considered safer to handle than LiAlH₄.[6] It may require heating to drive the reaction to completion.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel) is a viable, scalable option but carries a higher risk of forming secondary and tertiary amine byproducts unless additives like ammonia are used.[6]
For laboratory-scale synthesis where high yield is the primary goal, LiAlH₄ or BH₃·THF are generally the preferred methods due to their high efficiency and chemoselectivity.
Q2: How should I monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting nitrile and the product amine (e.g., a mixture of ethyl acetate and hexanes). The starting nitrile is less polar than the product amine. The amine product can be visualized by staining with ninhydrin (which gives a characteristic color with primary amines) or potassium permanganate. LC-MS can also be used for more precise monitoring.
Q3: My starting material, 5-bromo-2-chlorobenzonitrile, is expensive. How is it synthesized?
A3: The most direct method is the electrophilic bromination of 2-chlorobenzonitrile.[1] This reaction leverages the directing effects of the substituents on the aromatic ring to achieve high regioselectivity. Careful control of temperature and the stoichiometry of the brominating agent (like N-bromosuccinimide or bromine) is crucial to minimize the formation of byproducts.[1]
Optimized Laboratory Protocol: Reduction of 5-bromo-2-chlorobenzonitrile with LiAlH₄
This protocol details a reliable method for the synthesis of this compound.
Reagent & Solvent Table
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 5-bromo-2-chlorobenzonitrile | 218.46 | 5.00 g | 22.89 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.30 g | 34.34 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water (H₂O) | 18.02 | 1.3 mL | - | - |
| 15% Sodium Hydroxide (aq) | - | 1.3 mL | - | - |
| Water (H₂O) | 18.02 | 3.9 mL | - | - |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.30 g) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Add anhydrous THF (50 mL) to the flask to create a suspension of LiAlH₄. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 5-bromo-2-chlorobenzonitrile (5.00 g) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Workup (Quenching): Cool the reaction mixture back down to 0 °C. Cautiously and slowly perform the Fieser workup by adding the following reagents dropwise in sequence:
-
1.3 mL of water
-
1.3 mL of 15% aqueous NaOH
-
3.9 mL of water
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.
Visual Workflow and Troubleshooting Diagrams
General Synthesis Workflow
Caption: Overall workflow for the LiAlH₄ reduction of 5-bromo-2-chlorobenzonitrile.
Troubleshooting Logic for Low Yield
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Nitrile to Amine - Common Conditions.
- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
- Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
- In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Digital Commons @ University of Nebraska - Lincoln. [Link]
- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [Link]
- Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Royal Society of Chemistry. [Link]
- Reduction of activated aromatic nitriles with ammonia borane..
- Purification of primary amines using Schiff base immobiliz
- Preparation of amines: Reduction of nitro compounds. Unacademy. [Link]
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
- Purification of amine reaction mixtures.
- Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- Preparation method of 5-bromo-2-chlorobenzoic acid.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
optimization of reaction conditions for (5-Bromo-2-chlorophenyl)methanamine synthesis
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of (5-Bromo-2-chlorophenyl)methanamine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Overview of the Primary Synthetic Pathway
This compound is a valuable benzylamine derivative, frequently utilized as a building block in the synthesis of pharmacologically active molecules. The most direct and common method for its preparation is the chemoselective reduction of the nitrile group of 5-Bromo-2-chlorobenzonitrile. This precursor is typically synthesized via electrophilic bromination of 2-chlorobenzonitrile[1]. The key challenge in the reduction step is to achieve high conversion of the nitrile to the primary amine without affecting the sensitive aryl-halogen bonds[1][2].
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for reducing 5-Bromo-2-chlorobenzonitrile to the target amine?
A1: Several robust methods exist, with the choice depending on available equipment, scale, and desired selectivity. The primary categories are:
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and effective agent for this transformation, typically providing high yields.[3][4] It requires strict anhydrous conditions and careful quenching.
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C).[5] It is highly effective but can sometimes lead to secondary amine impurities if not properly controlled.[5]
-
Borane Reagents: Borane complexes, such as Borane-THF (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are excellent for nitrile reduction.[5]
-
In-situ Generated Reagents: Nickel Boride (Ni₂B), generated from nickel(II) chloride and sodium borohydride, is noted for its high chemoselectivity, efficiently reducing the nitrile while preserving the aryl-halide bonds.[2]
Q2: How can I effectively monitor the reaction's progress?
A2: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the more polar amine product from the less polar nitrile starting material. The product amine will have a lower Rf value. Staining with ninhydrin can help visualize the primary amine spot.
-
HPLC: This provides a quantitative assessment of the conversion of the starting material to the product.[6] It is the preferred method for accurate monitoring and impurity profiling.
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount.
-
Reagent Handling: Lithium aluminum hydride (LiAlH₄) is highly reactive with water and pyrophoric; handle it under an inert atmosphere (Nitrogen or Argon). Borane reagents are also water-sensitive and can release flammable hydrogen gas.[5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment and ensure the system is free of leaks and purged of air before introducing hydrogen.
-
Compound Toxicity: The product, (2-Bromo-5-chlorophenyl)methanamine, is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled, with significant amounts of 5-Bromo-2-chlorobenzonitrile remaining. What is the likely cause?
A: This is a common issue pointing to a problem with the reducing agent or reaction conditions.
-
Cause - Reagent Inactivity: Complex metal hydrides like LiAlH₄ and boranes can decompose upon improper storage. Catalysts for hydrogenation can lose activity over time.[8]
-
Solution: Always use fresh, high-quality reagents from a reputable supplier. For catalytic hydrogenation, ensure the catalyst is not expired and has been stored correctly.[8]
-
Cause - Insufficient Stoichiometry: Nitrile reduction requires a specific molar ratio of reducing agent. For LiAlH₄, two equivalents of hydride are consumed.[4]
-
Solution: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion. A 1.5 to 2.0 molar equivalent is typical for LiAlH₄.
-
Cause - Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[8]
-
Solution: Ensure your starting nitrile is fully soluble. THF is an excellent solvent for most hydride reductions. For catalytic hydrogenations, a co-solvent system may be beneficial.[8]
Q: My yield is low, and I've isolated 5-bromo-2-chlorobenzoic acid. How did this happen?
A: You are observing hydrolysis of the nitrile group.
-
Cause - Water Contamination: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures.[1][9] This indicates the presence of water in your reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system.
Problem Area 2: Significant Impurity Formation
Q: My analysis (GC-MS, LC-MS) shows a significant peak with a mass corresponding to a dimer of my product. What is this impurity?
A: This is very likely a secondary amine, a common byproduct in nitrile reductions, especially catalytic hydrogenation.
-
Cause - Intermediate Reactivity: During the reduction, an imine intermediate is formed. The desired primary amine product can nucleophilically attack this imine, leading to the formation of a secondary amine after subsequent reduction.[5]
-
Solution: This side reaction can be suppressed by adding a large excess of ammonia (or ammonium hydroxide) to the reaction mixture during catalytic hydrogenation.[5] The ammonia competes with the product amine in reacting with the imine intermediate, thus favoring the formation of the primary amine. Alternatively, using a strong reducing agent like LiAlH₄, which rapidly converts the imine to the amine, can also minimize this side reaction.
Q: I am observing dehalogenation of my product. How can I improve the chemoselectivity?
A: The C-Br and C-Cl bonds are being reduced. This suggests the reaction conditions are too harsh.
-
Cause - Overly Aggressive Reduction: Some catalysts, particularly under high hydrogen pressure and temperature, can catalyze hydrodehalogenation.
-
Solution: Switch to a more chemoselective reducing agent. Nickel Boride (Ni₂B) is reported to be highly selective for the nitrile group in the presence of aryl halides.[2] Reducing the temperature and pressure of catalytic hydrogenation can also help, though it may slow the desired reaction.
Optimized Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for nitrile reduction.[3][4]
-
Preparation: Under an inert atmosphere (N₂), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of nitrile) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add LiAlH₄ (1.5 eq.) to the cold THF in portions.
-
Substrate Addition: Dissolve 5-Bromo-2-chlorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography or recrystallization to yield this compound.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| LiAlH₄ | Anhydrous THF, 0 °C to reflux | High reactivity, generally clean conversion.[3] | Pyrophoric, requires strict anhydrous conditions and careful workup. |
| H₂ / Raney Ni | EtOH or MeOH, NH₄OH, 50-100 psi H₂ | Cost-effective for large scale, high throughput.[5] | Can form secondary/tertiary amines.[5] Mitigation: Add excess NH₄OH. |
| BH₃-SMe₂ | THF, Reflux | More stable than BH₃-THF, high concentration.[5] | Unpleasant odor, requires inert atmosphere. |
| NiCl₂ / NaBH₄ (Ni₂B) | MeOH, Room Temp | High chemoselectivity (preserves halides), mild conditions.[2] | Requires in-situ preparation of the active reagent. |
References
- Prism Scientific. (n.d.). Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E65, o3071.
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Clark, J. (2015). reduction of nitriles. Chemguide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile.
- Methylamine Supplier. (n.d.). Benzonitrile, 5-Bromo-2-Chloro.
- MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: (5-Bromo-2-chlorophenyl)methanamine Purification
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of (5-Bromo-2-chlorophenyl)methanamine. The following question-and-answer format addresses common and complex issues encountered during its purification, emphasizing the chemical principles behind each troubleshooting step to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as an oil/waxy solid with multiple spots on the TLC plate. What are the likely impurities?
A1: The primary synthetic route to this compound is the reductive amination of 5-bromo-2-chlorobenzaldehyde. Based on this, the most probable process-related impurities are:
-
Unreacted 5-bromo-2-chlorobenzaldehyde: The starting material for the synthesis.
-
(5-Bromo-2-chlorophenyl)methanol: Formed by the reduction of the starting aldehyde by the reducing agent (e.g., sodium borohydride) used in the reductive amination process.
-
Dimeric impurities: Self-condensation or over-alkylation products can sometimes form, though typically in smaller amounts.
The presence of these impurities can lead to the crude product being an oil or a low-melting solid.
Q2: I'm trying to purify my crude amine using silica gel column chromatography, but the compound is streaking badly and my yield is low. What's happening and how can I fix it?
A2: This is a very common issue when purifying basic amines on standard silica gel. The problem arises from the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine through acid-base interactions. This can lead to irreversible adsorption, decomposition of the amine on the column, and significant tailing or streaking of the product spot, resulting in poor separation and low recovery.
Here are several strategies to overcome this, in order of recommendation:
-
Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to neutralize the acidic silanol groups. A common choice is to add 0.5-2% triethylamine (Et3N) or ammonia in methanol to your eluent system (e.g., ethyl acetate/hexanes). The volatile base will preferentially interact with the silica, allowing your amine to elute more cleanly.
-
Use of Deactivated Silica: Consider using a deactivated silica gel, such as one treated with a base, or commercially available amine-functionalized silica. These stationary phases have a less acidic surface and are specifically designed for the purification of basic compounds.
-
Reverse-Phase Chromatography: If available, reverse-phase flash chromatography (using a C18 stationary phase and a mobile phase like acetonitrile/water or methanol/water) can be an excellent alternative. The separation is based on polarity differences in a non-acidic environment.
Troubleshooting Purification Workflows
Problem 1: Low Purity After Acid-Base Extraction
Scenario: I performed an acid-base extraction to separate my amine from neutral impurities, but the purity of my final product is still low.
Troubleshooting Steps:
-
Incomplete Protonation/Deprotonation: The efficiency of an acid-base extraction hinges on the complete conversion of the amine to its water-soluble salt and back to the free base. The pKa of benzylamine is approximately 9.33[1]. The electron-withdrawing chloro and bromo groups on the phenyl ring of your compound will likely lower the pKa slightly, but we can use this as a starting point.
-
Acidification Step: Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the amine. A good rule of thumb is to adjust the pH to at least 2 units below the pKa of the amine. Using a 1-2 M solution of a strong acid like HCl and verifying the pH with pH paper is crucial.
-
Basification Step: When liberating the free amine, ensure the pH is sufficiently basic to deprotonate the ammonium salt fully. Adjust the pH to at least 2 units above the pKa of the amine (e.g., pH > 11). Use a base like 1-2 M NaOH.
-
-
Insufficient Mixing: Ensure vigorous mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for extraction.
-
Emulsion Formation: Halogenated compounds can sometimes form stable emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
-
Impurities with Similar Properties: If your impurities are also basic or acidic, acid-base extraction will not be effective for their removal. In this case, another purification method like column chromatography or recrystallization will be necessary.
Workflow Diagram: Acid-Base Extraction
Caption: Decision workflow for purification via acid-base extraction.
Problem 2: Difficulty in Achieving High Purity by Recrystallization
Scenario: I'm trying to recrystallize my this compound, but it's "oiling out" or the resulting crystals are not pure.
Troubleshooting Steps:
-
"Oiling Out": This occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent until the solution is clear, and then allow it to cool more slowly. Using a solvent system with a lower boiling point can also help.
-
-
Poor Purity of Crystals: This can happen if the crystallization occurs too quickly, trapping impurities within the crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Seeding the solution with a pure crystal can also promote the growth of larger, purer crystals.
-
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
For the Free Base: A non-polar solvent mixture like toluene/hexanes or ethyl acetate/hexanes is a good starting point.
-
For the Hydrochloride Salt: If you have isolated the amine as its hydrochloride salt, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water, are often effective for recrystallization. The salt form is generally more crystalline than the free base.
-
Experimental Protocol: Recrystallization of the Hydrochloride Salt
-
Formation of the Salt: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent (or a compatible one like methanol) dropwise until no more precipitate forms.
-
Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization:
-
Transfer the crude salt to an Erlenmeyer flask.
-
Add a small amount of a suitable recrystallization solvent (e.g., ethanol).
-
Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary: Common Solvents for Amine Purification
| Purification Method | Solvent/System | Rationale |
| Normal Phase Chromatography | Hexanes/Ethyl Acetate + 1% Triethylamine | Triethylamine deactivates acidic silica gel, preventing streaking. |
| Acid-Base Extraction | Water / Dichloromethane or Ethyl Acetate | Utilizes the differential solubility of the amine salt (aqueous) and free base (organic). |
| Recrystallization (Free Base) | Toluene/Hexanes or Ethyl Acetate/Hexanes | Good for non-polar to moderately polar compounds. |
| Recrystallization (HCl Salt) | Ethanol, Methanol, or Isopropanol/Water | The ionic salt is more soluble in polar protic solvents. |
TLC Visualization
Since the phenyl ring in this compound is substituted, it should be UV active and visible under a 254 nm UV lamp on a TLC plate containing a fluorescent indicator. For more specific visualization of the amine, a ninhydrin stain can be used, which reacts with primary amines to produce a characteristic purple or reddish spot upon heating.
Workflow Diagram: General Purification Strategy
Caption: A general decision-making workflow for purifying this compound.
References
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Sources
minimizing impurity formation in (5-Bromo-2-chlorophenyl)methanamine reactions
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, a widely used anti-diabetic drug.[1][2] Its synthesis, while conceptually straightforward, is frequently plagued by the formation of process-related and side-reaction impurities that can complicate purification, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, experience-driven framework for researchers, chemists, and process development professionals to anticipate, troubleshoot, and minimize the formation of key impurities. We will delve into the causal mechanisms behind common side reactions and offer validated protocols and strategies to ensure a robust and high-purity synthesis.
Section 1: Synthesis Overview & Primary Impurity Classes
The most prevalent and scalable route to this compound is the reductive amination of 5-Bromo-2-chlorobenzaldehyde.[3][4] This section outlines the core reaction and the primary impurities that can arise.
FAQ 1.1: What is the standard synthetic pathway?
The synthesis is typically a one-pot or two-step reductive amination process. First, 5-Bromo-2-chlorobenzaldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the target primary amine, this compound.[5] The choice of reducing agent is critical to the success and impurity profile of the reaction.[6]
FAQ 1.2: What are the most common impurities I should be aware of?
Impurities in this synthesis can be categorized into three main groups. Understanding their origin is the first step toward prevention.
-
Process-Related Impurities: These arise directly from the main reaction components.
-
Unreacted Starting Material: Residual 5-Bromo-2-chlorobenzaldehyde.
-
Over-reduction Product: (5-Bromo-2-chlorophenyl)methanol, formed by the reduction of the starting aldehyde before imine formation.
-
Imine Intermediate: The transiently formed N-(5-bromo-2-chlorobenzylidene)methanamine.
-
-
Side-Reaction Impurities: These are formed through alternative, undesired reaction pathways.
-
Dehalogenated Products: (2-chlorophenyl)methanamine or (5-bromophenyl)methanamine, resulting from the cleavage of a C-Br or C-Cl bond. This is a particularly common issue in catalytic hydrogenations or reactions where a proton source is available.[7][8]
-
Dimer Impurities: High-molecular-weight species formed from the coupling of reaction intermediates or the final product.[9][10]
-
-
Degradation Impurities: Resulting from the decomposition of the product, often through oxidation.
-
Oxidation Products: Re-formation of the imine or aldehyde upon exposure to air.
-
Section 2: Troubleshooting Guide for Impurity Minimization
This section addresses specific impurity-related challenges in a problem-solution format, explaining the underlying chemistry and providing actionable protocols.
Problem 2.1: My chromatogram shows a significant peak corresponding to the alcohol byproduct, (5-Bromo-2-chlorophenyl)methanol.
-
Causality: This impurity arises when the reducing agent is not selective and reduces the starting aldehyde carbonyl group faster than, or concurrent with, the imine intermediate. This is common with powerful, non-selective hydrides like sodium borohydride (NaBH₄) if added prematurely or under the wrong conditions.[6]
-
Solution: Employ a Selective Reducing Agent. The most effective strategy is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the neutral aldehyde.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is a mild and highly selective reagent for reductive aminations.[5][6] Its steric bulk and attenuated reactivity make it ideal for reducing the imine intermediate with minimal competing aldehyde reduction. It performs optimally in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaCNBH₃): Another classic selective reagent, NaCNBH₃ is effective at a slightly acidic pH (4-5), where imine formation is favorable and the resulting iminium ion is rapidly reduced.[5] However, due to the toxicity of cyanide, STAB is often preferred in process development.
-
-
Self-Validating Check: Monitor the reaction by HPLC or TLC. In a well-controlled STAB-mediated reaction, the aldehyde peak should diminish steadily while the product peak grows, with only a minimal, transient appearance of the alcohol byproduct.
Problem 2.2: I'm observing dehalogenation, primarily the loss of the bromine atom.
-
Causality: Dehalogenation is the replacement of a halogen with a hydrogen atom. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage. This side reaction is often promoted by:
-
Aggressive Reducing Conditions: Certain catalytic hydrogenation conditions (e.g., high-pressure H₂ with Palladium on Carbon) can readily cleave aryl halides.
-
Proton Sources: In many dehalogenation mechanisms, a proton source (like water or alcohols) is required to protonolyze an intermediate, leading to the final Ar-H product.[7] Strictly anhydrous conditions are therefore essential to suppress this pathway.[7]
-
-
Solution: Optimize Reaction Conditions.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[7]
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation more significantly than the rate of the desired amination.[7]
-
Avoid Protic Solvents with Strong Reductants: If using a strong reducing agent is unavoidable for other reasons, switch from protic solvents like methanol to aprotic solvents like THF.
-
Problem 2.3: A high-molecular-weight impurity, likely a dimer, is forming.
-
Causality: Dimerization can occur via two primary pathways:
-
Oxidative Coupling: The product amine can be oxidized back to an imine, which can then react with another molecule of the amine to form a dimeric aminal-type structure, which can further react. This is exacerbated by the presence of oxygen.
-
Nucleophilic Attack: The product amine, being a nucleophile, can attack the intermediate imine. This bimolecular reaction is favored at high reactant concentrations.
-
-
Solution: Control Reaction Environment and Stoichiometry.
-
Maintain an Inert Atmosphere: Blanket the reaction with N₂ or Ar to strictly exclude oxygen, which mitigates oxidative pathways.[9]
-
Control Addition Rates: If synthesizing on a larger scale, consider the slow addition of the aldehyde to the ammonia solution. This keeps the concentration of the electrophilic imine intermediate low at any given time, disfavoring bimolecular side reactions.
-
Optimize Temperature: While reaction-specific, ensure the temperature is not excessively high, as this can accelerate the rate of side reactions.
-
Section 3: Analytical Control & Purification
FAQ 3.1: What analytical methods are recommended for monitoring reaction progress and final purity?
A multi-pronged analytical approach is essential for robust impurity profiling.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative analysis. A reverse-phase C18 column with a UV detector is standard. A gradient method using acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) can effectively separate the starting aldehyde, the amine product, and the various impurities.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and can provide initial structural information on unknown peaks based on their mass fragmentation patterns.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying unknown impurities, providing accurate mass data that can be used to determine the elemental composition of a side product.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing isolated impurities.[14]
FAQ 3.2: What is a reliable method for purifying the final product?
This compound is a basic compound, which allows for a straightforward and effective purification strategy.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct and unreacted aldehyde) remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., 2N NaOH) until pH > 12.
-
Extract the free-based amine product back into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Crystallization/Distillation: For achieving very high purity, the free base can be distilled under high vacuum.[15] Alternatively, forming a salt (e.g., the hydrochloride salt) and recrystallizing it is an excellent method for removing trace impurities.[15]
Section 4: Protocols & Data
Optimized Protocol: Reductive Amination using STAB
This protocol is designed to minimize over-reduction and is suitable for laboratory scale.
Materials:
-
5-Bromo-2-chlorobenzaldehyde
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic Acid (glacial)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-chlorobenzaldehyde (1.0 eq).
-
Add anhydrous DCE (approx. 5-10 mL per gram of aldehyde).
-
Add the ammonia solution in methanol (2.0-3.0 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add Sodium Triacetoxyborohydride (1.2-1.5 eq) over 20-30 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by HPLC or TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the acid-base extraction workup as described in FAQ 3.2.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity (Imine vs. Aldehyde) | Typical Solvent(s) | Key Considerations | Reference(s) |
| Sodium Triacetoxyborohydride (STAB) | High | DCE, DCM, THF | Moisture sensitive; preferred for control and safety. | [5][6] |
| Sodium Cyanoborohydride (NaCNBH₃) | High | Methanol, Ethanol | Requires slightly acidic pH; toxic cyanide byproduct. | [5][6] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce aldehydes; requires careful control of addition after imine formation is complete. | [6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Variable | Methanol, Ethanol, EtOAc | High risk of dehalogenation; requires careful catalyst screening and optimization. | [7][8] |
Section 5: Visualized Workflows and Logic
Diagram 1: General Reductive Amination Workflow
Caption: Relationship between the main reaction and key impurity side-reactions.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common impurity issues.
References
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- ResearchGate. (n.d.).
- Google Patents. (2021).
- BenchChem. (2025).
- ResearchGate. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]
- National Center for Biotechnology Information. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
- Organic-Chemistry.org. (n.d.).
- National Center for Biotechnology Information. (2021).
- BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities. [Link]
- BenchChem. (2025). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
- Reddit. (2023). How to purify Benzylamine?. [Link]
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.
- Master Organic Chemistry. (2017).
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. (2-bromo-5-chlorophenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. reddit.com [reddit.com]
alternative reducing agents for 5-bromo-2-chlorobenzonitrile reduction
Prepared by: The Applications Science Team
Welcome to the technical support guide for the reduction of 5-bromo-2-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The reduction to (5-bromo-2-chlorophenyl)methanamine is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. However, the presence of multiple reactive sites—the nitrile group and two distinct halogen atoms—presents unique challenges. This guide provides in-depth, experience-based solutions to common problems encountered during this reduction.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for reducing 5-bromo-2-chlorobenzonitrile to the corresponding benzylamine?
The most common methods involve strong hydride-donating agents or catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful, frequently used reagent that effectively reduces nitriles to primary amines.[1][2] Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is another widely employed industrial method.[3][4][5]
Q2: Why might I need an alternative to standard reducing agents like LiAlH₄ or H₂/Pd-C?
While effective, standard methods can lead to significant challenges, particularly with a substrate like 5-bromo-2-chlorobenzonitrile. Key issues include:
-
Poor Chemoselectivity: The primary challenge is preventing the reduction of the carbon-halogen bonds (dehalogenation), especially the more labile carbon-bromine bond. Catalytic hydrogenation with palladium is notoriously problematic for this.[6]
-
Side Product Formation: Catalytic hydrogenation can lead to the formation of secondary and tertiary amines through the reaction of the intermediate imine with the final amine product.[3][4][7]
-
Safety and Handling: Strong hydrides like LiAlH₄ are pyrophoric and react violently with water, posing significant handling risks, especially on a larger scale.[8]
-
Functional Group Tolerance: If your molecule contains other sensitive functional groups (e.g., esters, ketones), a powerful, non-selective reagent like LiAlH₄ may not be suitable.[1][9]
Q3: What are the most common byproducts I should watch for during this reduction?
The primary byproducts stem from dehalogenation and intermolecular side reactions. You should monitor for:
-
(2-chlorophenyl)methanamine: Resulting from the loss of the bromine atom (debromination).
-
(5-bromophenyl)methanamine: Resulting from the loss of the chlorine atom (dechlorination).
-
bis((5-bromo-2-chlorophenyl)methyl)amine: A secondary amine "dimer" formed, especially during catalytic hydrogenation.[7]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.
Problem 1: Dehalogenation and Poor Chemoselectivity
Question: My reaction shows significant formation of dehalogenated amines. How can I preserve the C-Br and C-Cl bonds?
Expert Analysis: Dehalogenation, particularly the cleavage of the C-Br bond, is a common side reaction during the reduction of haloaromatics. This process, known as hydrogenolysis, is especially prevalent in catalytic hydrogenation when using highly active catalysts like palladium on carbon (Pd/C).[6] The palladium surface can readily activate the aryl-halide bond, leading to its reductive cleavage. Strong hydride reagents can also cause dehalogenation, although it is often less pronounced than with catalytic methods.
Solutions:
-
Switch from Palladium Catalysts: Avoid Pd/C. Instead, consider catalysts that are less prone to causing hydrogenolysis.
-
Raney Nickel (Ra-Ni): This catalyst is often more chemoselective for nitrile reduction over aryl halide reduction.[3]
-
Platinum-Based Catalysts: Platinum dioxide (PtO₂) or platinum on carbon, sometimes modified with sulfur to temper its activity, can offer better selectivity and suppress dehalogenation.[10]
-
-
Use Borohydride-Based Systems: These reagents typically do not reduce aryl halides and offer excellent chemoselectivity.
-
Sodium Borohydride (NaBH₄) with a Lewis Acid: NaBH₄ alone is generally too weak to reduce nitriles. However, its reactivity can be dramatically enhanced with additives. The combination of NaBH₄ with NiCl₂ generates nickel boride (Ni₂B) in situ, which is highly effective for reducing nitriles while leaving halo groups intact.[11] Other effective combinations include NaBH₄ with InCl₃ or FeCl₃.[12][13] The InCl₃ system is unique in that it generates borane (BH₃·THF) in situ.[13]
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or the more stable borane-dimethyl sulfide (BH₃·SMe₂) are excellent reagents for nitrile reduction and are compatible with aryl halides.[3]
-
Problem 2: Formation of Secondary Amine Byproduct
Question: My primary product is contaminated with a significant amount of the secondary amine dimer. What is the cause and how can I suppress it?
Expert Analysis: Secondary amine formation is a well-documented side reaction in nitrile reductions, particularly during catalytic hydrogenation.[3][4] The reaction proceeds through an intermediate imine. This imine can either be further reduced to the desired primary amine or it can react with a molecule of the already-formed primary amine to generate a new imine, which is then reduced to the secondary amine byproduct.
Solutions:
-
Add Ammonia to the Reaction: The most common and effective solution for catalytic hydrogenation is to perform the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia).[3][7] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary amine by competing for reaction with the intermediate imine.
-
Change the Catalyst System: Raney Nickel, when used with ammonia in an alcohol solvent, is often cited as being effective at minimizing this side reaction.[7]
-
Use Stoichiometric Hydride Reagents: Reagents like LiAlH₄, borane complexes, or NaBH₄-based systems do not typically cause secondary amine formation because the intermediate iminium species are rapidly reduced under the reaction conditions.[7] This is often the most reliable way to ensure the exclusive formation of the primary amine.
Problem 3: Incomplete Reaction or Low Yield
Question: My reduction is sluggish, stalls, or gives a poor yield of the desired amine, even when using a strong reducing agent. What are the potential causes?
Expert Analysis: Low yields can stem from several factors, including reagent deactivation, poor solubility, or suboptimal reaction conditions. The electron-withdrawing nature of the chlorine and nitrile groups, combined with the steric bulk of the bromine, can influence the reactivity of the nitrile group.
Solutions:
-
Verify Reagent Quality and Stoichiometry:
-
Hydride reagents like LiAlH₄ and borane complexes can degrade upon storage. Use freshly opened bottles or titrate older reagents to determine their active concentration.
-
Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄, at least 2 equivalents of hydride are mechanistically required.[14] For NaBH₄-based systems, a larger excess (3-4 equivalents) is common.[13]
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure your starting material is fully dissolved. For hydride reductions, anhydrous THF is the most common and effective solvent.[3][13]
-
Temperature: While many reductions are initiated at 0°C for safety, they often require warming to room temperature or even reflux to go to completion.[3] Monitor the reaction by TLC or LCMS to determine the optimal temperature profile.
-
-
Consider a Synergistic Reagent System: If a single reagent is ineffective, a combination may provide a synergistic effect. A study on catalyst-free reductions found that a mixture of sodium amidoborane (NaAB) and lithium borohydride (LiBH₄) was significantly more effective than either reagent used alone.[15]
Comparative Summary of Alternative Reducing Agents
| Reducing Agent System | Key Advantages | Key Disadvantages | Typical Conditions | Chemoselectivity Notes |
| LiAlH₄ | High reactivity, reliable for nitriles.[1] | Pyrophoric, reacts violently with protic solvents, potential for over-reduction.[8] | Anhydrous THF or Et₂O, 0°C to reflux.[2] | Generally preserves aryl halides but can reduce other functional groups (esters, amides).[1][16] |
| BH₃·THF or BH₃·SMe₂ | Excellent chemoselectivity, good functional group tolerance, safer than LiAlH₄.[3] | BH₃·THF has limited stability; BH₃·SMe₂ has a strong odor.[3] | Anhydrous THF, room temp to reflux.[3] | Highly selective for nitriles over aryl halides and many other groups. |
| NaBH₄ / NiCl₂ | Inexpensive, non-pyrophoric, high yield, excellent halide preservation.[11] | Requires careful control of addition to manage effervescence. | Methanol or Ethanol, 0°C to room temp. | Excellent for preserving halogen substituents. |
| NaBH₄ / InCl₃ | Generates BH₃·THF in situ, mild conditions, high yields.[13] | Indium trichloride is a relatively expensive Lewis acid. | Anhydrous THF, 25°C.[13] | Excellent for preserving halogen substituents.[13] |
| H₂ / Raney Nickel | Cost-effective for large scale, catalyst can be recycled.[4] | Can still cause some dehalogenation; requires pressure equipment. Formation of secondary amines is possible.[7] | H₂ (50-100 psi), Methanol/Ammonia, room temp to 50°C. | Adding ammonia is crucial to suppress secondary amine formation.[7] |
Experimental Protocols
Protocol 1: Reduction using Nickel Boride (In Situ Generation)
-
To a stirred solution of 5-bromo-2-chlorobenzonitrile (1.0 eq) and Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O, 2.0 eq) in methanol, cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 30-45 minutes. A black precipitate of nickel boride will form, and vigorous hydrogen evolution will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Once the starting material is consumed, carefully quench the reaction by adding aqueous ammonia or a solution of ethylenediamine to complex the nickel salts.
-
Filter the mixture through a pad of celite to remove the black nickel solids.
-
Concentrate the filtrate in vacuo and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.
Protocol 2: Reduction using Borane-Dimethyl Sulfide Complex
-
To a solution of 5-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 - 2.0 eq) dropwise at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow, dropwise addition of 1M HCl.
-
Continue stirring until gas evolution ceases. Basify the mixture with 2M NaOH to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Visual Workflow and Mechanism Diagrams
Caption: Troubleshooting decision tree for the reduction.
Caption: Simplified mechanism of primary vs. secondary amine formation.
References
- Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing).
- Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Wuyi University Journal.
- Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Catalytic hydrogenation of halonitrobenzene compounds.
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
- Reduction of Amides and Nitriles to Amines. Sparkl.
- A Dual Site Catalyst for Mild, Selective Nitrile Reduction. PMC (NIH).
- Catalytic hydrogenation of aromatic halonitro compounds.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Lithium Aluminum Hydride (LiAlH4)
- Nitriles to Amines: LiAlH4 Reduction. JoVE.
- How to prevent secondary amine formation in nitrile reduction?.
- Hydride Reduction. Chad's Prep.
- Amines. NCERT.
- Reduction of nitriles to amines. Química Organica.org.
- Nitrile reduction. Wikipedia.
- Hydrogenation C
- Catalytic Hydrogenation.
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- 16. Hydride Reduction - Chad's Prep® [chadsprep.com]
Technical Support Center: Catalyst Selection for Efficient (5-Bromo-2-chlorophenyl)methanamine Synthesis
Welcome to the technical support center for the synthesis of (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you can achieve high-yield, high-purity synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. The most common synthetic routes involve the reduction of 5-bromo-2-chlorobenzonitrile or the reductive amination of 5-bromo-2-chlorobenzaldehyde. The choice of catalyst is paramount in achieving high selectivity and yield for the desired primary amine while avoiding common pitfalls such as the formation of secondary and tertiary amine impurities or dehalogenation.
This guide provides a comprehensive overview of catalyst selection, detailed troubleshooting protocols, and frequently asked questions to assist you in optimizing your synthetic procedures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing a low yield of the desired primary amine, this compound, with significant amounts of secondary and tertiary amine by-products. What is causing this and how can I improve the selectivity?
A1: The formation of secondary and tertiary amines is a common challenge in the catalytic hydrogenation of nitriles.[2] This occurs because the initially formed primary amine can react with the intermediate imine, which is generated during the reduction of the nitrile. To favor the formation of the primary amine, you should focus on reaction conditions that minimize these side reactions.
Root Cause Analysis and Solutions:
-
Inadequate Suppression of Imine Condensation: The intermediate imine is highly reactive towards the product primary amine.
-
Solution: The most effective strategy is to add ammonia (or ammonium hydroxide) to the reaction mixture.[2] Ammonia competes with the primary amine in reacting with the imine intermediate, thus shifting the equilibrium towards the formation of the primary amine.
-
-
Catalyst Choice: Some catalysts have a higher propensity for promoting the formation of secondary and tertiary amines.
-
Solution: While both Raney Nickel and Palladium on Carbon (Pd/C) are commonly used, Raney Nickel, particularly in the presence of ammonia, is often preferred for its high activity and selectivity in nitrile reductions to primary amines.[2][3][4] Cobalt-based catalysts, such as Raney cobalt, have also shown excellent selectivity for primary amines.[5]
-
-
Reaction Temperature and Pressure: Higher temperatures can sometimes favor the formation of by-products.
-
Solution: Optimize the reaction temperature and hydrogen pressure. Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them as needed to achieve a reasonable reaction rate without compromising selectivity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low primary amine selectivity.
Q2: My reaction is showing incomplete conversion of the starting material, 5-bromo-2-chlorobenzonitrile. How can I drive the reaction to completion?
A2: Incomplete conversion can stem from several factors, including catalyst activity, reaction conditions, and the presence of impurities.[6]
Systematic Troubleshooting Steps:
-
Verify Catalyst Activity: The catalyst may be deactivated or of poor quality.
-
Raney Nickel: Ensure the Raney Nickel is fresh and has been stored properly under water or a suitable solvent to prevent oxidation.[7] Its activity can decrease over time.
-
Pd/C: The catalyst may be poisoned by impurities in the starting material or solvent.
-
Solution: Use a fresh batch of catalyst or increase the catalyst loading. For metal/acid reductions, ensure the metal is finely powdered and activated if necessary.[6]
-
-
Check Hydrogen Supply and Pressure: For catalytic hydrogenation, an adequate supply of hydrogen is crucial.
-
Solution: Ensure your hydrogen source is not depleted and that the reaction vessel is properly sealed to maintain pressure. Purge the reaction vessel with hydrogen multiple times to remove any air.[6]
-
-
Optimize Reaction Time and Temperature: The reaction may simply need more time or energy to go to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[6]
-
-
Purity of Starting Material and Solvents: Impurities can inhibit the catalyst.
-
Solution: Ensure your 5-bromo-2-chlorobenzonitrile and solvents are of high purity.
-
Q3: I am observing dehalogenation (loss of bromine or chlorine) as a side reaction. How can I prevent this?
A3: Dehalogenation is a potential side reaction during the reduction of halogenated aromatic compounds, especially with catalysts like Pd/C.
Strategies to Minimize Dehalogenation:
-
Catalyst Selection: Raney Nickel is generally less prone to causing dehalogenation compared to Pd/C, especially under milder conditions.[8] Nickel boride (Ni₂B), generated in situ from nickel(II) chloride and sodium borohydride, is also reported to be a chemoselective reagent for reducing aromatic nitriles without affecting halo groups.[8]
-
Control of Reaction Conditions:
-
Temperature and Pressure: Use the mildest conditions possible that still allow for a reasonable reaction rate. Lower temperatures and hydrogen pressures can reduce the likelihood of dehalogenation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Use of Additives: In some cases, the addition of a catalyst modifier can suppress dehalogenation. The specific choice of modifier depends on the catalyst and substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is recommended?
A1: There are two main, highly effective routes:
-
Reduction of 5-bromo-2-chlorobenzonitrile: This is the most direct and widely used method.[1] The nitrile can be reduced to the primary amine using either catalytic hydrogenation or chemical reducing agents.
-
Reductive Amination of 5-bromo-2-chlorobenzaldehyde: This is a viable alternative. The aldehyde is reacted with ammonia in the presence of a reducing agent (typically hydrogen and a catalyst) to form the primary amine.[9]
Recommendation: The reduction of 5-bromo-2-chlorobenzonitrile is generally the preferred route due to the commercial availability and stability of the nitrile precursor.
Caption: Primary synthetic routes to this compound.
Q2: How do catalytic hydrogenation and chemical reduction methods for nitrile reduction compare?
A2: Both methods have their advantages and disadvantages. The choice depends on available equipment, scale, and safety considerations.
| Feature | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C with H₂) | Chemical Reduction (e.g., LiAlH₄, BH₃·SMe₂) |
| Reagents | Gaseous hydrogen, heterogeneous catalyst | Stoichiometric hydride reagents |
| Equipment | Requires a pressure-rated reactor (e.g., Parr hydrogenator) | Standard laboratory glassware |
| Workup | Simple filtration to remove the catalyst[6] | Requires careful quenching of excess hydride reagent and aqueous workup[10] |
| Selectivity | Generally good, can be tuned by catalyst choice and additives (e.g., ammonia) | Excellent for nitrile reduction, but LiAlH₄ is highly reactive and less chemoselective[10][11] |
| Safety | Handling of flammable hydrogen gas under pressure; some catalysts like Raney Nickel can be pyrophoric[7] | Hydride reagents are water-reactive and can be pyrophoric; boranes can have unpleasant odors[2] |
| Cost | Catalysts can be recycled, making it cost-effective for larger scales[3] | Stoichiometric reagents can be expensive, especially for large-scale synthesis |
Q3: Can you provide a standard protocol for the synthesis of this compound via catalytic hydrogenation of 5-bromo-2-chlorobenzonitrile?
A3: The following is a representative protocol using Raney Nickel.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
-
Reactor Setup: To a pressure reactor (e.g., a Parr hydrogenator), add 5-bromo-2-chlorobenzonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol containing ammonia (typically a 7N solution in methanol or a specific percentage of ammonium hydroxide).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney Nickel (5-10 wt% of the nitrile). The catalyst is typically supplied as a slurry in water, which should be washed with the reaction solvent before use.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-500 psi, depending on the equipment and desired reaction rate) and begin vigorous stirring.[12]
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for analysis (TLC, GC, or HPLC).
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the filter cake containing Raney Nickel to dry, as it can be pyrophoric.[7] Keep it wet with solvent or water and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or crystallization if necessary.
Q4: What are the safety precautions I should take when working with Raney Nickel and high-pressure hydrogenation?
A4: Safety is of utmost importance.
-
Raney Nickel:
-
It is often pyrophoric in its dry, activated state and must be handled with care.[7]
-
Always keep it covered with a solvent (usually water or the reaction solvent).
-
Avoid contact with air when dry.
-
After the reaction, the filtered catalyst should be quenched carefully, for instance, by slowly adding it to a dilute acid solution.
-
-
High-Pressure Hydrogenation:
-
Use a properly rated and maintained pressure reactor.
-
Ensure the reactor is operated behind a safety shield in a well-ventilated fume hood.
-
Always check for leaks before starting the reaction.
-
Follow standard operating procedures for handling flammable gases under pressure.
-
References
- New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.
- CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Benchchem. (n.d.). 5-Bromo-2-chlorobenzonitrile | 57381-44-9.
- BioOne Complete. (n.d.). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- National Institutes of Health. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Chemguide. (n.d.). reduction of nitriles.
- Grokipedia. (n.d.). Raney nickel.
- Biosynth. (n.d.). 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | FB68055.
- Benchchem. (n.d.). 2-Bromo-5-chlorobenzonitrile | High-Purity Reagent.
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Wikipedia. (n.d.). Raney nickel.
- Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
- ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and....
Sources
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- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Frequently Asked Questions (FAQs): Solvent Effects & Yield Optimization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of (5-Bromo-2-chlorophenyl)methanamine. As a Senior Application Scientist, my goal is to move beyond mere procedural outlines and delve into the causal relationships that govern reaction outcomes. Here, we will dissect the pivotal role of solvents in the reductive amination pathway to this key intermediate, offering field-proven insights to maximize yield and purity.
This section addresses the most common issues encountered during the synthesis of this compound, with a specific focus on the impact of the reaction medium.
Q1: My overall yield is consistently low. What are the primary factors related to the solvent that I should investigate?
Low yields in the reductive amination pathway to this compound often trace back to suboptimal conditions in one of the two core mechanistic steps: imine formation or reduction. The solvent is not a passive medium; it actively influences the kinetics and equilibrium of both stages.
The primary areas to investigate are:
-
Imine Formation Equilibrium: The initial condensation of 5-bromo-2-chlorobenzaldehyde with an ammonia source is a reversible reaction that produces water as a byproduct. If water is not effectively removed, the equilibrium will not favor the imine, leading to a low concentration of the key intermediate for the subsequent reduction step.[1]
-
Solvation of Reactants and Intermediates: The solvent must adequately dissolve the starting aldehyde and the ammonia source. More critically, its polarity and protic/aprotic nature dictate the stability of the charged iminium ion intermediate.
-
Compatibility with the Reducing Agent: The solvent can affect the reactivity of the chosen reducing agent. For example, protic solvents can form hydrogen bonds with hydride reagents, modulating their reactivity.[2][3]
Q2: How does my choice of a protic vs. aprotic solvent affect the initial imine formation?
The choice between a protic (e.g., Methanol, Ethanol) and an aprotic (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) solvent has significant consequences for the imine formation step.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding. This can be beneficial as they can help stabilize the polar transition states involved in the nucleophilic attack of the amine on the carbonyl group.[4] Methanol, in particular, has been identified as an excellent solvent for some reductive aminations due to its ability to promote high rates of imine and Schiff base formation.[4] However, they can also solvate the amine nucleophile, creating a "solvent cage" that can slightly reduce its reactivity.[2][3]
-
Aprotic Solvents (e.g., Toluene, Dichloromethane): These solvents are less interactive with the amine nucleophile. A key advantage of using a non-polar aprotic solvent like toluene is the ability to remove water azeotropically using a Dean-Stark apparatus, which effectively drives the equilibrium towards the imine product. Polar aprotic solvents (e.g., THF, EtOAc) are good general-purpose solvents that effectively dissolve reactants without the strong solvating effects of protic media.[5]
Q3: I am observing significant amounts of 5-bromo-2-chlorobenzyl alcohol as a byproduct. How is this related to my solvent and reducing agent choice?
The formation of the corresponding alcohol is a classic sign of premature reduction of the starting aldehyde. This side reaction becomes dominant when the reducing agent is too reactive or when the imine formation is slow.
Causality:
-
Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the imine.[6][7] This is often a primary cause of low yields of the desired amine.
-
Solvent Influence: The reaction medium can modulate the relative rates of imine formation versus aldehyde reduction. In solvents where imine formation is sluggish, the aldehyde is exposed to the reducing agent for a longer period, increasing the likelihood of alcohol byproduct formation.
Solutions:
-
Switch to a Milder Reducing Agent: The most effective solution is to use a more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[1][7] These reagents are less reactive towards aldehydes and preferentially reduce the protonated imine (the iminium ion), significantly boosting the yield of the desired amine.[8]
-
Optimize pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-6).[1][7] Adding a catalytic amount of acetic acid can accelerate imine formation, thus minimizing the time the aldehyde is available for direct reduction.
-
Two-Step Procedure: Consider a stepwise process. First, form the imine by stirring the aldehyde and amine (perhaps with an acid catalyst and water removal) until TLC analysis shows complete conversion. Then, add the reducing agent in a second step.
Q4: Can the solvent choice lead to other impurities, such as over-alkylation?
Yes, while over-alkylation is more common when using primary or secondary amines as a starting material, it can still be a concern. The product, this compound, is a primary amine and is nucleophilic. It can potentially react with another molecule of the starting aldehyde to form an imine, which is then reduced to the secondary amine impurity, bis((5-bromo-2-chlorophenyl)methyl)amine.
The solvent can influence this by:
-
Concentration Effects: More concentrated solutions can favor bimolecular side reactions like over-alkylation.
-
Reaction Kinetics: Solvents that promote faster reaction rates might exacerbate this issue if the product amine is more nucleophilic than the ammonia source.
To mitigate this, ensure you are using a stoichiometric excess of the ammonia source relative to the aldehyde.
Q5: Chlorinated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are commonly cited. Are there "greener" alternatives that perform well?
Absolutely. There is a strong push in the pharmaceutical and chemical industries to replace environmentally persistent chlorinated solvents.[9] For reductive aminations using borane-based reductants, several greener solvents have been shown to be effective.
A study published in Green Chemistry evaluated alternatives and found that Ethyl Acetate (EtOAc) is a broadly comparable and effective replacement for DCE in sodium triacetoxyborohydride-mediated reductive aminations.[5][10] Other solvents like 2-Methyltetrahydrofuran (2-MeTHF) also show promise.[5][11]
Troubleshooting & Optimization Workflow
When encountering low yields, a systematic approach is crucial. The following workflow provides a logical path for diagnosing and resolving common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Solvent Performance Overview
The following table summarizes the general characteristics and performance of common solvents for the reductive amination to produce this compound.
| Solvent Class | Example(s) | Pros | Cons | Typical Yield Range |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for many substrates; generally inert. | Environmental and health concerns; often require anhydrous conditions. | 70-90% |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good general-purpose solvents; 2-MeTHF is a greener alternative. | Can form peroxides; THF is fully miscible with water, complicating workup. | 65-85% |
| Esters | Ethyl Acetate (EtOAc) | Excellent "green" alternative to DCM/DCE[10]; good solubility; easily removed. | Can be sensitive to strongly basic or acidic conditions (hydrolysis). | 75-95%[10] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Can accelerate imine formation[4]; dissolve polar reagents well. | Can react with some reducing agents; can exchange with acetals if present. | 60-90%[4] |
| Hydrocarbons | Toluene, Hexane | Allows for azeotropic removal of water to drive imine formation. | Poor solubility for polar reagents and salts. | 50-80% |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
This protocol utilizes a preferred "greener" solvent and a mild, selective reducing agent.
Materials:
-
5-Bromo-2-chlorobenzaldehyde
-
Ammonium Acetate (or aqueous Ammonia)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl Acetate (EtOAc), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-chlorobenzaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous Ethyl Acetate (approx. 0.2 M concentration).
-
Add ammonium acetate (2.0-3.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC, observing the consumption of the starting aldehyde.[12]
-
Once imine formation is significant (or complete), add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 6-24 hours, or until TLC analysis indicates the complete consumption of the intermediate imine.[12]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Proceed to Protocol 2 for workup and purification.
Protocol 2: Workup and Purification
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine all organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[12]
References
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- University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Yuan, G., et al. (2018). A remarkable solvent effect on reductive amination of ketones. ResearchGate.
- McCormick, J. P. (2014, May 15). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions [Video]. YouTube.
- Watson, A. J. A., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15, 1159-1165. Royal Society of Chemistry.
- Reddit r/Chempros. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Reddit.
- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.
- St-Onge, M., et al. (2018). Protic additives or impurities promote imine reduction with pinacolborane. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Balla, K., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry: Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
- Request PDF. (2025, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate.
- ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ResearchGate. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?.
- ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society.
- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- Kubyshkin, V., & Budimar, R. (2011). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Journal of Chemical Education, 88(8), 1148-1150.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- El-Gamal, M. I., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Wikipedia. (n.d.). Benzylamine.
- Theopold, K. H., et al. (2019). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
- Le, T. H. D., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central.
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- PubMed. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- PubMed. (2024, May 9). Solvent Effects on the Absorption and Emission Spectra of the 5-amino-1-bromoindolizin-3-ylmethanone Molecule.
- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
- PubMed Central. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- Organic Syntheses. (n.d.). Procedure.
- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine. National Center for Biotechnology Information.
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- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Emulsion Formation During the Workup of (5-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for handling challenging workups involving (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter persistent emulsions during the purification of this and structurally similar compounds. Here, we provide in-depth, experience-driven advice to not only resolve these issues but also to understand the underlying chemical principles to prevent their recurrence.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion, and why is it forming during the workup of my this compound synthesis?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2][3] In the context of your workup, vigorous shaking or stirring of the organic and aqueous layers can cause this dispersion.[2] The stability of this emulsion is often due to the presence of substances that act as emulsifying agents, which can be unreacted starting materials, byproducts, or the product itself.
For this compound, its amphiphilic nature—possessing both a nonpolar aromatic ring and a polar amine group—can contribute to the formation of emulsions. The amine group, particularly under certain pH conditions, can become protonated and interact with the aqueous phase, while the bromochlorophenyl group remains in the organic phase, effectively bridging the two layers and stabilizing the emulsion.
Q2: I've encountered a stubborn emulsion. What are the immediate steps I can take to break it?
When faced with a persistent emulsion, a systematic approach is crucial. The following troubleshooting guide, presented as a workflow, outlines a series of interventions from the simplest to the more involved.
Caption: A workflow for troubleshooting emulsion formation.
Q3: Can you elaborate on the techniques mentioned in the troubleshooting workflow?
Certainly. Below is a detailed explanation of each technique, including the principles behind them and practical considerations.
| Technique | Mechanism of Action | Best For | Cautions |
| Patience | Gravity will eventually cause the denser droplets to settle and coalesce.[1][4] | Mild emulsions where the phases are not intimately mixed. | Time-consuming and may not be effective for highly stable emulsions. |
| Salting Out (Brine/NaCl) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[2][5][6] | Most common emulsions, especially those stabilized by polar interactions. | Highly effective, inexpensive, and introduces minimal contamination. Can increase the density of the aqueous layer, potentially inverting layers if densities are close. |
| pH Adjustment | Changes the charge state of acidic or basic compounds (like amines or soaps), altering their solubility and breaking their stabilizing effect.[1][7][8] | Emulsions caused by acidic/basic byproducts or when using basic washes. | Can be very effective for specific types of emulsions. Risk of product degradation if the target molecule is pH-sensitive. |
| Filtration (Celite®/Glass Wool) | The fine, porous structure of Celite® (diatomaceous earth) can physically break up the emulsified droplets and remove fine solid particles that may be stabilizing the emulsion.[9][10][11] | Emulsions stabilized by fine particulate matter. | Very effective for particulate-stabilized emulsions. Ensure the Celite® pad is properly prepared to avoid it passing into the filtrate.[12] |
| Centrifugation | The applied centrifugal force accelerates the separation of the two phases by density.[1][4] | Small volume, stubborn emulsions. | Highly effective but limited by the capacity of the centrifuge tubes. |
| Solvent Addition | Adding a small amount of a different, less polar organic solvent can alter the overall properties of the organic phase, disrupting the emulsion.[1][2] | When other methods fail. | Can complicate solvent removal later in the process. |
Q4: How does adjusting the pH specifically help in breaking an emulsion with an amine compound?
Amines are basic and will exist in their neutral, more organic-soluble form at higher pH values.[13] Conversely, at acidic pH, they become protonated to form ammonium salts, which are significantly more soluble in the aqueous phase.[14][15]
If your emulsion is occurring during a basic wash (e.g., with sodium bicarbonate), the amine is likely in its neutral state and may be acting as a surfactant. By carefully adding a dilute acid (e.g., 1M HCl), you can protonate the amine, increasing its aqueous solubility and destabilizing the emulsion.[15] Be mindful of the pH, as excessively acidic conditions could potentially degrade your product. Always check the pH of the aqueous layer with pH paper.
Q5: Are there any preventative measures I can take in future experiments to avoid emulsion formation?
Yes, proactive measures can save significant time and effort. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical force.
-
Solvent Choice: Emulsions are more common with chlorinated solvents like dichloromethane (DCM) when extracting a basic solution.[9] If the reaction chemistry allows, consider using a less emulsion-prone solvent like ethyl acetate.
-
Pre-emptive Salting Out: Add brine to the aqueous layer before the extraction.[5] This increases the polarity of the aqueous phase from the outset, discouraging emulsion formation.
-
Solvent Evaporation: If you are working up a reaction performed in a solvent like THF or acetonitrile, which are miscible with water, it is often beneficial to first remove the reaction solvent under reduced pressure. Then, redissolve the residue in your desired extraction solvent before adding the aqueous wash.[9][16]
Step-by-Step Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine (Salting Out)
-
Cease shaking the separatory funnel and allow it to stand for a few minutes.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Carefully add the brine solution in small portions (approximately 10-20% of the total volume) to the separatory funnel.
-
Gently swirl the funnel; do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation. You may need to add more brine incrementally.
-
Once the layers have separated, proceed with the extraction as planned.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with the organic solvent you are using for the extraction.
-
Create a slurry of Celite® in your organic solvent and pour it onto the filter paper under gentle vacuum to form a uniform pad (typically 1-2 cm thick).[12]
-
Carefully pour the entire emulsified mixture through the Celite® pad under vacuum.
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.
-
The filtrate in the collection flask should now consist of two distinct layers.
By understanding the principles of emulsion formation and employing a systematic troubleshooting approach, you can effectively manage and prevent these common workup challenges, leading to improved efficiency and purity in your synthesis of this compound and other valuable compounds.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- Spectro Scientific.
- The Hive. Celite.
- University of Michigan, Department of Chemistry. Celite.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of Rochester, Department of Chemistry. Workup for Removing Amines.
- ResearchGate.
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- ResearchGate. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture.
- YouTube. (2017, March 6). How to Filter through Celite.
- Biolin Scientific. (2024, June 11). How emulsions form and break?.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Temperature Control in the Synthesis of (5-Bromo-2-chlorophenyl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-bromo-2-chlorophenyl)methanamine. Precise temperature control is paramount for achieving high yield and purity of this key intermediate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does temperature play a critical role in each?
A1: The two most common synthetic routes are the reductive amination of 5-bromo-2-chlorobenzaldehyde and the Leuckart reaction. Temperature is a critical parameter in both methods, but it influences the reactions in different ways.
-
Reductive Amination: This method typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with an amine source (e.g., ammonia or an ammonium salt) in the presence of a reducing agent like sodium borohydride (NaBH₄). This reaction is often highly exothermic.[1] Inadequate temperature control can lead to a runaway reaction, decomposition of the reducing agent, and the formation of impurities. The initial imine formation and the subsequent reduction step may have different optimal temperature requirements.
-
Leuckart Reaction: This reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent. It is characterized by its requirement for high temperatures, typically in the range of 120-200°C.[2][3][4] The temperature profile directly impacts the reaction rate, yield, and the formation of byproducts due to thermal decomposition.[5]
Q2: What is the optimal temperature range for the reductive amination of 5-bromo-2-chlorobenzaldehyde with sodium borohydride?
A2: The optimal temperature for reductive amination with sodium borohydride is a multi-stage process. Initially, for the formation of the imine intermediate from 5-bromo-2-chlorobenzaldehyde and an amine source, room temperature is often sufficient.[2][6] For the reduction step with NaBH₄, it is crucial to maintain a low temperature, typically between 0-10°C, during the addition of the reducing agent. This is to control the exothermic reaction and prevent the reduction of the unreacted aldehyde.[7] After the initial reduction, the reaction may be allowed to slowly warm to room temperature or even be gently heated (e.g., to 70°C) to ensure complete conversion.[8]
Q3: Why is the Leuckart reaction performed at such high temperatures, and what are the risks associated with excessive heat?
A3: The Leuckart reaction requires high temperatures to facilitate the decomposition of formamide or ammonium formate into the reactive species (ammonia and formic acid) and to overcome the activation energy of the reaction.[1][3] However, prolonged exposure to excessive temperatures (e.g., above 200°C) can lead to the thermal decomposition of the starting materials and the desired product, resulting in lower yields and the formation of tarry byproducts.[5] Studies have shown that for some substrates, a temperature range of 160-170°C can provide higher yields compared to 190-200°C.[1][9]
Q4: Can microwave irradiation be used to improve the Leuckart reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool for the Leuckart reaction. It can significantly reduce the reaction time from hours to minutes and may lead to improved yields by providing rapid and uniform heating.[1] This can minimize the thermal stress on the molecules and potentially reduce the formation of degradation products.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no yield of this compound in reductive amination. | Premature reduction of the aldehyde: If the temperature is not kept low during the addition of NaBH₄, the reducing agent can react with the starting aldehyde before the imine is formed.[2] | Ensure the reaction mixture is cooled to 0-5°C before the portion-wise addition of sodium borohydride. Allow sufficient time for imine formation at room temperature before introducing the reducing agent.[2] |
| Decomposition of sodium borohydride: NaBH₄ can decompose in acidic conditions or at elevated temperatures, especially in protic solvents.[10] | Maintain a slightly basic pH during the reduction. Use a freshly opened container of NaBH₄ and add it to the reaction mixture at a controlled, low temperature. | |
| Formation of significant amounts of (5-Bromo-2-chlorophenyl)methanol as a byproduct. | Excessive reduction of the aldehyde: This is a strong indicator that the reduction of the aldehyde is competing with the reduction of the imine. This is often due to poor temperature control during the addition of the reducing agent. | Add the reducing agent slowly and in portions while maintaining a low reaction temperature (0-5°C). Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imines over aldehydes.[2] |
| Low yield and tar formation in the Leuckart reaction. | Excessive reaction temperature: Temperatures above the optimal range can lead to the decomposition of the reactants and the product.[5] | Carefully control the reaction temperature using a reliable heating mantle and thermometer. Start with a temperature in the lower end of the recommended range (e.g., 160°C) and optimize based on reaction monitoring (e.g., TLC or HPLC).[1][9] |
| Prolonged reaction time at high temperature: Even at an appropriate temperature, extended heating can lead to degradation.[5] | Monitor the reaction progress closely. Once the reaction is complete, cool the mixture promptly to prevent further decomposition. | |
| Incomplete reaction in the Leuckart reaction. | Insufficient temperature: The Leuckart reaction has a high activation energy and will proceed very slowly or not at all if the temperature is too low.[2][3] | Ensure the reaction temperature is maintained within the recommended range (120-180°C). Use a high-boiling point solvent if necessary to achieve the required temperature. |
Experimental Protocols: Best Practices for Temperature Control
Reductive Amination of 5-Bromo-2-chlorobenzaldehyde
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chlorobenzaldehyde (1.0 eq.) in methanol.
-
Add a solution of ammonium chloride (1.5 eq.) and aqueous ammonia (2.0 eq.) to the aldehyde solution.
-
Stir the mixture at room temperature (20-25°C) for 1-2 hours to facilitate the formation of the imine.
Step 2: Reduction
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
Leuckart Reaction of 5-Bromo-2-chlorobenzaldehyde
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, combine 5-bromo-2-chlorobenzaldehyde (1.0 eq.) and ammonium formate (3.0-4.0 eq.).
-
Heat the mixture with stirring to 160-165°C. It is crucial to monitor the internal temperature closely.
-
Maintain this temperature for 4-6 hours. The progress of the reaction should be monitored periodically.
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the workup to prevent thermal degradation of the product.
Data Summary
| Parameter | Reductive Amination (NaBH₄) | Leuckart Reaction |
| Optimal Temperature Range | Imine formation: 20-25°CReduction: 0-10°C (addition), then warm to RT | 160-180°C |
| Consequences of High Temperature | - Runaway reaction- Decomposition of NaBH₄- Increased formation of (5-Bromo-2-chlorophenyl)methanol | - Product decomposition- Tar formation- Reduced yield |
| Consequences of Low Temperature | - Slow or incomplete imine formation- Slow reduction | - Very slow or no reaction |
Visualizing Temperature Effects
The following diagram illustrates the impact of temperature on the synthesis of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Purification of (5-Bromo-2-chlorophenyl)methanamine
Welcome to the Technical Support Center for the purification of (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges when purifying this key intermediate from its common synthetic precursor, 5-bromo-2-chlorobenzonitrile.
Our approach is rooted in practical, field-tested experience, aiming to explain the causality behind each experimental step to ensure both success and safety in the laboratory.
Introduction: The Synthetic Context
This compound is most commonly synthesized in a laboratory setting via the reduction of 5-bromo-2-chlorobenzonitrile. Powerful hydride reagents, such as Lithium Aluminum Hydride (LAH), are typically employed for this transformation.[1][2] While effective, this route presents specific purification challenges, primarily related to the workup procedure and the separation of the desired primary amine from unreacted starting material and reaction byproducts.
This guide will focus on the purification process following a standard LAH reduction.
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} Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: My reaction mixture turned into an unfilterable, gelatinous grey precipitate after quenching the LAH. What happened and how can I resolve this?
Answer: This is a very common issue when quenching LAH reactions. The gelatinous precipitate consists of aluminum and lithium salts (e.g., Al(OH)₃, LiOH). Its physical nature makes filtration extremely slow and inefficient.
-
Causality: The problem arises from adding water directly to the reaction mixture in an uncontrolled manner. The rapid formation of metal hydroxides creates a fine, highly hydrated precipitate that traps solvent and product.
-
Recommended Solution (Fieser Workup): To obtain a granular, easily filterable precipitate, use the Fieser method.[3] After cooling the reaction mixture to 0 °C, quench by adding reagents sequentially and slowly in the following ratio:
-
For 'X' g of LAH used, add 'X' mL of water.
-
Then, add 'X' mL of 15% (w/v) aqueous NaOH.
-
Finally, add '3X' mL of water. Stir the resulting mixture vigorously for 15-30 minutes at room temperature. You should observe the formation of a white, sandy, or crystalline precipitate that can be easily removed by filtration.
-
-
Troubleshooting: If you have already formed a gel, you can sometimes rescue it by adding a sufficient amount of 15% NaOH solution and stirring for an extended period. Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can also help by chelating the aluminum salts to form a soluble complex.[3]
Q2: I've performed an acid-base extraction, but my final product yield is very low. Where could my product have gone?
Answer: Low yield after an acid-base workup typically points to one of three issues: incomplete extraction, incomplete basification, or emulsion formation.
-
Causality & Solutions:
-
Incomplete Protonation/Extraction: Your amine is basic, but its hydrochloride salt has some solubility in organic solvents. To ensure quantitative transfer to the aqueous layer, you must wash the organic layer multiple times with dilute acid (e.g., 1M HCl). We recommend at least 2-3 washes. Check the pH of the aqueous layer after each wash; it should be distinctly acidic (pH 1-2).
-
Incomplete Basification/Back-Extraction: Before back-extracting the amine into an organic solvent (like Dichloromethane or Ethyl Acetate), the aqueous layer must be made sufficiently basic (pH > 12) to ensure the amine is in its free-base form. Use a strong base like 2-4M NaOH and check the pH with litmus paper or a pH meter. If the pH is not high enough, the amine will remain in the aqueous layer as the protonated salt.
-
Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, trapping your product at the interface. If an emulsion forms, try the following: add a small amount of brine (saturated NaCl solution), gently swirl the funnel instead of shaking, or pass the mixture through a pad of Celite.
-
Q3: My amine product streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I improve this?
Answer: This is a classic problem with amines on silica gel. The slightly acidic nature of silica's silanol groups (Si-OH) leads to strong, non-specific binding with the basic amine.[4] This causes the characteristic "streaking" or tailing, resulting in broad peaks and poor separation.
-
Causality: The lone pair on the amine's nitrogen interacts strongly with acidic sites on the silica surface, leading to slow and uneven elution.
-
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase.[4] Typically, 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) is added to the solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This additive neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
-
Use of Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds. Alternatively, reversed-phase (C18) silica can be used with a suitable mobile phase like Acetonitrile/Water, often with a pH modifier like ammonium hydroxide to ensure the amine is in its neutral form.[4]
-
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Logic diagram for resolving amine tailing on silica gel.
Q4: My final product, which appears as a colorless oil, slowly turns yellow/brown upon storage. Is it decomposing?
Answer: Yes, this is likely due to slow air oxidation. Arylmethylamines, particularly those with electron-rich aromatic rings, can be susceptible to oxidation over time, leading to the formation of colored impurities (often imines or other degradation products).
-
Causality: Atmospheric oxygen can oxidize the amine functionality. This process can be accelerated by exposure to light and trace metal impurities.
-
Solutions:
-
Inert Atmosphere: For long-term storage, store the purified amine under an inert atmosphere (Nitrogen or Argon).
-
Cold and Dark: Store vials in a refrigerator (2-8°C) and protect them from light by using amber vials or wrapping them in aluminum foil.[5]
-
Salt Formation: If the free base is not required for the next step, consider converting it to a more stable hydrochloride salt for storage. This can be done by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The salt will typically precipitate and can be collected by filtration.
-
Experimental Protocols & Data
Protocol 1: Standard Acid-Base Purification from a Crude Reaction Mixture
This protocol assumes the LAH reduction has been performed and carefully quenched.
-
Filtration: Filter the quenched reaction mixture through a pad of Celite to remove the granular aluminum salts. Wash the filter cake thoroughly with the reaction solvent (e.g., THF or Diethyl Ether).
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the oily residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per 1 g of crude). Combine the aqueous (acidic) layers.
-
Wash Neutral Impurities: The initial organic layer contains unreacted nitrile and other neutral impurities. It can be discarded or analyzed for reaction completion.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 4M NaOH solution with swirling until the pH is >12 (check with pH paper). You may observe the free base oiling out.
-
Back-Extraction: Extract the basic aqueous layer with DCM or EtOAc (3 x 10 mL per 1 g of crude). The free amine product will move into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
| Step | Expected Purity (by HPLC Area %) | Common Impurities Present |
| Crude Residue (Post-Quench) | 40-70% | Unreacted Nitrile, Aluminum Salts, Solvents |
| After Acid-Base Extraction | 85-95% | Residual Solvent, Minor Related Amines |
| After Chromatography/Crystallization | >97% | Trace Isomers, trace solvents |
Table 1: Typical Purity Progression During Purification.
Protocol 2: Purity Assessment by HPLC
This method is suitable for monitoring reaction progress and assessing final product purity.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Prep: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile/Water.
References
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL.
- Clark, J. (2015). Reduction of Nitriles.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Sciencemadness Discussion Board. (2011). Reduction of primary amides to amines with lithium aluminum hydride.
- He, W., Zhang, R., & Cai, M. (2017).
- Leyan. (2021). Certificate of Analysis: this compound.
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information.
- Ashenhurst, J. (2025). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
- Collins, S. G., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(9), 3584-3587.
- LibreTexts Chemistry. (2023). Reactivity of Nitriles.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles.
- Organic Syntheses. (n.d.). 6-Chloro-1-hexene.
- The Organic Chemistry Tutor. (2020, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]
- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3071.
- Autech. (2021). HPLC of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS 606144-04-1.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
Sources
Technical Support Center: Optimizing Chromatographic Separation of (5-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for the chromatographic separation of (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, empowering you to tackle even the most challenging separation problems.
Part 1: Understanding the Analyte
This compound is a chiral primary aromatic amine. Its structure presents several key features that influence its chromatographic behavior:
-
Aromatic Rings: The phenyl rings contribute to hydrophobicity, making reversed-phase HPLC a suitable initial approach.
-
Basic Amine Group: The primary amine (methanamine) has a pKa, making its ionization state dependent on the mobile phase pH. This is a critical parameter for controlling retention and peak shape.[1][2]
-
Halogen Substituents: The bromo and chloro groups increase the molecule's hydrophobicity and can offer unique selectivity on certain stationary phases.
-
Chiral Center: The carbon atom to which the amine group is attached is a stereocenter, meaning the compound exists as a pair of enantiomers. Separation of these enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][4]
Part 2: Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the chromatographic analysis of this compound.
Section 2.1: Achiral Reversed-Phase HPLC
Question 1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[1] It is often caused by strong interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[1][5] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak. Here’s a systematic approach to troubleshoot and resolve peak tailing:
1. Optimize Mobile Phase pH: The ionization state of the amine group is crucial. At a pH below the pKa of the amine, it will be protonated and more polar, leading to less retention in reversed-phase. Conversely, at a pH above the pKa, it will be in its free base form and more retained. Operating at a pH that is at least 2 units away from the analyte's pKa ensures a single ionic form, which generally results in better peak shape.[6] For primary aromatic amines, a lower pH (e.g., pH 2.5-3.5) is often a good starting point to protonate the amine and minimize interactions with silanols.
2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible free silanol groups. If you are using an older "Type A" silica column, switching to a "Type B" high-purity silica column can significantly improve peak shape.
3. Employ Mobile Phase Additives:
-
Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.
-
Buffers: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH.[7] Phosphate and acetate buffers are common choices.[2]
4. Reduce Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1][5] To check for overload, inject a 10-fold dilution of your sample. If the peak shape improves, you should reduce your sample concentration or injection volume.
Experimental Protocol: Diagnosing and Mitigating Peak Tailing
-
Determine the pKa of this compound: If not available, use predictive software or analyze a structurally similar compound.
-
Prepare a series of mobile phases with varying pH (e.g., pH 2.5, 3.0, 3.5, 7.0) using a suitable buffer (e.g., 20 mM phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Inject your standard onto a high-purity C18 column and observe the peak shape at each pH.
-
If tailing persists at the optimal pH, add 0.1% TEA to the mobile phase and re-inject.
-
To rule out column overload, prepare and inject a 1:10 dilution of your sample.
-
Compare the chromatograms to identify the conditions that provide the most symmetrical peak.
Question 2: My retention times are drifting. What could be the cause?
Answer:
Retention time drift can be frustrating and can compromise the reliability of your analysis. The most common causes are related to the column and the mobile phase.[8]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase composition. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Instability:
-
Composition Change: If using a multi-component mobile phase, ensure it is well-mixed. If the solvents are volatile, evaporation can alter the composition over time. Prepare fresh mobile phase daily.
-
pH Drift: Inadequately buffered mobile phases can change pH, affecting the retention of ionizable compounds.[5]
-
-
Column Temperature Fluctuations: The column temperature should be controlled using a column oven. Even small changes in ambient temperature can affect retention times.[9]
-
Column Contamination: Over time, contaminants from the sample matrix can build up on the column, altering its chemistry and leading to retention time shifts.[1] Using a guard column and proper sample preparation can mitigate this.
Troubleshooting Workflow for Retention Time Drift
Caption: A step-by-step workflow for troubleshooting retention time drift in HPLC.
Section 2.2: Chiral Separation
Question 3: I need to separate the enantiomers of this compound. Where do I start?
Answer:
Separating enantiomers requires a chiral environment. In HPLC, this is most commonly achieved using a Chiral Stationary Phase (CSP).[4][10] The selection of the appropriate CSP is the most critical step.
1. Chiral Stationary Phase (CSP) Selection: There is no universal CSP, and selection is often empirical. However, for a primary aromatic amine like this compound, polysaccharide-based CSPs are a good starting point.[4] Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) have a broad range of applicability for chiral amines.[3]
2. Mobile Phase Screening: Once you have selected a few candidate CSPs, you will need to screen different mobile phases.
-
Normal Phase: A mixture of a non-polar solvent like n-hexane with a polar modifier like isopropanol or ethanol is a common starting point for polysaccharide CSPs. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or a competitive amine can improve peak shape and resolution.[3]
-
Reversed Phase: Some polysaccharide-based CSPs are also available in a reversed-phase version. Mobile phases typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
3. Method Optimization: Once you achieve some separation, you can optimize it by adjusting:
-
Mobile Phase Composition: Fine-tune the ratio of the polar modifier in normal phase or the organic modifier in reversed phase.
-
Temperature: Temperature can have a significant effect on enantioselectivity.[11] It is worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[11]
Screening Strategy for Chiral Separation
| CSP Type | Mobile Phase System | Typical Modifiers for Basic Analytes |
| Polysaccharide (Cellulose/Amylose) | Normal Phase (n-Hexane/Alcohol) | 0.1% Diethylamine (DEA) or Triethylamine (TEA) |
| Polysaccharide (Cellulose/Amylose) | Reversed Phase (Buffer/Organic) | Formic acid or ammonium acetate in the aqueous phase |
| Macrocyclic Glycopeptide (e.g., Vancomycin) | Reversed Phase (Buffer/Organic) | Acetic acid or ammonium acetate in the aqueous phase |
Section 2.3: Stability and Forced Degradation
Question 4: How do I develop a stability-indicating method for this compound?
Answer:
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[12][13] To develop such a method, you need to perform forced degradation studies.[14][15]
The goal of forced degradation is to generate potential degradation products by subjecting the analyte to various stress conditions. The typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the analyte.
-
Photolytic Degradation: Exposing the analyte to UV and/or visible light.
After subjecting the analyte to these conditions, the resulting solutions are analyzed by HPLC. The chromatographic method must be able to resolve the parent peak from all the degradation product peaks. A photodiode array (PDA) detector is highly recommended for this work as it can be used to assess peak purity.
Workflow for Developing a Stability-Indicating Method
Caption: A workflow diagram for the development of a stability-indicating HPLC method.
Part 3: References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Harde, M. T., et al. Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in. Advances in Bioresearch. 2020;11(5).
-
ResearchGate. Forced degradation study | Download Table. Available from: [Link]
-
MDPI. Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Available from: [Link]
-
Veeprho. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. 2020. Available from: [Link]
-
Tindall, G. W. & Dolan, J. W. Buffer Considerations for LC and LC–MS. LCGC International.
-
Longdom Publishing. Optimizing Chromatographic Methods: Tips for Achieving Reliable Results. Available from: [Link]
-
MedCrave online. Forced degradation studies. 2016. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. 2011.
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? 2015. Available from: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection.
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2019.
-
Ahuja, S. & Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. 2023. Available from: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter -.
-
Phenomenex. Chiral HPLC Separations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. soeagra.com [soeagra.com]
- 13. rjptonline.org [rjptonline.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Stabilizing (5-Bromo-2-chlorophenyl)methanamine in Research Applications
Welcome to the technical support center for (5-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we address common challenges and questions regarding its storage, handling, and stability to ensure the integrity of your experiments and the quality of your research outcomes. Our approach is rooted in established chemical principles and validated analytical practices to provide you with reliable and actionable insights.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
To maintain the long-term purity and stability of this compound, it is imperative to store it under controlled conditions. The primary environmental factors that can induce decomposition are temperature, light, and atmospheric exposure (oxygen and moisture).
Recommended Storage Protocol:
-
Temperature: Refrigerate at 2-8°C. This low temperature significantly reduces the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation. The container should be sealed tightly to prevent moisture ingress.
-
Light: Keep in a dark place, utilizing an amber glass vial or a container that is otherwise shielded from light to prevent photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down reaction kinetics of potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the amine functional group. |
| Light | Dark (Amber Vial) | Protects the compound from light-induced degradation.[1][2][3][4] |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture and oxygen. |
Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?
Based on the chemical structure of this compound, which features a reactive primary benzylamine group, the most probable degradation pathways under typical storage conditions are oxidation and photodegradation.
The primary amine is susceptible to oxidation, which can lead to the formation of the corresponding imine. This imine can then undergo hydrolysis to yield 5-bromo-2-chlorobenzaldehyde . Further oxidation of the aldehyde would result in the formation of 5-bromo-2-chlorobenzoic acid . These transformations are common for benzylamines.[5][6][7]
Caption: Potential degradation pathway of this compound.
Q3: What analytical methods are recommended for assessing the purity of this compound and detecting these degradation products?
A multi-tiered analytical approach is recommended for a comprehensive assessment of purity and to identify any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method using a reversed-phase column (e.g., C18) with UV detection is the gold standard for separating the parent compound from its potential degradation products.[8][9][10][11] The aromatic nature of the parent compound and its likely degradants allows for sensitive detection by UV.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification of unknown peaks in the chromatogram.[12][13] By determining the mass-to-charge ratio of the eluted compounds, it can confirm the presence of expected degradation products or help in the structural elucidation of unexpected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for the structural confirmation of the parent compound and for the identification of impurities if they are present at a sufficient concentration.[14][15][16] Changes in the chemical shifts, particularly of the benzylic protons, can indicate degradation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot issues related to the stability of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution: A typical starting point would be a linear gradient from 95% A to 5% A over 20-30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine purity.
-
The retention times of potential degradation products (aldehyde and carboxylic acid) are expected to be different from the parent amine.
-
References
- Degradation of benzylamines during chlorination and chloramin
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing.
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Crystalline organic nanofiber photosensitizers: exceptional light harvesting and singlet oxygen generation for rapid photooxid
- Development of a Validated Stability Indic
- Forced degradation studies.
- Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450.
- (5-Bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone. SynThink Research Chemicals.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Chih-Hsien Lin,2 Wei-Hsiang Chen,2.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Development of forced degradation and stability indic
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Forced Degrad
- (PDF) Stability Indicating HPLC Method Development: A Review.
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC - PubMed Central.
- Photostability testing theory and practice. Q1 Scientific.
- Photostability Chamber Testing The Stability Of Drugs. [No Source]
- Benzylamine(100-46-9) 1H NMR spectrum. ChemicalBook.
- Proton NMR spectroscopy of asymmetric benzylamines. The long‐range effects of an asymmetric environment. Weizmann Research Portal.
- Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. q1scientific.com [q1scientific.com]
- 4. Photostability Chamber Testing The Stability Of Drugs - [acmasindia.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Crystalline organic nanofiber photosensitizers: exceptional light harvesting and singlet oxygen generation for rapid photooxidation | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Cost Reduction in the Synthesis of (5-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support guide for the synthesis of (5-bromo-2-chlorophenyl)methanamine. This resource is designed for researchers, chemists, and process development professionals seeking to optimize the manufacturing of this key chemical intermediate, with a primary focus on enhancing economic viability without compromising quality or safety. In the landscape of pharmaceutical and agrochemical development, controlling synthesis costs is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this compound, offering troubleshooting advice and cost-effective protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways to this compound, and how do they compare from a cost perspective?
A1: The choice of synthetic route is the most significant factor influencing the final cost. There are three main strategies, each starting from a different commercially available precursor. The selection depends on raw material cost, reagent prices, and the number of synthetic steps.
The diagram below illustrates the most common synthetic routes.
Caption: Key synthetic routes to this compound.
-
Route 1 (Nitrile Reduction): This is often the most direct and industrially preferred route. It starts with the regioselective bromination of inexpensive 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile, which is then reduced to the target amine.[1][2] The cost-effectiveness of this route hinges on the efficiency of the final reduction step.
-
Route 2 (Benzylic Halogenation): This pathway begins with 5-bromo-2-chlorotoluene, which can be synthesized from o-toluidine via bromination and a Sandmeyer reaction.[3][4] The toluene derivative undergoes radical halogenation at the benzylic position, followed by amination. This route involves more steps and potentially hazardous reagents (e.g., for the Sandmeyer reaction), which can increase costs.
-
Route 3 (Amide Reduction): Starting from 2-chlorobenzoic acid, this route involves bromination to 5-bromo-2-chlorobenzoic acid, conversion to the corresponding amide, and subsequent reduction.[5][6] While feasible, the multiple transformations and the use of potent reducing agents for the amide reduction can make this route less economically attractive for large-scale production.
Expert Recommendation: For cost-effective industrial production, Route 1 is generally superior due to its shorter pathway and the availability of low-cost starting materials. The key to maximizing its economic advantage lies in optimizing the nitrile reduction step.
Q2: My nitrile reduction step is inefficient and expensive. Which reduction method for 5-Bromo-2-chlorobenzonitrile is the most cost-effective and scalable?
A2: This is a critical question. The reduction of the nitrile group is pivotal for both yield and cost. While classic reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective, they are expensive and pose significant safety risks on a large scale.[7] Catalytic hydrogenation and alternative chemical reductants offer a much better balance of cost, safety, and efficiency.
| Reduction Method | Reagent / Catalyst | Typical Conditions | Cost-Effectiveness | Safety & Scalability | Key Considerations & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas with catalyst (e.g., Raney Nickel, Pd/C, Iron Pincer Complexes) | Hydrogen pressure, elevated temperature | High (especially with non-noble metal catalysts) | Excellent for scale-up. Requires specialized high-pressure equipment. | Risk of Dehalogenation: Aryl halides can be reduced. Use of selective catalysts (e.g., iron-based) or optimized conditions is crucial.[1] Monitor for impurities like (2-chlorophenyl)methanamine. |
| In-Situ Nickel Boride | Nickel(II) Chloride (NiCl₂) + Sodium Borohydride (NaBH₄) | Ambient temperature, alcoholic solvent (e.g., MeOH) | Very High | Safer than LiAlH₄; generates H₂ in situ. Scalable with good thermal control. | High Chemoselectivity: Excellent at preserving the aryl-halogen bonds.[7] Ensure anhydrous conditions to prevent deactivation of the reagent. The black Ni₂B precipitate must be filtered post-reaction. |
| Ammonia-Borane/TiCl₄ | NH₃BH₃ activated by TiCl₄ | Mild conditions | Moderate | Reagents are relatively stable but require careful handling. | Offers a mild and selective reduction pathway.[1] Stoichiometry of the activator (TiCl₄) is critical for optimal performance. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, often requires reflux | Low | Pyrophoric reagent, highly exothermic quench. Not ideal for large-scale industrial synthesis due to safety and cost. | High Reactivity: Very effective but can lead to side reactions if not strictly controlled. Workup is hazardous and can be complex.[7] |
Expert Recommendation: For a balance of high yield, excellent chemoselectivity, low cost, and operational safety, the in-situ generation of Nickel Boride (Ni₂B) is a superior choice for scaling up the reduction of 5-bromo-2-chlorobenzonitrile.[7]
Q3: I am observing significant isomeric impurities when starting from 2-chlorobenzoic acid. How can I improve the regioselectivity of bromination to reduce purification costs?
A3: This is a common and costly problem. The direct bromination of 2-chlorobenzoic acid can produce a significant amount of the undesired 4-bromo-2-chlorobenzoic acid isomer, which is difficult to separate from the desired 5-bromo product.[5]
Causality: The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. Their competing influences lead to a mixture of products.
Troubleshooting & Cost Reduction Strategy:
A patented method addresses this issue by adding a specific inhibitor to the reaction system.
-
Protocol Insight: By using an N-bromosuccinimide (NBS)/sulfuric acid system and adding a catalytic amount of a reducing sulfur salt like sodium sulfide, potassium sulfide, or sodium sulfite , the formation of the 4-bromo isomer can be significantly suppressed.[6]
-
Mechanism Hypothesis: While the exact mechanism is proprietary, it is theorized that the sulfide/sulfite species may modulate the reactivity of the brominating agent or interact with intermediates to favor substitution at the 5-position.
-
Impact on Cost: This approach can increase the purity of the crude product to over 99.5%, potentially eliminating the need for costly recrystallization or chromatographic purification steps, thereby boosting the effective yield and reducing solvent waste.[6]
Caption: Workflow comparing standard vs. inhibited bromination.
Q4: My catalytic hydrogenation process suffers from dehalogenation. What are the key parameters to control to maintain yield and purity?
A4: Dehalogenation (hydrodebromination or hydrodechlorination) is the primary side reaction during the catalytic hydrogenation of halogenated benzonitriles. It leads to yield loss and generates impurities that are difficult to remove.
Troubleshooting Steps:
-
Catalyst Selection: This is the most critical factor.
-
Avoid Aggressive Catalysts: Palladium on carbon (Pd/C) is notoriously prone to causing dehalogenation. While effective for nitrile reduction, it should be used with extreme caution or replaced.
-
Favor Selective Catalysts: Raney Nickel is often a better choice, showing lower dehalogenation activity.
-
Explore Non-Noble Metal Catalysts: Recent advancements have shown that well-defined iron pincer complexes can effectively reduce the nitrile group while leaving the C-Br and C-Cl bonds completely intact.[1] These catalysts, while specialized, can be highly cost-effective in the long run by maximizing yield and purity.
-
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Higher temperatures promote dehalogenation.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can increase the rate of the side reaction.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common.
-
Additives: In some cases, adding a small amount of a basic reagent (like triethylamine) or a catalyst inhibitor (like morpholine) can selectively poison the catalyst sites responsible for dehalogenation without significantly affecting the nitrile reduction rate.
-
Self-Validating System: Start with a small-scale reaction matrix, varying one parameter at a time (e.g., test three different temperatures at a fixed pressure and catalyst loading). Monitor the reaction mixture by HPLC at regular intervals to track the consumption of starting material and the formation of both the desired product and the dehalogenated impurities. This allows you to identify the optimal, cost-effective process window quickly.
Protocol: Cost-Effective Synthesis via In-Situ Nickel Boride Reduction
This protocol details a highly chemoselective and economical method for reducing 5-bromo-2-chlorobenzonitrile to this compound.
Materials:
-
5-bromo-2-chlorobenzonitrile
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Ammonium Hydroxide (Aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-bromo-2-chlorobenzonitrile (1.0 eq) and Nickel(II) Chloride Hexahydrate (1.1 eq).
-
Dissolution: Add anhydrous methanol to the vessel (approx. 10-15 mL per gram of nitrile) and stir at room temperature (20-25 °C) until all solids are dissolved.
-
Reductant Addition: Cool the green solution to 0-5 °C using an ice bath. Slowly add a solution of Sodium Borohydride (4.0-5.0 eq) in a small amount of water or, if preferred, add solid NaBH₄ portion-wise over 1-2 hours. Caution: This addition is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. The solution will turn black as the Ni₂B catalyst precipitates.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting nitrile spot/peak is no longer detected.
-
Quench & Workup: Decompose the excess borohydride by carefully adding an aqueous solution of ammonium hydroxide. Stir for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake thoroughly with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. To the remaining residue, add water and extract the product with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or salt formation if required.
References
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. Patsnap.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. European Patent Office.
- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase.
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents. Google Patents.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. ResearchGate.
- WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. WIPO.
- Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap. Patsnap.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC - NIH. National Center for Biotechnology Information.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents. Google Patents.
- 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. WIPO.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. Google Patents.
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- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (5-Bromo-2-chlorophenyl)methanamine
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple points for further chemical modification, making it a key intermediate in the development of pharmaceuticals and agrochemicals. For instance, structurally related compounds are crucial intermediates in the synthesis of modern drugs, such as SGLT2 inhibitors used in the treatment of type 2 diabetes[1].
The efficient and scalable synthesis of this primary amine is therefore of significant interest to researchers in both academic and industrial settings. The choice of synthetic strategy can profoundly impact overall yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of four distinct synthetic routes to this compound, grounded in established chemical principles and supported by experimental data. We will explore the causality behind experimental choices, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Overview of Synthetic Strategies
The selection of an ideal synthetic route is a multi-faceted decision. Factors such as the availability of starting materials, reaction scalability, and safety protocols are paramount. Below is a summary of the four routes detailed in this guide.
| Synthetic Route | Key Transformation | Typical Starting Material | Number of Steps (from SM) | Key Advantages | Potential Disadvantages |
| Route 1 | Reductive Amination | 5-Bromo-2-chlorobenzaldehyde | 1 | High yield, one-pot procedure, mild conditions.[2][3] | Requires a specific aldehyde precursor. |
| Route 2 | Nitrile Reduction | 5-Bromo-2-chlorobenzonitrile | 1 | High yield, direct conversion. | Utilizes highly reactive and hazardous reducing agents (e.g., LiAlH₄).[4] |
| Route 3 | Gabriel Synthesis | 5-Bromo-2-chlorobenzyl bromide | 2 | Exclusively produces primary amines, avoiding over-alkylation.[5][6] | Two-step process, potentially harsh deprotection conditions.[6][7] |
| Route 4 | Hofmann Rearrangement | 2-(5-Bromo-2-chlorophenyl)acetamide | 1 | Utilizes readily available reagents. | Multi-step preparation of the starting amide, loss of a carbon atom.[8][9] |
Route 1: Reductive Amination of 5-Bromo-2-chlorobenzaldehyde
This route represents one of the most direct and efficient methods for synthesizing primary benzylamines. It involves the reaction of an aldehyde with an amine source, followed by the in-situ reduction of the resulting imine intermediate.
Reaction Scheme
Principle and Mechanistic Insights
Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[3] The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form an imine. The acid catalyzes both the initial nucleophilic attack and the subsequent dehydration step.
-
Reduction: A reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to form the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[10] This selectivity allows the entire process to be conducted in a single reaction vessel ("one-pot"), which is highly advantageous for operational simplicity and time efficiency.
Experimental Protocol
Materials:
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-2-chlorobenzaldehyde (1.0 eq) in DCE, add ammonium acetate (5.0-10.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension. It is crucial to control the addition rate to manage any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Process Analysis
-
Advantages: This one-pot procedure is highly efficient, often providing high yields of the desired primary amine with good purity. The use of NaBH(OAc)₃ offers excellent functional group tolerance and avoids the use of more hazardous reducing agents.[10] The starting aldehyde is commercially available[13][14][15].
-
Disadvantages: The cost of the starting aldehyde and the reducing agent may be a consideration for large-scale synthesis. The reaction may require extended reaction times for complete conversion.
Workflow Diagram
Caption: Workflow for Reductive Amination.
Route 2: Reduction of 5-Bromo-2-chlorobenzonitrile
This approach utilizes a nitrile as the precursor to the primary amine. The reduction of the nitrile group is a robust and fundamental transformation in organic synthesis.
Reaction Scheme
Principle and Mechanistic Insights
The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine using strong hydride-donating reagents or catalytic hydrogenation.[4] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine species. An acidic workup is required to protonate the resulting amino-aluminate complex and liberate the free amine. Due to the high reactivity of LiAlH₄, the reaction must be carried out under strictly anhydrous conditions.
Experimental Protocol
Materials:
-
5-Bromo-2-chlorobenzonitrile (synthesis described in patent CN113321577A[16])
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid (H₂SO₄) or Rochelle's salt solution
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Carefully add LiAlH₄ (1.5-2.0 eq) to a flask containing anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-Bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and quench it with extreme caution. This is a critical step due to the violent reaction of excess LiAlH₄ with water. A common and safer procedure is the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Stir the resulting mixture vigorously for 15-30 minutes until a white precipitate forms.
-
Filter the solid salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved if necessary.
Process Analysis
-
Advantages: This route provides a direct conversion to the desired amine in high yield. The starting nitrile can be prepared from the relatively inexpensive 2-chlorobenzonitrile.[16]
-
Disadvantages: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent that requires careful handling and strictly anhydrous conditions, making it less suitable for large-scale industrial processes. The quenching step is particularly hazardous and must be performed with extreme care. Alternative reducing agents like diisopropylaminoborane have been explored for nitrile reductions under milder conditions.[17]
Workflow Diagram
Caption: Workflow for Nitrile Reduction.
Route 3: Gabriel Synthesis from 5-Bromo-2-chlorobenzyl Bromide
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines from alkyl halides. Its primary advantage is the prevention of over-alkylation, a common side reaction in direct alkylations of ammonia.[6]
Reaction Scheme
Principle and Mechanistic Insights
This two-step process utilizes phthalimide as an ammonia surrogate.[18]
-
N-Alkylation: Potassium phthalimide, a non-basic nitrogen nucleophile, reacts with a primary alkyl halide (in this case, 5-bromo-2-chlorobenzyl bromide) via an Sₙ2 reaction. The bulky phthalimide group prevents the product, an N-alkylphthalimide, from reacting further.
-
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. While traditional methods used harsh acidic or basic hydrolysis[7], the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol, is now standard.[6] Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide byproduct and liberating the desired primary amine under milder, often neutral conditions.[19]
Experimental Protocol
Step A: N-Alkylation
-
Dissolve 5-bromo-2-chlorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the N-alkylphthalimide product.
-
Filter the solid, wash with water, and dry to obtain the intermediate.
Step B: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the N-(5-bromo-2-chlorobenzyl)phthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to dissolve the product amine and ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide solid and wash it with cold ethanol.
-
Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with NaOH to pH > 12 and extract the liberated free amine with diethyl ether or DCM (3x).
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.
Process Analysis
-
Advantages: The primary benefit is the clean formation of the primary amine, completely avoiding the secondary and tertiary amine byproducts that often plague direct alkylation methods.[5] The reaction is generally robust and high-yielding.
-
Disadvantages: This is a two-step process. The deprotection step can sometimes be challenging, and the separation of the product from the phthalhydrazide byproduct can be difficult.[6] The synthesis of the starting benzyl bromide from the corresponding toluene adds an extra step to the overall sequence.
Workflow Diagram
Caption: Workflow for Gabriel Synthesis.
Route 4: Hofmann Rearrangement of 2-(5-Bromo-2-chlorophenyl)acetamide
The Hofmann rearrangement is a classic name reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9]
Reaction Scheme
Principle and Mechanistic Insights
This reaction proceeds through a fascinating intramolecular rearrangement.[20]
-
N-Bromination: In the presence of a base (e.g., NaOH), bromine reacts with the primary amide to form an N-bromoamide.
-
Deprotonation: The base removes the remaining acidic proton from the nitrogen to form an unstable N-bromoamide anion.
-
Rearrangement: This anion undergoes a concerted rearrangement. The aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate. This is the key carbon-carbon bond breaking and nitrogen-carbon bond forming step.
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine.[9]
This method is particularly useful for synthesizing amines where the corresponding amide is readily accessible from a carboxylic acid.
Experimental Protocol
Materials:
-
2-(5-Bromo-2-chlorophenyl)acetamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice
Procedure:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq) to a cold (0-5 °C) aqueous solution of NaOH (4.0 eq).
-
In a separate flask, dissolve 2-(5-Bromo-2-chlorophenyl)acetamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or water) and cool it in an ice bath.
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-70 °C for approximately 1 hour to drive the rearrangement and hydrolysis to completion.
-
Cool the mixture and extract the product amine with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product. Purify as needed.
Process Analysis
-
Advantages: The reaction uses common and inexpensive reagents. It is a well-established and reliable transformation.[21]
-
Disadvantages: The overall route is longer, as it requires the synthesis of the starting acetamide, which is typically prepared from the corresponding phenylacetic acid. This acid itself requires a multi-step synthesis. The reaction involves the loss of a carbon atom as CO₂, which can be inefficient from an atom economy perspective. Handling elemental bromine requires significant safety precautions.
Workflow Diagram
Caption: Workflow for Hofmann Rearrangement.
Conclusion and Recommendations
Each of the four synthetic routes to this compound offers a unique set of advantages and challenges.
-
For laboratory-scale synthesis where efficiency and operational simplicity are key, Route 1 (Reductive Amination) is highly recommended. Its one-pot nature and the use of mild, selective reagents make it an attractive choice, provided the starting aldehyde is readily available.
-
Route 2 (Nitrile Reduction) is a powerful alternative, especially if the corresponding nitrile can be synthesized economically. However, the hazardous nature of LiAlH₄ necessitates stringent safety controls, making it more suitable for experienced chemists in a well-equipped laboratory.
-
Route 3 (Gabriel Synthesis) remains the gold standard for producing a primary amine with exceptional purity, free from over-alkylation byproducts. It is an excellent choice when the final product's purity is of the utmost importance, despite being a two-step process.
-
Route 4 (Hofmann Rearrangement) is mechanistically elegant but is often less practical due to the longer overall sequence required to prepare the starting amide and its lower atom economy. It is best considered when the corresponding phenylacetamide is a readily available starting material.
Ultimately, the optimal choice will depend on the specific project goals, including scale, budget, available equipment, and the desired purity of the final product. This guide provides the foundational data and expert analysis to empower researchers to make an informed and strategic decision.
References
- Slideshare. (n.d.). Hofman rearrangement. [Link]
- PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]
- Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]
- Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]
- Wikipedia. (n.d.). Hofmann rearrangement. [Link]
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E, 65(12), o3029. [Link]
- Wikipedia. (n.d.). Gabriel synthesis. [Link]
- Deepa, G. (n.d.). CHAPTER 13 Hofmann Rearrangement. [Link]
- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. [Link]
- Thomas, S., & Collins, B. D. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 2274–2276. [Link]
- Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chlorobenzaldehyde.
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5- chloro-4 '-ethoxy diphenyl methane.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Watson International. (n.d.). 5-Bromo-2-chlorobenzaldehyde CAS 189628-37-3. [Link]
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Chemguide. (n.d.). Reduction of nitriles. [Link]
- Myers, A. (n.d.).
- Scribd. (n.d.). 5 Synthetic Routes. [Link]
- Technical Disclosure Commons. (2025). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-benzimidazol-3-ium or a salt thereof. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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A Comparative Guide to Catalysts for the Synthesis of (5-Bromo-2-chlorophenyl)methanamine
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a halogenated phenyl ring attached to an aminomethyl group, is of significant interest to researchers in drug discovery and development. The efficient and selective synthesis of this primary amine is therefore a critical aspect of the overall synthetic route of more complex target molecules.
The most common and practical approach to synthesize this compound is through the reduction of its corresponding nitrile precursor, 2-chloro-5-bromobenzonitrile. The choice of catalyst for this transformation is paramount, as it dictates the reaction's efficiency, selectivity, and overall viability. A major challenge in this synthesis is the potential for dehalogenation, where the bromine and chlorine substituents on the aromatic ring are reductively cleaved, leading to undesired byproducts.
This guide provides an in-depth comparative study of three major classes of catalysts employed for the synthesis of this compound: Raney® Nickel, Palladium-based catalysts, and Borane reagents. We will delve into the performance of each catalytic system, supported by experimental data, and provide detailed protocols to aid researchers in their synthetic endeavors.
Synthetic Pathway Overview
The primary transformation discussed in this guide is the reduction of the nitrile functionality of 2-chloro-5-bromobenzonitrile to a primary amine. This reaction is a cornerstone of synthetic organic chemistry for the preparation of primary amines.[1]
Figure 1: General synthesis pathway for this compound.
I. Raney® Nickel: The Workhorse Catalyst
Raney® Nickel, a spongy, highly porous form of nickel-aluminium alloy, has long been a staple in industrial and laboratory-scale hydrogenations.[2] It is renowned for its high catalytic activity and cost-effectiveness in the reduction of a wide array of functional groups, including nitriles.[3]
Performance and Selectivity
Raney® Nickel is a highly active catalyst for nitrile reduction and can be employed under various hydrogen pressures and temperatures.[4] A key advantage of Raney® Nickel is its relatively lower cost compared to precious metal catalysts. However, a significant consideration, particularly with halogenated substrates like 2-chloro-5-bromobenzonitrile, is the potential for hydrodehalogenation. This side reaction can lead to the formation of de-brominated, de-chlorinated, or both de-halogenated amine byproducts, reducing the overall yield of the desired product.
The selectivity of Raney® Nickel can be influenced by reaction conditions such as temperature, pressure, and the presence of additives. For instance, the use of ammonia in the reaction mixture can help suppress the formation of secondary and tertiary amines, which can arise from the reaction of the intermediate imine with the product amine.[5]
Experimental Data
| Catalyst | Substrate | Temp. (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |
| Raney® Ni | 2,4-Dichlorobenzonitrile | 25 | N/A (with KBH4) | 5 | 99 | [6] |
| Raney® Ni | Benzonitrile | 85 | 220 | - | 99 (selectivity) | [5] |
Experimental Protocol: Raney® Nickel Catalyzed Reduction
This protocol is a representative procedure for the reduction of an aromatic nitrile using Raney® Nickel and can be adapted for 2-chloro-5-bromobenzonitrile.
Materials:
-
2-chloro-5-bromobenzonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
Procedure:
-
Carefully wash the Raney® Nickel slurry (e.g., 5 g) with anhydrous ethanol three times to remove water.
-
In a suitable pressure reactor, add the washed Raney® Nickel to a solution of 2-chloro-5-bromobenzonitrile (e.g., 10 mmol) in anhydrous ethanol (50 mL).
-
Add a solution of ammonia in methanol (e.g., 5 mL of 7N solution) to the reaction mixture.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Figure 2: Experimental workflow for Raney® Nickel catalyzed reduction.
II. Palladium Catalysts: Precision and Selectivity
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used in hydrogenation reactions due to their high activity and, in many cases, superior selectivity compared to other catalysts.[7]
Performance and Selectivity
Palladium catalysts are generally highly effective for the reduction of nitriles to primary amines. A key advantage of palladium catalysts is their potential for higher chemoselectivity, particularly in preserving sensitive functional groups like aryl halides.[8][9] However, dehalogenation can still occur, especially with more reactive halogens like bromine and under harsher reaction conditions (higher temperature and pressure). The choice of solvent and additives can significantly impact the selectivity. For instance, the use of acidic additives can sometimes suppress hydrodehalogenation.[10]
Experimental Data
The following table presents data for the reduction of benzonitrile, which serves as a model for the reactivity of the nitrile group under palladium catalysis.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Selectivity to Primary Amine (%) | Reference |
| 5% Pd/C | Benzonitrile | 60 | 4 | - | >90 | [10] |
| 10% Pd/C | Benzonitrile | 30 | 6 | 13 | 54 | [5] |
Experimental Protocol: Palladium on Carbon Catalyzed Hydrogenation
This protocol provides a general procedure for the hydrogenation of an aromatic nitrile using Pd/C.
Materials:
-
2-chloro-5-bromobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Hydrogenation balloon or Parr apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 10% Pd/C (e.g., 5-10 mol%).
-
Add a solution of 2-chloro-5-bromobenzonitrile (e.g., 5 mmol) in methanol or ethanol (25 mL).
-
Seal the flask with a septum and purge with nitrogen gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified as needed.
Figure 3: Experimental workflow for Pd/C catalyzed hydrogenation.
III. Borane Reagents: Mild and Chemoselective Reduction
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), offer a powerful and often highly chemoselective method for the reduction of nitriles.[11] These reagents are typically used in stoichiometric amounts, but catalytic versions are also known.
Performance and Selectivity
Borane reagents are known for their ability to reduce nitriles to primary amines under mild conditions, often at room temperature. A significant advantage of borane-based reductions is the generally high chemoselectivity observed, with many other functional groups remaining intact. This makes them particularly attractive for substrates with sensitive functionalities, such as the halogen atoms in 2-chloro-5-bromobenzonitrile. The reduction proceeds via the formation of an amine-borane complex, which is then hydrolyzed during the work-up to liberate the free amine.
Experimental Data
The following table provides an example of the reduction of a halogenated benzonitrile using a borane reagent, highlighting the excellent yield achievable under mild conditions.
| Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BH₂N(iPr)₂ / cat. LiBH₄ | 2,4-Dichlorobenzonitrile | 25 | 5 | 99 | [6] |
Experimental Protocol: Borane Reduction
This protocol describes a general procedure for the reduction of an aromatic nitrile using a borane reagent.
Materials:
-
2-chloro-5-bromobenzonitrile
-
Borane-tetrahydrofuran solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (e.g., 3 M)
-
Sodium hydroxide solution (e.g., 3 M)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-5-bromobenzonitrile (e.g., 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (e.g., 30 mL, 30 mmol, 3 equivalents) to the stirred solution via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of 3 M HCl to hydrolyze the intermediate amine-borane complex. Caution: Hydrogen gas is evolved during this step.
-
Stir the mixture at room temperature for 1 hour.
-
Basify the mixture by the addition of 3 M NaOH solution until the pH is > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by standard methods.
Figure 4: Experimental workflow for borane reduction.
Comparative Analysis and Conclusion
The choice of catalyst for the synthesis of this compound from 2-chloro-5-bromobenzonitrile is a critical decision that balances cost, activity, and selectivity.
-
Raney® Nickel stands out as a cost-effective and highly active catalyst, making it suitable for large-scale production. However, its propensity for causing hydrodehalogenation requires careful optimization of reaction conditions to maximize the yield of the desired product.
-
Palladium catalysts , particularly Pd/C, offer a good balance of high activity and improved chemoselectivity. They are often the preferred choice for laboratory-scale synthesis where preserving the halogen substituents is crucial. While generally more selective than Raney® Nickel, dehalogenation can still be a competing reaction, especially under forcing conditions.
-
Borane reagents excel in terms of mild reaction conditions and high chemoselectivity, often providing the cleanest conversion with minimal dehalogenation. The main drawback is the need for stoichiometric quantities of the reagent and a hydrolytic work-up, which may be less desirable for large-scale industrial processes.
Ultimately, the optimal catalyst depends on the specific requirements of the synthesis, including the scale of the reaction, cost considerations, and the tolerance for potential byproducts. For high-purity laboratory synthesis, palladium or borane-based methods are often favored. For cost-effective, large-scale production, a well-optimized Raney® Nickel process may be the most viable option.
References
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970. [Link]
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison. Selective reduction of olefins and acetylenes. Organic letters, 8(15), 3279–3281. [Link]
- Organic Syntheses Procedure. (n.d.). Hydrogen.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (n.d.). ResearchGate.
- Organic Chemistry Portal. (n.d.). Borane Reagents.
- Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2010). PubMed.
- Organic Chemistry Portal. (n.d.). Hydrogen.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of (5-Bromo-2-chlorophenyl)methanamine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible results. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of (5-Bromo-2-chlorophenyl)methanamine, a halogenated benzylamine derivative. In the absence of readily available reference spectra, this document serves as a roadmap for de novo structural confirmation, emphasizing a multi-faceted analytical approach. We will explore the expected outcomes from core spectroscopic methods and introduce alternative techniques for absolute structure determination.
The Analytical Challenge: Beyond Simple Confirmation
Confirming the structure of a molecule like this compound is not merely about matching a spectrum to a database entry. It is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle. The presence of bromine and chlorine isotopes, the substitution pattern on the aromatic ring, and the benzylic amine moiety all present distinct spectroscopic signatures that must be carefully interpreted. This guide will walk you through the logic of experimental design and data interpretation, empowering you to confidently characterize this and similar molecules.
An Integrated Approach to Structural Elucidation
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the primary toolkit. However, for absolute and unambiguous confirmation, especially for novel compounds, techniques like X-ray Crystallography and Elemental Analysis are invaluable.
Caption: An integrated workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we expect to see signals in the aromatic and aliphatic regions. Online prediction tools can provide a reasonable estimate of the expected chemical shifts.[3][4][5][6]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₂- (Benzylic) | ~3.8 - 4.0 | Singlet (s) | 2H |
| -NH₂ (Amine) | ~1.5 - 2.5 (broad) | Singlet (s, broad) | 2H |
| Ar-H (H-6) | ~7.4 - 7.5 | Doublet (d) | 1H |
| Ar-H (H-4) | ~7.2 - 7.3 | Doublet of doublets (dd) | 1H |
| Ar-H (H-3) | ~7.1 - 7.2 | Doublet (d) | 1H |
Rationale for Predictions:
-
The benzylic protons (-CH₂) are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. With no adjacent protons, the signal should be a singlet.
-
The amine protons (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can vary with solvent and concentration.
-
The aromatic protons are in a complex splitting environment due to the substitution pattern. The distinct electronic environments created by the chloro and bromo substituents will result in three unique aromatic signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[7][8] Online prediction tools can estimate the chemical shifts for each carbon atom.[9][10][11][12]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₂- (Benzylic) | ~45 - 50 |
| C1 (C-Cl) | ~132 - 135 |
| C2 (C-Br) | ~120 - 123 |
| C3 | ~130 - 133 |
| C4 | ~128 - 131 |
| C5 (C-CH₂NH₂) | ~140 - 143 |
| C6 | ~125 - 128 |
Rationale for Predictions:
-
The benzylic carbon (-CH₂) will appear in the aliphatic region.
-
The aromatic carbons will be in the downfield region (120-145 ppm). The carbons directly attached to the electronegative halogens (C1 and C2) will be significantly influenced. The quaternary carbon attached to the aminomethyl group (C5) is expected to be the most downfield among the aromatic carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[13]
Expected Mass Spectrum
For this compound (C₇H₇BrClN), the key features to look for are:
-
Molecular Ion (M⁺): Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster would be at m/z 219, 221, and 223.
-
Fragmentation Pattern: Electron impact (EI) ionization will likely cause fragmentation.[14][15] A primary fragmentation would be the loss of the amine group or cleavage of the benzylic C-C bond.[16][17]
Table of Expected Isotopic Peaks for the Molecular Ion:
| Isotopes | m/z (nominal) | Relative Abundance |
| ⁷⁹Br, ³⁵Cl | 219 | High |
| ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 221 | Highest |
| ⁸¹Br, ³⁷Cl | 223 | Moderate |
Rationale for Predictions:
-
The isotopic pattern is a definitive signature for the presence of bromine and chlorine in the molecule.
-
A common fragmentation for benzylamines is the loss of an amino radical (•NH₂) to form a stable benzyl cation, or cleavage to form the aminomethyl cation [CH₂NH₂]⁺ at m/z 30.
Sources
- 1. omicsonline.org [omicsonline.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
purity assessment of (5-Bromo-2-chlorophenyl)methanamine by different analytical techniques
A Comparative Guide to the Purity Assessment of (5-Bromo-2-chlorophenyl)methanamine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This compound, a substituted benzylamine, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its impurity profile can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of key analytical techniques for assessing the purity of this compound, grounded in established scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the content and qualification of impurities in new drug substances, underscoring the need for robust analytical characterization.[1][2] Impurities are broadly classified as organic, inorganic, or residual solvents, each requiring specific analytical strategies for detection and quantification.[3][4] This guide will focus on the orthogonal techniques necessary to build a comprehensive purity profile for this compound, ensuring its suitability for its intended use.
The Imperative of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations. A robust purity assessment, therefore, relies on an integrated approach, combining high-resolution separation techniques with definitive spectroscopic methods. This "orthogonal" strategy—using methods with different principles of separation or detection—ensures that impurities missed by one technique are detected by another. For a halogenated and functionalized molecule like this compound, a combination of chromatography, mass spectrometry, NMR spectroscopy, and elemental analysis is essential for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the premier technique for quantifying the purity of non-volatile and thermally labile compounds like substituted benzylamines.[5][6] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For purity analysis, the result is typically expressed as "Area % Purity," where the area of the main peak is compared to the total area of all detected peaks.
Expertise & Causality in Method Design
The choice of a C18 reversed-phase column is deliberate; its nonpolar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like our target analyte. The mobile phase, a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol), is optimized to achieve good peak shape and resolution.[7][8] The acidic modifier (formic acid) is crucial as it protonates the primary amine group of the analyte, reducing peak tailing and improving chromatographic performance. UV detection is selected due to the strong chromophore (the substituted benzene ring) present in the molecule, which absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC H-Class) equipped with a UV-Vis or Diode Array Detector (DAD) is used.[5][7]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram. The identification of specific impurities requires comparison with synthesized or isolated reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or side-products.[9][10] The compound is first vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification.[11]
Expertise & Causality in Method Design
The primary amine in this compound can sometimes interact with the GC column, leading to poor peak shape. While derivatization can mitigate this, a direct injection on a suitable column is often sufficient for purity screening.[12] Electron Ionization (EI) is the standard ionization method as it creates reproducible fragmentation patterns that can be compared against extensive spectral libraries (e.g., NIST) for confident impurity identification.[5] The oven temperature program is designed to start at a low temperature to resolve volatile impurities and then ramp up to elute the main, higher-boiling point analyte.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS).[5]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent like Dichloromethane or Methanol.
-
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
-
-
Data Analysis: Purity is estimated from the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by matching their fragmentation patterns against a mass spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for structural elucidation and can provide a highly accurate measure of purity.[13][14] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For purity assessment, quantitative NMR (qNMR) compares the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Expertise & Causality in Method Design
¹H NMR is the primary experiment for purity assessment because it is highly sensitive and relatively fast.[15] The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals. For qNMR, an internal standard is chosen that has a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices. This technique provides a "mass balance" purity, which is orthogonal to the area % purity obtained from chromatography.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: An NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation (for qNMR):
-
Accurately weigh ~15-20 mg of this compound.
-
Accurately weigh ~10-15 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both components completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.
-
¹³C NMR & 2D NMR (COSY, HSQC): These are performed on a pure sample (without standard) for structural confirmation and identification of any significant impurities.[16]
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a compound.[17] This data is used to verify that the empirical formula of the synthesized material matches the theoretical formula, providing a measure of the absolute purity of the bulk material.[18][19]
Expertise & Causality in Method Design
This is a destructive technique where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The measured percentages are then compared to the theoretical percentages calculated from the molecular formula (C₇H₇BrClN). A close match (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the correct compound and is free from significant amounts of impurities that would alter the elemental ratios.[20]
Data Interpretation
-
Calculate Theoretical Percentages for C₇H₇BrClN (MW = 220.50 g/mol ):
-
%C = (7 * 12.01) / 220.50 * 100 = 38.12%
-
%H = (7 * 1.01) / 220.50 * 100 = 3.20%
-
%N = (1 * 14.01) / 220.50 * 100 = 6.35%
-
-
Perform Experimental Analysis: Obtain the experimental %C, %H, and %N values.
-
Compare Results: The deviation between experimental and theoretical values should be within the acceptable limit of ±0.4%.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 20. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to the Synthetic Utility of (5-Bromo-2-chlorophenyl)methanamine: A Comparison with Other Benzylamine Derivatives
Introduction: The Benzylamine Scaffold in Modern Synthesis
Benzylamine and its derivatives are foundational building blocks in contemporary organic synthesis, prized for their versatile reactivity. They serve as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthetic utility of a benzylamine derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electronic properties and provide specific reactive handles, thereby dictating the molecule's role in complex synthetic strategies. This guide provides an in-depth comparison of (5-Bromo-2-chlorophenyl)methanamine with other benzylamine derivatives, focusing on its unique advantages in regioselective synthesis and the construction of complex molecular architectures.
Section 1: The Unique Profile of this compound
This compound is a dihalogenated benzylamine that offers a distinct tactical advantage over simpler derivatives. Its structure is characterized by:
-
An Ortho-Chloro Substituent: The chlorine atom at the C2 position sterically influences the aminomethyl group and electronically withdraws electron density, affecting the nucleophilicity of the amine.
-
A Para-Bromo Substituent: The bromine atom at the C5 position provides a highly valuable reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions.
-
Differential Halogen Reactivity: The key feature of this molecule is the presence of two different halogens. In palladium-catalyzed reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[3] This intrinsic difference allows for selective functionalization at the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.
This built-in orthogonality makes this compound a superior building block for sequential, multi-step syntheses where precise control over reactivity is paramount.
Section 2: Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 5-bromo-2-chlorobenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to the corresponding benzonitrile, followed by reduction.
Experimental Protocol: Synthesis via 5-Bromo-2-chlorobenzonitrile
Step 1: Synthesis of 5-Bromo-2-chlorobenzamide
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq).
-
Stir vigorously for 1 hour, then extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-chlorobenzamide.
Step 2: Dehydration to 5-Bromo-2-chlorobenzonitrile
-
To a solution of 5-bromo-2-chlorobenzamide (1.0 eq) in a suitable solvent like DMF, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-bromo-2-chlorobenzonitrile.
Step 3: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or borane-THF complex (BH₃·THF, 2.0 eq).
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Section 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of this compound is demonstrated in palladium-catalyzed cross-coupling reactions, where the C-Br bond can be selectively functionalized.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] The higher reactivity of the C-Br bond allows for the selective coupling of an arylboronic acid at the C5 position of this compound under conditions that leave the C-Cl bond untouched. This is a significant advantage over dichlorinated or dibrominated benzylamines where selective monocoupling can be challenging.
Table 1: Comparison of Benzylamine Derivatives in a Selective Suzuki-Miyaura Coupling
| Benzylamine Derivative | Halogen Reactivity | Typical Conditions | Selectivity | Yield (Monocoupling) |
| This compound | C-Br >> C-Cl | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | High for C-Br site | >90% |
| 2,5-Dibromobenzylamine | C-Br ≈ C-Br | Standard conditions | Poor, mixture of mono- and di-coupled products | Variable |
| 2,5-Dichlorobenzylamine | C-Cl (less reactive) | Harsher conditions (e.g., Pd(OAc)₂, SPhos, 110 °C) | Poor, mixture of products | Lower |
| 4-Bromobenzylamine | Single reactive site | Standard conditions | N/A | High |
Data synthesized from general principles of cross-coupling reactivity.[3][5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 5-aryl-2-chlorobenzylamine derivative.
This selective functionalization provides a clear advantage, enabling the synthesis of complex, differentially substituted biaryl structures that are valuable in medicinal chemistry.
Section 4: Applications in Heterocyclic Synthesis
The aminomethyl group, in concert with the halogen substituents, makes this compound a potent precursor for various heterocyclic systems. The amine can act as a nucleophile in intramolecular cyclization reactions after the halogen has been suitably functionalized.
Synthesis of Dihydroquinazolines
For example, after an initial N-acylation or N-arylation, the molecule can be subjected to a second cross-coupling reaction (e.g., Buchwald-Hartwig amination at the chloro- position) followed by cyclization to form dihydroquinazoline cores, which are prevalent in bioactive molecules.[6]
This stepwise approach, enabled by the differential reactivity of the halogens, is more controlled than attempting similar transformations on benzylamines with identical or no halogen substituents. For instance, starting with an unsubstituted benzylamine would require a C-H activation strategy, which often suffers from issues with regioselectivity.[7]
Conclusion: A Strategic Choice for Complex Synthesis
This compound is a highly valuable and strategic building block in organic synthesis. Its key advantage lies in the predictable and selective reactivity of its two distinct halogen atoms. This allows for a programmed, stepwise functionalization that is difficult to achieve with other benzylamine derivatives.
Summary of Comparison:
-
vs. Unsubstituted Benzylamine: Offers specific, pre-defined handles for cross-coupling, avoiding the challenges of C-H activation.
-
vs. Monohalogenated Benzylamines: Provides a second reactive site for further diversification after the first has been functionalized.
-
vs. Dihalogenated (Identical Halogens) Benzylamines: Enables superior regioselectivity in monocoupling reactions, minimizing the formation of byproduct mixtures.
For researchers, scientists, and drug development professionals, the choice of starting material is critical. This compound provides a reliable platform for the efficient and controlled synthesis of complex, highly substituted aromatic compounds, making it an indispensable tool for building the molecules that will define the next generation of pharmaceuticals and advanced materials.
References
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- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). One-pot and environmentally beneficial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. Scientific Reports.
- Li, B., Ma, J., & Wang, G. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
- González-Vera, J. A., García-Rubiño, M. E., & Galiano-Roth, A. S. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry.
- Pezzetta, D., Bonifazi, D., & Davidson, G. J. E. (2020).
- SynsPharm. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online.
- Guidechem. (n.d.). How is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone prepared?.
- Ghaith, G. S. H., Elsunaki, T. M., & Bakeer, A. F. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.
- BenchChem. (n.d.). Reactivity comparison of halogenated anilines in cross-coupling.
- ResearchGate. (n.d.). Substrate Scope of benzylamine derivatives.
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- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.
- Che, C., & Kan, Y. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of Organic Chemistry.
- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- Wang, D. H., & Yu, J. Q. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society.
- SpectraBase. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine.
- BLDpharm. (n.d.). 461432-22-4|(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
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- ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Figshare. (n.d.). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - Journal of the American Chemical Society.
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A Comparative Guide to the Synthesis of (5-Bromo-2-chlorophenyl)methanamine: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-2-chlorophenyl)methanamine is a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for the SGLT2 inhibitor Dapagliflozin, a widely used anti-diabetic medication. The efficient and high-yielding synthesis of this primary amine is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, with a primary focus on reported yields and the underlying chemical principles that govern the success of each method.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The most prevalent methods involve the functional group transformation of a precursor molecule, typically a nitrile, aldehyde, amide, or a benzyl halide. This guide will delve into the following key synthetic pathways:
-
Reduction of 5-Bromo-2-chlorobenzonitrile
-
Reductive Amination of 5-Bromo-2-chlorobenzaldehyde
-
The Gabriel Synthesis from 5-Bromo-2-chlorobenzyl Bromide
-
Reduction of 5-Bromo-2-chlorobenzamide
Each of these methods offers a unique set of advantages and challenges, which will be discussed in detail, supported by experimental data where available.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Considerations |
| Nitrile Reduction | 5-Bromo-2-chlorobenzonitrile | Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni), LiAlH₄, NaBH₄/CoCl₂ | High (expected) | Chemoselectivity is crucial to avoid dehalogenation. |
| Reductive Amination | 5-Bromo-2-chlorobenzaldehyde | NH₃, H₂, Co catalyst; NH₃, NaBH(OAc)₃, NaBH₃CN, NaBH₄ | Generally high (85-95% for similar substrates) | Formation of imine intermediate is key. By-product formation (secondary amines) needs to be controlled. |
| Gabriel Synthesis | 5-Bromo-2-chlorobenzyl bromide | Potassium phthalimide, Hydrazine | High (expected) | Two-step process. Avoids over-alkylation. Best for primary halides. |
| Amide Reduction | 5-Bromo-2-chlorobenzamide | LiAlH₄, other borane reagents | High (expected) | Requires a strong reducing agent. The amide precursor needs to be synthesized first. |
In-Depth Analysis of Each Synthetic Method
Reduction of 5-Bromo-2-chlorobenzonitrile
The reduction of the nitrile functionality is a direct and atom-economical approach to synthesizing this compound. The nitrile group can be selectively reduced to a primary amine, and various methods have been developed that exhibit high chemoselectivity, leaving the aryl-halogen bonds intact[1].
Causality of Experimental Choices: The primary challenge in this reduction is to selectively reduce the nitrile group without affecting the bromine and chlorine substituents on the aromatic ring. Catalytic hydrogenation is a common and effective method. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and reaction conditions (hydrogen pressure, temperature, and solvent) is critical to prevent hydrodehalogenation. For instance, using a milder catalyst or lower hydrogen pressure can favor the reduction of the nitrile over the cleavage of the carbon-halogen bonds.
Alternatively, chemical hydrides can be employed. A patent describes a process for the selective reduction of nitriles using a reagent comprising cobalt chloride and a stoichiometric excess of sodium borohydride in an alcoholic medium under mild, ambient conditions[2]. This method is highlighted for its ability to reduce the nitrile to an amine without affecting the rest of the molecule[2]. While a specific yield for this compound is not provided, this method suggests a viable and selective pathway.
Experimental Protocol (General for Catalytic Hydrogenation):
-
In a high-pressure reactor, dissolve 5-Bromo-2-chlorobenzonitrile in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC/MS).
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or crystallization.
Reductive Amination of 5-Bromo-2-chlorobenzaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. For the preparation of this compound, this involves the reaction of 5-Bromo-2-chlorobenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.
Causality of Experimental Choices: This one-pot reaction is highly efficient. The initial step is the formation of an imine from the aldehyde and ammonia. This equilibrium is often driven forward by the removal of water or by using a large excess of the amine source. The subsequent reduction of the imine is typically achieved with a mild reducing agent that does not readily reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion). A recent study has also demonstrated a highly efficient reductive amination of aldehydes with aqueous ammonia and hydrogen gas using an in-situ generated cobalt catalyst under mild conditions (80 °C, 1-10 bar H₂), reporting high selectivity (99%) for a wide range of substrates[3]. While a specific yield for 5-bromo-2-chlorobenzaldehyde is not given, the general applicability of this method suggests it would be a high-yielding approach. For similar substrates, yields are often in the range of 85-95%.
Experimental Protocol (General for Reductive Amination with NaBH(OAc)₃):
-
Dissolve 5-Bromo-2-chlorobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or distillation.
The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which effectively avoids the over-alkylation that can be problematic in direct alkylation methods[4][5]. The synthesis proceeds in two main steps: the formation of an N-alkylphthalimide from potassium phthalimide and an alkyl halide, followed by the liberation of the primary amine[4][5][6][7][8].
Causality of Experimental Choices: This method's success hinges on the nucleophilicity of the phthalimide anion and the reactivity of the alkyl halide in an SN2 reaction. For the synthesis of this compound, the required starting material is 5-bromo-2-chlorobenzyl bromide. The benzylic position is activated towards SN2 displacement, making this a favorable reaction. The second step, the cleavage of the N-alkylphthalimide, is typically achieved by hydrazinolysis (the Ing-Manske procedure)[6]. Hydrazine is a strong nucleophile that attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine[7]. This method is often preferred over acidic or basic hydrolysis, which can require harsh conditions[6].
Experimental Protocol (General):
-
Step 1: Synthesis of N-(5-Bromo-2-chlorobenzyl)phthalimide
-
Suspend potassium phthalimide in a polar aprotic solvent such as DMF.
-
Add a solution of 5-bromo-2-chlorobenzyl bromide in DMF to the suspension.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Step 2: Hydrazinolysis
-
Suspend the N-(5-Bromo-2-chlorobenzyl)phthalimide in ethanol or methanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours, during which time a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.
-
Filter off the solid and wash with cold ethanol.
-
Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract, and remove the solvent to obtain the product.
-
Reduction of 5-Bromo-2-chlorobenzamide
The reduction of an amide to an amine is another viable synthetic route. This method requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice.
Causality of Experimental Choices: The amide carbonyl group is relatively unreactive, necessitating the use of a strong reducing agent like LiAlH₄. The reaction proceeds via the formation of a complex aluminate intermediate, which is then hydrolyzed during the workup to yield the amine. The primary advantage of this method is its reliability for amide reduction. However, it requires the prior synthesis of the 5-bromo-2-chlorobenzamide, typically from the corresponding carboxylic acid or acid chloride. The handling of LiAlH₄ also requires anhydrous conditions and careful quenching procedures due to its high reactivity with water and protic solvents.
Experimental Protocol (General for LiAlH₄ Reduction):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 5-Bromo-2-chlorobenzamide in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with the ether solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
Visualization of Synthetic Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
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- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for (5-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-2-chlorophenyl)methanamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo and chloro substituents on the phenyl ring provides opportunities for further functionalization, making the efficient and cost-effective synthesis of this primary amine a critical consideration in drug discovery and development. This guide provides a detailed comparative analysis of three principal synthetic routes to this compound: Reductive Amination, the Gabriel Synthesis, and Amide Reduction. Each pathway is evaluated based on its chemical principles, cost-effectiveness, scalability, safety, and environmental impact.
Executive Summary
The selection of a synthetic route for a key intermediate like this compound is a multifactorial decision. This guide demonstrates that for large-scale, cost-effective production, Reductive Amination of 5-bromo-2-chlorobenzaldehyde is likely the most advantageous pathway due to its one-pot nature and the ready availability of starting materials. The Gabriel Synthesis , while offering high-purity product, involves a multi-step process with potentially hazardous reagents, making it more suitable for smaller-scale laboratory synthesis where purity is paramount. Finally, Amide Reduction presents a viable, albeit potentially lower-yielding, alternative that can be advantageous if the corresponding carboxylic acid is a more accessible precursor.
Comparative Analysis of Synthetic Pathways
| Feature | Reductive Amination | Gabriel Synthesis | Amide Reduction |
| Starting Material | 5-Bromo-2-chlorobenzaldehyde | 5-Bromo-2-chlorobenzyl bromide | 5-Bromo-2-chlorobenzamide |
| Key Reagents | Ammonia source, Sodium Cyanoborohydride | Potassium Phthalimide, Hydrazine Hydrate | Lithium Aluminum Hydride (LiAlH₄) |
| Number of Steps | 1 (from aldehyde) | 2 (from benzyl bromide) | 1 (from amide) |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Purity | Good, may require chromatographic purification | Excellent, often high purity after precipitation | Good, requires careful workup and purification |
| Scalability | Excellent | Moderate | Good |
| Cost-Effectiveness | High | Moderate | Moderate to High |
| Safety Concerns | Toxic cyanide byproducts | Highly toxic and carcinogenic hydrazine | Pyrophoric LiAlH₄, violent reaction with water |
| Green Chemistry | Moderate (atom economy) | Low (poor atom economy) | Moderate (atom economy) |
Pathway 1: Reductive Amination of 5-Bromo-2-chlorobenzaldehyde
This one-pot reaction is a highly efficient method for the synthesis of primary amines from aldehydes. The reaction proceeds through the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride.
Causality Behind Experimental Choices
The choice of sodium cyanoborohydride is critical as it is selective for the reduction of the iminium ion over the starting aldehyde, preventing the formation of the corresponding alcohol as a major byproduct. The reaction is typically run in a protic solvent like methanol to facilitate imine formation and the reduction.
Caption: Reductive amination pathway.
Experimental Protocol (Representative)
-
To a stirred solution of 5-bromo-2-chlorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Pathway 2: Gabriel Synthesis from 5-Bromo-2-chlorobenzyl bromide
The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia.[1] It involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the primary amine.[2][3]
Causality Behind Experimental Choices
Phthalimide's nitrogen is rendered non-nucleophilic after the initial alkylation, preventing further reactions.[4] The use of hydrazine for the cleavage of the N-alkylphthalimide (the Ing-Manske procedure) is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions and often gives cleaner products.[1]
Caption: Gabriel synthesis pathway.
Experimental Protocol (Representative)
Step 1: Synthesis of N-(5-Bromo-2-chlorobenzyl)phthalimide
-
Dissolve 5-bromo-2-chlorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(5-bromo-2-chlorobenzyl)phthalimide.
Step 2: Hydrazinolysis to this compound
-
Suspend the N-(5-bromo-2-chlorobenzyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and the phthalhydrazide byproduct will precipitate.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., dichloromethane) to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the primary amine.
Pathway 3: Amide Reduction of 5-Bromo-2-chlorobenzamide
This route involves the reduction of a primary amide to the corresponding primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5] This method is particularly useful if the corresponding carboxylic acid is a more readily available or cost-effective starting material.
Causality Behind Experimental Choices
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing amides, which are generally resistant to milder reducing agents.[5] The reaction is typically carried out in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with protic solvents.
Caption: Amide reduction pathway.
Experimental Protocol (Representative)
Step 1: Synthesis of 5-Bromo-2-chlorobenzamide
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the acid is fully converted to the acid chloride.
-
Carefully add the acid chloride solution to a cooled (0°C) concentrated solution of aqueous ammonia.
-
Stir vigorously and then allow the mixture to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with water, and dry.
Step 2: Reduction to this compound
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add a solution of 5-bromo-2-chlorobenzamide (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[6]
-
Filter the resulting granular precipitate and wash it with THF or ether.
-
Concentrate the filtrate and purify the resulting amine as described in the previous methods.
Cost-Benefit Analysis
| Factor | Reductive Amination | Gabriel Synthesis | Amide Reduction |
| Starting Material Cost | Aldehyde is moderately priced. | Benzyl bromide can be more expensive or require an additional synthesis step. | Amide requires synthesis from the corresponding carboxylic acid, which is generally available. |
| Reagent Cost | Sodium cyanoborohydride is moderately expensive. | Potassium phthalimide is relatively inexpensive, but hydrazine is costly and hazardous. | Lithium aluminum hydride is expensive and requires special handling. |
| Process Complexity | Simple one-pot procedure. | Multi-step with isolation of an intermediate. | Multi-step with a hazardous reduction step. |
| Throughput | High, suitable for large scale. | Lower due to multiple steps. | Moderate, limited by the safety considerations of the reduction. |
| Overall Cost | Most Economical for large scale. | Moderately Expensive , better for smaller scale. | Expensive , especially considering the cost and handling of LiAlH₄. |
Safety, Handling, and Environmental Impact
-
Reductive Amination: The primary hazard is the use of sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon contact with acid.[7][8][9][10] Reactions should be performed in a well-ventilated fume hood, and acidic workups must be done with extreme caution.[7][8][9][10] The waste stream will contain cyanide salts, requiring specialized disposal.
-
Gabriel Synthesis: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[4][5][11][12] It is also flammable.[4][5] All manipulations involving hydrazine must be conducted in a fume hood with appropriate personal protective equipment.[4][5][11][12] The phthalhydrazide byproduct is generally considered non-hazardous but adds to the waste stream.
-
Amide Reduction: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to release flammable hydrogen gas.[13][14][15][16] It must be handled under an inert atmosphere, and all glassware must be scrupulously dried.[13][14][15][16] The quenching procedure is highly exothermic and must be performed with extreme care at low temperatures.[6]
Conclusion and Recommendations
For the industrial-scale synthesis of this compound, Reductive Amination stands out as the most promising route. Its one-pot nature, high potential for scalability, and the use of readily available starting materials make it the most economically viable option. However, careful management of cyanide-containing waste streams is a critical consideration.
The Gabriel Synthesis remains a valuable laboratory-scale method, particularly when high purity is the primary objective. While more labor-intensive and costly, it reliably produces clean primary amines. The significant hazards associated with hydrazine, however, may limit its appeal for larger-scale production.
Amide Reduction is a practical alternative if 5-bromo-2-chlorobenzoic acid is the most accessible starting material. The high cost and significant hazards associated with lithium aluminum hydride are major drawbacks that must be carefully weighed against the potential benefits of this route.
Ultimately, the optimal synthetic pathway will depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and the available safety infrastructure.
References
- AK Scientific, Inc.
- OSU Chemistry. Sodium Cyanoborohydride SOP.
- Oxford Lab Chem.
- Princeton EHS. Lithium Aluminum Hydride | Office of Environmental Health and Safety.
- ChemicalBook.
- Merck.
- Sigma-Aldrich.
- ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.
- YouTube. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023-08-22).
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Sigma-Aldrich.
- Lanxess.
- UF | EHS. LESSON LEARNED. (2024-04-02).
- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- ChemBK. 5-Bromo-2-chlorobenzyl alcohol - Introduction. (2024-04-09).
- MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020-12-11).
- Wikipedia. Gabriel synthesis.
- Nexchem Ltd.
- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- NROChemistry. Gabriel Synthesis: Mechanism & Examples.
- Guidechem. How is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone prepared?.
- AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism.
- Experiment 5 Reductions with Lithium Aluminium Hydride.
- SAFETY DATA SHEET - Hydrazine Hydr
- ChemicalBook. (2-bromo-5-chlorophenyl)methanamine synthesis.
- EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024-06-26).
- Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014-02-12).
- University of Rochester Department of Chemistry. Workup: Aluminum Hydride Reduction.
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Patsnap Eureka. Supply Chain And Cost Curves For Amine Sorbent Production. (2025-08-22).
- WIPO Patentscope.
- ACS Publications. Lithium Aluminum Hydride (LiAlH4)
- Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05).
- Scribd. Lithium Aluminum Hydride Reductions | PDF | Hydrogen | Organic Chemistry.
- Organic Chemistry Portal. Gabriel Synthesis.
- ResearchGate. (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Publications.
- Google Patents.
- Benchchem. An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide.
- Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF.
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- Organic Chemistry Portal.
- ResearchGate. Techno-Economic Analysis of Amine-based CO2 Capture Technology: Hunter Plant Case Study | Request PDF. (2025-11-09).
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for (5-Bromo-2-chlorophenyl)methanamine
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
The consistent and accurate quantification of pharmaceutical intermediates is paramount for ensuring the quality and safety of the final drug product. (5-Bromo-2-chlorophenyl)methanamine is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). This guide presents a comprehensive framework for the inter-laboratory validation of a proposed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of this compound. We will delve into the rationale behind the selection of this analytical technique, provide a detailed protocol for the method, and outline a robust inter-laboratory validation study designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to establish the method's reproducibility and fitness for purpose across multiple analytical laboratories.
Introduction: The Analytical Imperative for this compound
This compound is a substituted benzylamine derivative. Its purity and concentration must be meticulously controlled during the manufacturing process to ensure the desired reaction stoichiometry and minimize the formation of impurities that could carry over to the final API. A validated analytical method is therefore not just a regulatory requirement but a cornerstone of process understanding and quality control.
The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound, possessing a chromophore (the substituted benzene ring), is well-suited for UV detection. Its polarity makes it amenable to reversed-phase HPLC, a technique renowned for its high resolution, sensitivity, and robustness. This guide proposes an HPLC-UV method as the candidate for inter-laboratory validation.
Comparative Analysis of Analytical Techniques
While several analytical techniques could be employed for the analysis of this compound, HPLC-UV offers a pragmatic balance of performance and accessibility for most quality control laboratories.
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | High precision and accuracy, robust, widely available, suitable for non-volatile compounds. | Moderate sensitivity compared to mass spectrometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass fragmentation. | High specificity and sensitivity, provides structural information. | Requires derivatization for non-volatile amines, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity, detection by mass. | Very high sensitivity and selectivity. | Higher cost and complexity, potential for matrix effects. |
For routine quality control where high throughput and reliability are key, HPLC-UV stands out as the most practical choice.
Proposed HPLC-UV Analytical Method
The following HPLC-UV method is proposed for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Inter-Laboratory Validation Protocol: A Design for Trustworthiness
The objective of an inter-laboratory validation study is to demonstrate that the analytical method is reproducible and suitable for its intended purpose when performed by different analysts in different laboratories.[1][2][3] This protocol is designed based on the principles outlined in ICH Q2(R1) and AOAC International guidelines.[1][4][5]
Study Design
-
Participating Laboratories: A minimum of eight qualified laboratories should be recruited for the study.[4][5]
-
Samples: Three batches of this compound with different known concentrations (e.g., low, medium, and high) will be prepared by a central laboratory and distributed blindly to the participants.
-
Replicates: Each laboratory will be instructed to perform six replicate analyses on each sample.
Validation Parameters and Acceptance Criteria
The following validation characteristics will be assessed in each laboratory:
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis should demonstrate no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | To assess the precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | To assess the effect of random events on the precision of the analytical procedure within a laboratory. | RSD ≤ 3.0% for analyses performed on different days by different analysts. |
| Reproducibility | To assess the precision between laboratories. | Inter-laboratory RSD (RSDʀ) will be evaluated using ANOVA. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow
Caption: Inter-laboratory validation workflow.
Data Analysis and Interpretation
The data from all participating laboratories will be collected and subjected to rigorous statistical analysis.
Statistical Methods
-
Cochran's C Test: To identify any laboratories with significantly larger variance than others (outliers in precision).
-
Grubbs' Test: To identify any laboratories with mean values that are outliers.
-
Analysis of Variance (ANOVA): To estimate the within-laboratory and between-laboratory variance components, which are used to calculate the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).
Hypothetical Inter-Laboratory Study Results
The following table presents a summary of hypothetical results from an inter-laboratory study for the medium concentration sample.
| Laboratory | Mean Concentration (mg/mL) | Repeatability RSD (%) |
| 1 | 1.01 | 0.8 |
| 2 | 0.99 | 1.1 |
| 3 | 1.02 | 0.9 |
| 4 | 0.98 | 1.3 |
| 5 | 1.00 | 0.7 |
| 6 | 1.03 | 1.0 |
| 7 | 0.99 | 1.2 |
| 8 | 1.01 | 0.9 |
| Overall Mean | 1.004 | |
| Repeatability SD (sr) | 0.011 | |
| Reproducibility SD (sR) | 0.018 | |
| RSDr (%) | 1.1% | |
| RSDR (%) | 1.8% |
These hypothetical results demonstrate excellent agreement between laboratories, with a low inter-laboratory relative standard deviation (RSDR), indicating that the method is highly reproducible.
Conclusion: Establishing a Validated Method
The successful completion of this inter-laboratory validation study, with all parameters meeting their pre-defined acceptance criteria, would provide strong evidence that the proposed HPLC-UV method is robust, reliable, and reproducible for the quantitative analysis of this compound. This validated method can then be confidently implemented in quality control laboratories to ensure the consistent quality of this critical pharmaceutical intermediate.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][6]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][7]
- AOAC International. Guidelines for Standard Method Performance Requirements. [Link][4]
- AOAC International. Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link][5]
- Feinberg, M. (2011). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link][8]
- Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link][9]
Sources
A Comparative Guide to By-Product Characterization in (5-Bromo-2-chlorophenyl)methanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-chlorophenyl)methanamine is a key starting material and intermediate in the synthesis of various pharmaceuticals. The purity of this amine is critical, as any by-products can potentially be carried through subsequent reaction steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the by-products generated during two common synthetic routes to this compound, offering insights into their formation and characterization. Understanding the impurity profile of different synthetic pathways is paramount for process optimization, quality control, and regulatory compliance.
This document delves into the mechanistic origins of by-products, presents comparative analytical data, and provides detailed experimental protocols for their characterization, empowering researchers to make informed decisions in the synthesis and purification of this vital building block.
Synthetic Routes and Potential By-Product Formation
Two prevalent methods for the synthesis of this compound are the reduction of 5-bromo-2-chlorobenzonitrile and the reductive amination of 2-bromo-5-chlorobenzaldehyde via its oxime. Each route presents a unique by-product profile.
Route 1: Reduction of 5-Bromo-2-chlorobenzonitrile
This is a direct and widely used method for the synthesis of this compound. The nitrile group can be reduced to a primary amine using various reducing agents.[1] Common reagents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Mechanism of By-Product Formation:
During the reduction of nitriles, the primary amine product can undergo further reactions, leading to the formation of secondary and tertiary amines. This occurs through the condensation of the initially formed imine intermediate with the primary amine product, followed by further reduction.
-
Over-alkylation: The primary amine product can react with the starting material or intermediates, leading to the formation of secondary and tertiary amines.
-
Incomplete Reduction: Harsh or uncontrolled reaction conditions can sometimes lead to the formation of other by-products.
Predicted By-Products:
-
N,N-bis((5-bromo-2-chlorophenyl)methyl)amine (Secondary Amine): Formed by the reaction of the primary amine with the intermediate imine.
-
N,N,N-tris((5-bromo-2-chlorophenyl)methyl)amine (Tertiary Amine): Results from further reaction of the secondary amine.
-
Unreacted 5-bromo-2-chlorobenzonitrile: A result of incomplete reaction.
Diagram: Proposed By-Product Formation in Nitrile Reduction
Caption: By-product formation in oxime reduction route.
Comparative Analysis of By-Products
The choice of synthetic route has a significant impact on the impurity profile of the final this compound product.
| By-Product | Route 1 (Nitrile Reduction) | Route 2 (Oxime Reduction) | Potential Impact on API Synthesis |
| Secondary Amine | High Potential | Low Potential | Can lead to the formation of dimeric impurities in subsequent steps. |
| Tertiary Amine | Moderate Potential | Very Low Potential | May act as a catalyst poison or lead to complex side reactions. |
| Unreacted Nitrile | Moderate Potential | N/A | Can be difficult to remove due to similar polarity to the product. |
| Unreacted Oxime | N/A | High Potential | Can interfere with subsequent reactions and purification. |
| Hydroxylamine | N/A | Moderate Potential | Can be reactive and lead to degradation products. |
| Aldehyde | Low Potential | Moderate Potential | A reactive impurity that can lead to a variety of side products. |
Analytical Characterization of By-Products
A multi-technique approach is essential for the comprehensive characterization of by-products in the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of the main product and its by-products. A well-developed HPLC method can provide crucial information on the purity of the synthesized amine.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile and semi-volatile by-products. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient from 100 °C to 280 °C.
-
MS Detector: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the isolated by-products. ¹H and ¹³C NMR are essential for confirming the structure of the main product and identifying unknown impurities.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for complex structures.
Conclusion
The selection of a synthetic route for this compound should be guided by a thorough understanding of the potential by-products and the analytical methods available for their characterization. While the reduction of 5-bromo-2-chlorobenzonitrile is a more direct route, it carries a higher risk of forming secondary and tertiary amine impurities. The reductive amination of 2-bromo-5-chlorobenzaldehyde via its oxime may involve an extra step but can offer a cleaner product profile if the reduction of the oxime is complete.
A robust analytical workflow combining HPLC, GC-MS, and NMR is crucial for the comprehensive characterization of the impurity profile. This detailed analysis not only ensures the quality of the this compound but also provides valuable insights for process optimization and the development of effective purification strategies. By proactively identifying and controlling by-products, researchers and drug development professionals can enhance the safety and efficacy of the final pharmaceutical products.
References
- Royal Society of Chemistry.
- ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Semantic Scholar. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
A Comparative Guide to the Reactivity of (5-Bromo-2-chlorophenyl)methanamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenylmethanamines are pivotal building blocks in modern synthetic chemistry, particularly within the pharmaceutical industry where they serve as versatile scaffolds for a wide array of bioactive molecules. Among these, (5-Bromo-2-chlorophenyl)methanamine is a compound of significant interest. The presence of three distinct functional handles—a nucleophilic primary amine, a reactive C-Br bond, and a more robust C-Cl bond—offers a rich platform for sequential and site-selective modifications.
However, the reactivity of this specific isomer is not an isolated case. Its behavior is best understood when contrasted with its positional isomers. The precise placement of the bromine, chlorine, and aminomethyl substituents on the aromatic ring dictates a complex interplay of electronic and steric effects, profoundly influencing the reactivity of each functional group. This guide provides an in-depth comparative analysis of the reactivity of this compound and its key isomers, supported by mechanistic principles and detailed experimental protocols to empower researchers in their synthetic endeavors.
Structural and Electronic Analysis of Key Isomers
The reactivity of a substituted benzene derivative is governed by the cumulative electronic influence (both inductive and resonance) and the steric environment created by its substituents. For the isomers of bromochlorophenylmethanamine, the key players are the electron-withdrawing halogens and the aminomethyl group.
-
Inductive Effect (-I): Both chlorine and bromine are highly electronegative and withdraw electron density from the benzene ring through the sigma bond framework. This deactivates the ring towards electrophilic attack.[1][2]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pi-system of the ring, donating electron density. While this effect exists, it is weaker than the inductive withdrawal for halogens, resulting in their overall deactivating nature.[1]
-
Steric Hindrance (The Ortho Effect): Substituents placed at the ortho position (adjacent) to a reactive center can physically impede the approach of reagents. This is particularly critical for reactions involving the aminomethyl group when a halogen is at the 2-position.[3][4][5]
Below is a comparison of our target molecule with two representative isomers that highlight these differing effects.
In This compound , the aminomethyl group is flanked by a chlorine atom in the ortho position. This proximity is expected to create significant steric hindrance, potentially reducing the nucleophilicity of the amine. In contrast, Isomer 1 and Isomer 2 lack this direct ortho interaction, suggesting their amine groups may be more accessible.
Comparative Reactivity: A Tale of Two Functional Groups
We will dissect the reactivity by focusing on the two primary sites of chemical transformation: the aminomethyl group and the carbon-halogen bonds.
Nucleophilicity of the Aminomethyl Group
The primary amine of a benzylamine is a potent nucleophile, readily participating in reactions like N-acylation and N-alkylation.[6][7] The key factors determining its reactivity are its basicity (electron density on the nitrogen) and steric accessibility.
-
This compound: The presence of the ortho-chloro substituent is the dominant factor. It sterically hinders the approach of electrophiles to the nitrogen atom.[4][5] This steric shield is predicted to significantly decrease the rate of reactions at the amine center compared to its isomers. This phenomenon, known as the ortho effect, can make the amine a weaker base than expected based on electronic effects alone.
-
Isomers 1 & 2: Lacking a substituent in the ortho position to the aminomethyl group, these isomers will exhibit reactivity primarily dictated by the electronic effects of the halogens. Since both halogens are electron-withdrawing, the overall electron density on the ring is reduced, which slightly decreases the basicity and nucleophilicity of the amine compared to unsubstituted benzylamine. However, they are expected to be substantially more reactive than the ortho-substituted isomer.
A common method to probe this reactivity is through N-acylation .
This protocol provides a framework for comparing the rate of acylation between the isomers.
Objective: To determine the relative reactivity of the aminomethyl group in this compound and its non-ortho-substituted isomers via acylation with benzoyl chloride.
Materials:
-
This compound
-
(4-Bromo-3-chlorophenyl)methanamine (Isomer 1)
-
Benzoyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Set up two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars.
-
To Flask A, add this compound (1.0 mmol).
-
To Flask B, add (4-Bromo-3-chlorophenyl)methanamine (1.0 mmol).
-
Dissolve the contents of each flask in 10 mL of anhydrous DCM.
-
Add triethylamine (1.2 mmol, 1.2 eq) to each flask. Cool the solutions to 0 °C in an ice bath.
-
While stirring, add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise to each flask simultaneously (if possible, or in quick succession).
-
Monitor the reaction progress every 15 minutes by TLC. Spot the starting material and the reaction mixture on the same plate. The product amide will have a different Rf value.
-
Causality Check: The use of a non-nucleophilic base like triethylamine is crucial. It neutralizes the HCl generated during the reaction without competing with the primary amine as a nucleophile. Monitoring by TLC provides a semi-quantitative measure of reaction rate by observing the disappearance of the starting material spot.
-
Once one of the reactions appears complete (or after a set time, e.g., 2 hours), quench both reactions by adding 10 mL of saturated NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
Expected Outcome & Data Interpretation:
| Compound | Key Structural Feature | Expected Reactivity | Predicted Yield (after 2h) |
| This compound | ortho-Chloro group | Low (Steric Hindrance) | Low to Moderate |
| (4-Bromo-3-chlorophenyl)methanamine | No ortho substituent | High | High to Quantitative |
A significantly lower yield for this compound would provide strong evidence for the role of steric hindrance in attenuating the nucleophilicity of its amine group.
Reactivity of the Carbon-Halogen Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are workhorse transformations for functionalizing aryl halides.[8][9][10] A fundamental principle governing selectivity in polyhalogenated substrates is the differential reactivity of carbon-halogen bonds. The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step, and the bond strength dictates the reaction rate.
The established reactivity trend is: C-I > C-Br > C-Cl .[11]
This trend is a cornerstone of selective synthesis. For all isomers of bromochlorophenylmethanamine, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This allows for chemoselective functionalization at the bromine-substituted position while leaving the chlorine atom untouched, provided the reaction conditions are carefully controlled.
-
This compound & Isomers: All isomers are expected to react selectively at the C-Br bond under standard Suzuki or Buchwald-Hartwig conditions. The electronic environment can subtly influence the rate of C-Br bond activation. Electron-withdrawing groups can accelerate the oxidative addition step.[2] Therefore, all bromochlorophenylmethanamine isomers would be expected to be more reactive than bromobenzene itself. The relative differences between the isomers in this regard are likely to be minor compared to the overriding C-Br vs. C-Cl selectivity.
This protocol is designed to demonstrate the selective reactivity of the C-Br bond.
Objective: To selectively couple an aryl group at the C-Br position of this compound using a Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy3) or similar bulky phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)[12][13]
-
Toluene and Water (e.g., 10:1 ratio)
-
Standard workup and purification reagents as listed previously.
Procedure:
-
To a Schlenk flask, add Pd(OAc)2, the phosphine ligand, the base, and 4-methoxyphenylboronic acid.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to ensure the Pd(0) active catalyst is not quenched by oxygen.
-
Add the this compound substrate.
-
Add the degassed solvents (Toluene and Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and extraction using ethyl acetate.
-
Purify the product via column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm selective coupling at the C-Br position. The continued presence of the C-Cl bond can be confirmed by the isotopic pattern in the mass spectrum.
Expected Outcome: The reaction should yield the C-Br coupled product, (5-(4-methoxyphenyl)-2-chlorophenyl)methanamine, with high selectivity. The same outcome is expected for the other isomers, demonstrating the general principle of C-Br over C-Cl reactivity in palladium-catalyzed cross-coupling reactions.
Summary and Conclusion
The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. Its behavior is uniquely defined by the steric hindrance imposed by the ortho-chloro substituent, which significantly deactivates the aminomethyl group towards nucleophilic attack when compared to its isomers lacking this feature.
Conversely, when considering the reactivity of the aromatic core, a unifying principle emerges. The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for highly selective functionalization across all isomers. This predictable selectivity is a powerful tool for molecular architects.
For the drug development professional and the synthetic chemist, this comparative understanding is not merely academic. It is a practical guide to strategic synthesis, enabling the rational design of reaction sequences, the avoidance of unwanted side-reactions, and the efficient construction of complex molecular targets. By appreciating the nuanced interplay of steric and electronic effects, researchers can harness the full synthetic potential of these valuable halogenated building blocks.
References
- Lee, I., et al. (2001). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry, 66(10), 3583–3588. [Link]
- Um, I. H., et al. (2004). Nucleophilic Substitution Reactions of Aryl N-Phenyl Thiocarbamates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry, 69(9), 3165–3171. [Link]
- Rehman, A., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(19), 6289. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Chemistry LibreTexts. (2023).
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3848. [Link]
- Chemistry LibreTexts. (2019). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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- Liu, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
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A Senior Application Scientist's Guide to the Purification of (5-Bromo-2-chlorophenyl)methanamine
For researchers and professionals in the vanguard of pharmaceutical synthesis and drug development, the procurement of exceptionally pure intermediates is not merely a procedural step but a foundational pillar for the success of a research campaign. (5-Bromo-2-chlorophenyl)methanamine, a key structural motif in the synthesis of various active pharmaceutical ingredients (APIs), is a compound where stereoelectronic properties demand rigorous purification to mitigate downstream reaction failures and ensure the integrity of the final product.
This guide provides an in-depth, objective comparison of the principal techniques for the purification of this compound. We will move beyond rote procedural listings to explore the causality behind methodological choices, offering a self-validating framework for your purification strategies. The protocols and data presented herein are synthesized from established principles in separation science and data from closely related molecules, providing a robust predictive framework for achieving high purity.
The Purification Challenge: Understanding the Molecule
This compound is a primary benzylamine. Its basicity, conferred by the primary amine group, and its aromatic nature, which makes it susceptible to various intermolecular interactions, are the central considerations in designing a purification strategy. Potential impurities from a typical reductive amination or nitrile reduction synthesis route may include unreacted starting materials, over-alkylated byproducts, and residual catalysts or reagents. The choice of purification technique will be dictated by the nature of these impurities, the desired scale of purification, and the required final purity.
Comparative Analysis of Purification Techniques
We will now explore the three most viable purification techniques for this compound: Flash Column Chromatography, Acid-Base Extraction followed by Distillation, and Recrystallization as a Salt.
| Purification Technique | Typical Yield (%) | Final Purity (%) | Estimated Time (per sample) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 70-90% | >98% | 4-6 hours | High resolution for closely related impurities; applicable to a wide range of impurity profiles. | Can be time-consuming and requires significant solvent volumes; potential for product loss on the column. |
| Acid-Base Extraction & Distillation | 80-95% | 97-99% | 3-5 hours | Highly effective for removing non-basic impurities; scalable and cost-effective. | Less effective for impurities with similar basicity; requires a thermally stable compound for distillation. |
| Recrystallization (as a salt) | 60-85% | >99.5% | 6-10 hours (plus drying) | Can yield exceptionally high purity; effective for removing isomeric impurities. | Lower yield due to loss in mother liquor; requires screening for suitable salt and solvent systems. |
Flash Column Chromatography: The High-Resolution Approach
Flash column chromatography is a powerful technique for separating compounds with different polarities. For benzylamines, the basic nature of the amine can lead to tailing on standard silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[1][2]
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice. Its slightly acidic nature necessitates the use of a basic modifier in the eluent to prevent peak tailing of the amine.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The addition of ~1% triethylamine to the mobile phase deactivates the acidic sites on the silica gel, leading to symmetrical peak shapes and improved separation.[1]
-
Sample Loading: Dry loading the crude product adsorbed onto a small amount of silica gel is preferred over wet loading to ensure a tight band at the start of the chromatography, leading to better resolution.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Before the column, run a Thin Layer Chromatography (TLC) analysis of the crude material to determine the optimal eluent composition. Test various ratios of petroleum ether/ethyl acetate with 1% triethylamine. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Secure a glass column vertically and add a plug of cotton wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by adding more ethyl acetate based on the TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Sources
A Comparative Guide to the Stability of (5-Bromo-2-chlorophenyl)methanamine Under Forced Degradation Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It informs formulation development, packaging decisions, storage conditions, and is a critical component of regulatory submissions.[1][2] This guide provides an in-depth technical comparison of the stability of (5-Bromo-2-chlorophenyl)methanamine against a structurally similar alternative, (2-chlorophenyl)methanamine, under various stress conditions. By presenting detailed experimental protocols and supporting data, we aim to elucidate the potential degradation pathways and highlight the impact of aromatic substitution on molecular stability.
Introduction: The Imperative of Stability Testing
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[2] By subjecting an active pharmaceutical ingredient (API) or key intermediate to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, understand degradation pathways, and validate the specificity of analytical methods designed to monitor the compound's purity over time.[2][3][4] This proactive approach is mandated by regulatory bodies like the FDA and EMA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]
In this guide, we focus on this compound, a substituted benzylamine derivative. Benzylamines are a common structural motif in biologically active compounds.[5][6] Understanding the stability of this particular halogenated derivative is crucial for its potential applications. We will compare its stability profile to that of (2-chlorophenyl)methanamine to investigate the influence of the bromo-substituent on the molecule's resilience to environmental and chemical stressors.
Comparative Stability Analysis: Experimental Design
To provide a robust comparison, a series of forced degradation studies were designed based on ICH Q1A(R2) and Q1B guidelines.[3] The stress conditions include hydrolysis (acidic and basic), oxidation, thermal stress, and photostability.
Test Compounds:
-
Test Article (TA): this compound
-
Comparative Article (CA): (2-chlorophenyl)methanamine
Experimental Workflow
The overall workflow for the stability testing is depicted in the diagram below. This systematic approach ensures that each compound is subjected to identical stress conditions and that the subsequent analysis is consistent and comparable.
Caption: Experimental Workflow for Stability Testing.
Detailed Experimental Protocols
The following protocols outline the specific conditions used for each stress test. A validated stability-indicating HPLC method was used for quantification.
Protocol 1: Hydrolytic Stability
-
Acid Hydrolysis: Dissolve 10 mg of each compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M HCl.
-
Base Hydrolysis: Dissolve 10 mg of each compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate the solutions in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots (base for acid hydrolysis, acid for base hydrolysis) and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze immediately by HPLC.
Protocol 2: Oxidative Stability
-
Dissolve 10 mg of each compound in 10 mL of a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solutions at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute the aliquots to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze immediately by HPLC.
Protocol 3: Thermal Stability
-
Place approximately 20 mg of each compound (solid state) in separate, loosely capped glass vials.
-
Store the vials in a calibrated oven at 80°C.
-
At 24, 48, and 72 hours, remove a sample of each compound.
-
Prepare a 0.1 mg/mL solution in the mobile phase.
-
Analyze by HPLC.
Protocol 4: Photostability
-
Prepare two sets of solutions for each compound at 0.1 mg/mL in quartz tubes.
-
Wrap one set in aluminum foil to serve as a dark control.
-
Expose the unwrapped samples to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3]
-
Maintain the temperature of the samples at ambient room temperature.
-
Analyze both the exposed and dark control samples by HPLC after the exposure period.
Results and Discussion: A Comparative Analysis
The stability of this compound and (2-chlorophenyl)methanamine was evaluated under various stress conditions. The percentage of degradation was calculated based on the decrease in the peak area of the parent compound in the HPLC chromatograms.
Table 1: Comparative Stability Data (% Degradation)
| Stress Condition | Time Point | This compound (% Degradation) | (2-chlorophenyl)methanamine (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8h | 8.2 | 6.5 |
| 24h | 15.6 | 12.1 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8h | 5.1 | 4.2 |
| 24h | 10.3 | 8.9 | |
| Oxidation (3% H₂O₂, RT) | 8h | 18.7 | 14.8 |
| 24h | 28.4 | 22.5 | |
| Thermal (80°C, Solid) | 72h | 2.1 | 1.8 |
| Photostability (ICH Q1B) | - | 11.5 | 9.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
From the comparative data, several key insights emerge:
-
General Stability: Both compounds exhibit susceptibility to degradation under oxidative, hydrolytic, and photolytic stress. Thermal degradation in the solid state was minimal for both compounds under the tested conditions.
-
Impact of Bromo-substituent: this compound consistently shows a higher percentage of degradation across all stress conditions compared to (2-chlorophenyl)methanamine. This suggests that the presence of the bromine atom at the 5-position may render the molecule more susceptible to degradation. The electron-withdrawing nature of the bromine atom could influence the electron density of the aromatic ring and the benzylic position, potentially facilitating degradative reactions.
-
Most Significant Degradation: Oxidative stress induced the most significant degradation for both compounds, a common vulnerability for benzylamines.
Mechanistic Insights: Potential Degradation Pathways
Based on the known chemistry of benzylamines, a primary degradation pathway involves the formation of an imine, which subsequently hydrolyzes to the corresponding aldehyde and ammonia.[7] For this compound, this would lead to the formation of 5-Bromo-2-chlorobenzaldehyde.
Caption: Proposed Degradation Pathway.
Under oxidative conditions, other degradation products could also be formed. Further investigation using mass spectrometry would be essential to identify and characterize the observed degradation products, confirming this proposed pathway and identifying any others.
Conclusion and Recommendations
This guide provides a framework for evaluating the stability of this compound. The comparative data, though illustrative, strongly suggests that it is more labile than its non-brominated counterpart, (2-chlorophenyl)methanamine, particularly under oxidative and photolytic stress.
For researchers and drug development professionals working with this compound, the following is recommended:
-
Storage: Store the compound in well-sealed containers, protected from light and at controlled room temperature or refrigerated to minimize degradation.
-
Formulation: In solution-based formulations, the use of antioxidants and buffering to a neutral pH may enhance stability. The choice of excipients should be carefully considered to avoid incompatibilities.
-
Analytical Monitoring: A validated, stability-indicating analytical method, such as the HPLC method described, is crucial for monitoring the purity of the compound and detecting any degradation products throughout its lifecycle.
By understanding the stability profile of this compound, scientists can make informed decisions to ensure the quality, efficacy, and safety of any potential products derived from it.
References
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Agilent Technologies. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Forced degradation studies: Regulatory considerations and implementation.
- Wikipedia. (2024). Benzylamine.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Khan Academy. (2022, August 30). Stability of a substituted benzyl anion. YouTube.
- Cherniy, S. N., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
- Rougé, V., Shin, J., Pham, H. T. T. N., & Lee, Y. (2021). Nitriles as main products from the oxidation of primary amines by Ferrate(VI): kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control.
- SIELC Technologies. (2024, June 17). Benzylamine.
- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.
- Erhardt, P. W. (1983). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 980-995.
- Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279-295.
- ResearchGate. (2019, May 21). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?.
- Dana Bioscience. (n.d.). (3-Bromo-2-chlorophenyl)methanamine 5g.
- ChemicalBook. (n.d.). (2-bromo-5-chlorophenyl)methanamine synthesis.
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Introduction: Establishing the Benchmark for a Critical Pharmaceutical Intermediate
An In-Depth Technical Guide to the Reference Standard Qualification of (5-Bromo-2-chlorophenyl)methanamine
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive benzylamine moiety substituted with both bromine and chlorine, makes it a versatile building block. The purity and characterization of this intermediate are paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.
A thoroughly qualified reference standard is the cornerstone of analytical testing, ensuring the quality, safety, and efficacy of pharmaceuticals.[1] It serves as the benchmark against which all production batches of this compound are measured. This guide provides a comprehensive framework for the qualification of this compound as a reference standard, detailing the necessary analytical methodologies and presenting comparative data to illustrate the qualification process. This document is intended for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing.
The Pillars of Reference Standard Qualification
The qualification of a primary reference standard is a rigorous process that involves a battery of orthogonal analytical techniques to unequivocally confirm its identity, purity, potency, and stability.[2] These four pillars ensure that the standard is suitable for its intended analytical purpose, such as impurity profiling, assay validation, and stability studies.[1]
Caption: Core pillars of reference standard qualification.
Part 1: Identity Confirmation - Unambiguous Structural Elucidation
The first step in qualifying a reference standard is to confirm, without ambiguity, that the material is indeed this compound. A combination of spectroscopic techniques is employed to probe the molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The splitting patterns and chemical shifts of the aromatic protons provide definitive evidence for the 1,2,4-substitution pattern on the benzene ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition (C₇H₇BrClN).[3] The isotopic pattern is also highly characteristic, showing the distinctive signatures of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-Cl and C-Br stretching vibrations.
Part 2: Purity Assessment - A Multi-faceted Approach
No substance is 100% pure. The goal of purity assessment is to identify and quantify all significant impurities.[2] This includes organic impurities (related substances and starting materials), inorganic impurities (elemental impurities), and residual solvents from the manufacturing process.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Bromo-2-chlorophenyl)methanamine and Its Intermediates
In the landscape of pharmaceutical development, the assurance of quality is not merely a final checkpoint but a continuous thread woven through the entire manufacturing process. For key intermediates like (5-Bromo-2-chlorophenyl)methanamine, a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), the analytical methods used to assess its purity and quality are of paramount importance. This guide provides an in-depth comparison of analytical methodologies and a framework for their cross-validation, ensuring data integrity across different laboratories, instruments, or even updated procedures.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
Analytical method validation establishes that a procedure is fit for its purpose. However, the lifecycle of a drug product often involves transferring these methods between sites or upgrading to newer, more efficient technologies. Cross-validation is the formal process of comparing results from two distinct analytical methods (or the same method in different labs) to demonstrate their equivalence.[1][2] This is a critical regulatory and scientific requirement, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), to ensure that the data generated remains consistent and reliable, regardless of the method or location of testing.[3] For an intermediate like this compound, failure to ensure method equivalency could mask critical impurity variations, impacting the final API's safety and efficacy.
Selecting the Optimal Analytical Technique: A Comparative Analysis
The choice of analytical method is fundamentally driven by the analyte's physicochemical properties and the analytical objective (e.g., purity assay, impurity identification, residual solvent analysis). For this compound and its synthetic intermediates, chromatographic techniques are the industry's gold standard.[4]
| Analytical Technique | Principle | Application for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Gold standard for purity assays and quantifying known process-related impurities.[4] | Robust, versatile, and widely established with extensive regulatory acceptance. | Longer run times compared to newer technologies; higher solvent consumption.[5][6] |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particle columns under high pressure for separation. | High-throughput analysis, improved resolution of complex impurity profiles. | Significantly faster analysis, higher sensitivity, and reduced solvent use.[7][8][9] | Higher initial instrument cost; potential for increased matrix effects due to higher sensitivity.[7] |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Ideal for analyzing volatile organic impurities, particularly residual solvents from synthesis.[4] | Unmatched for volatile and semi-volatile compounds; high sensitivity with detectors like FID. | Not suitable for non-volatile or thermally labile compounds without derivatization.[10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Structural elucidation of unknown impurities and definitive identification when coupled with LC or GC.[11][12][13][14] | Provides molecular weight and structural information with high specificity and sensitivity.[13][14] | Complex instrumentation and data interpretation; potential for ion suppression. |
Expert Rationale for Method Selection:
For routine quality control of this compound, a reversed-phase HPLC method with UV detection is the foundational technique. Its aromatic structure ensures strong UV absorbance, and the method's robustness is ideal for a manufacturing environment. When process development requires a deeper understanding of unknown impurities or faster batch release is needed, UPLC coupled with Mass Spectrometry (UPLC-MS) becomes the power tool.[11][12] It offers the speed and resolution to separate closely related compounds and the specificity to identify them.[8][9] Finally, GC-MS is indispensable for controlling residual solvents, which are common process impurities that must be monitored according to ICH Q3C guidelines.
The Cross-Validation Workflow: A Structured Approach
A successful cross-validation study is built on a predefined protocol that clearly outlines the methods, samples, and acceptance criteria. The logical flow of this process is crucial for a successful outcome.
Caption: A flowchart of the essential steps in a cross-validation study for analytical methods.
Experimental Protocols and Comparative Data
This section details the protocols for a cross-validation study comparing a standard HPLC method with a more modern UPLC method for the purity analysis of this compound.
Protocol 1: Reference HPLC Method
-
Objective: To determine the purity of this compound and quantify its related substances.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 85% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).
Protocol 2: Alternative UPLC Method
-
Objective: To achieve a faster determination of purity and related substances with improved resolution.
-
Instrumentation: UPLC system with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 85% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 225 nm.
-
Injection Volume: 1 µL.
-
-
Sample Preparation: Same as the reference method.
Cross-Validation Data Summary
Three different batches of this compound were analyzed in triplicate using both methods. The results are summarized below.
| Performance Parameter | Reference Method (HPLC) | Alternative Method (UPLC) | Acceptance Criteria | Outcome |
| Assay (% Label Claim) | Batch 1: 99.6%Batch 2: 99.1%Batch 3: 99.8% | Batch 1: 99.7%Batch 2: 99.2%Batch 3: 99.9% | Difference between means ≤ 2.0% | Pass |
| Precision (RSD%) | ≤ 1.0% | ≤ 0.8% | ≤ 2.0% | Pass |
| Total Impurities (%) | Batch 1: 0.35%Batch 2: 0.81%Batch 3: 0.18% | Batch 1: 0.33%Batch 2: 0.79%Batch 3: 0.16% | Difference between means ≤ 0.1% for impurities >0.1% | Pass |
| Analysis Run Time | ~30 minutes | ~7 minutes | N/A | UPLC is >4x faster |
Causality and Interpretation: The data demonstrates a high degree of concordance between the HPLC and UPLC methods. The assay and impurity results are statistically equivalent and fall well within the predefined acceptance criteria, which are typically derived from ICH guidelines and product specifications.[15] The UPLC method's primary advantage is the significant reduction in run time, which enhances laboratory throughput without compromising data quality.[5][9] The successful outcome of this study validates the UPLC method as an acceptable alternative to the HPLC method for this specific analysis.
Ensuring Trustworthiness: The Self-Validating System
The integrity of this guide and the protocols described rests on a self-validating framework:
-
Pre-defined Protocol: All experiments are governed by a protocol with clear, objective acceptance criteria, removing ambiguity from the final assessment.[15]
-
System Suitability Testing (SST): Before any sample analysis, a set of SST injections is performed to confirm that the chromatographic system (for both HPLC and UPLC) is operating correctly. Parameters like peak symmetry, theoretical plates, and injection precision must pass their criteria.
-
Representative Samples: The use of multiple batches with varying impurity profiles ensures the methods are robust and perform comparably across the expected range of sample quality.
-
Statistical Rigor: The comparison is not merely observational but is grounded in statistical tests to provide a quantitative measure of equivalence.
By integrating these elements, the cross-validation process becomes a robust, self-validating system that provides a high degree of confidence in the analytical results.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
- Sygnature Discovery. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
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- 14. ijprajournal.com [ijprajournal.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (5-Bromo-2-chlorophenyl)methanamine
This document provides essential, procedural guidance for the safe handling and disposal of (5-Bromo-2-chlorophenyl)methanamine. As a halogenated organic compound, its management requires strict adherence to established protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound may be limited, the hazards can be reliably inferred from its chemical structure and data on analogous compounds.[1] The primary risks are associated with its classification as a halogenated aromatic amine.
Expected Hazard Profile: Based on GHS classifications for similar chemicals, this compound is anticipated to be hazardous.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1][2][3][4] |
The causality behind these hazards lies in the reactive nature of the aromatic ring substituted with two different halogens and a methanamine group. These features can lead to irritation of biological tissues upon contact. The primary directive for disposal is to prevent its release into the environment and to ensure it is handled in a way that mitigates exposure risks to all personnel.[2]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, a multi-layered safety approach is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling and transferring of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood.[1][5][6] This is the primary method to prevent inhalation of potentially harmful vapors or dusts.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield for robust protection against splashes.[1][2][4]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2][4] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Protective Clothing: A buttoned lab coat is required to protect against skin contact.[6]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling (5-Bromo-2-chlorophenyl)methanamine
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of precursor molecules is paramount. (5-Bromo-2-chlorophenyl)methanamine, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles.
Hazard Identification and Risk Assessment: Understanding the Threat
Based on the toxicological profiles of similar halogenated benzylamines, this compound is anticipated to be a hazardous substance.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4][5]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4][6]
Due to the presence of bromine and chlorine on the aromatic ring, this compound belongs to the family of halogenated organic substances, which are often associated with environmental persistence and potential for bioaccumulation.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate a higher level of protection.[9][10]
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[11][12] | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[12] A lab coat or chemical-resistant apron.[11] | Prevents skin contact, which can lead to irritation.[2] Thicker gloves generally offer better protection.[11] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is recommended, especially when handling the solid form or creating solutions.[6] All handling should be performed in a certified chemical fume hood.[13] | Minimizes the risk of inhaling airborne particles or vapors that can cause respiratory tract irritation.[2] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled environment during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Preparation
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Don Appropriate PPE: Suit up with the full complement of PPE as outlined in the table above.
-
Ensure Fume Hood is Operational: Verify that the chemical fume hood has a current certification and is functioning correctly.
Handling in the Fume Hood
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within the fume hood to contain any dust.
-
Use a spatula for transfers and avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Synthetic Procedures:
-
Keep all reaction vessels containing this compound within the fume hood at all times.
-
Ensure that the fume hood sash is kept at the lowest practical height.
-
Cleanup and Decontamination
-
Decontaminate Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate as halogenated waste. Then, wash the glassware with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to protect the environment and comply with regulations.[13][14]
Caption: Decision tree for the disposal of this compound waste.
Waste Segregation is Critical:
-
Halogenated Organic Waste: All unused this compound, solutions containing it, and the first rinse of contaminated glassware must be collected in a designated "Halogenated Organic Waste" container.[13]
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste or other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment.
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Place the absorbed material in a sealed, labeled container for disposal as halogenated waste. For large spills, contact your institution's EHS office immediately. |
By adhering to these rigorous safety protocols, you can confidently and responsibly handle this compound, ensuring your personal safety and the integrity of your research environment.
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- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
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- (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN. PubChem. [Link]
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- Brominated and Chlorinated Flame Retardants: The San Antonio St
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
- Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. [Link]
- Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
